molecular formula C8H18O3 B082602 Terbuprol CAS No. 13021-53-9

Terbuprol

Cat. No.: B082602
CAS No.: 13021-53-9
M. Wt: 162.23 g/mol
InChI Key: KCCPBJDUXBCOSN-UHFFFAOYSA-N
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Description

Terbuprol is a useful research compound. Its molecular formula is C8H18O3 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Terbuprol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Terbuprol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-3-[(2-methylpropan-2-yl)oxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c1-8(2,3)11-6-7(9)5-10-4/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCPBJDUXBCOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864349
Record name 1-tert-Butoxy-3-methoxypropan-2-ol
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13021-53-9
Record name Terbuprol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-tert-Butoxy-3-methoxypropan-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERBUPROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NEB4EP7TP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Terbuprol

Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: The compound "Terbuprol" is not a widely recognized or commercially available substance. This guide, therefore, puts forth a hypothesized chemical structure for Terbuprol based on its nomenclature, suggesting a hybrid of structural features from the known pharmaceutical agents Terbutaline and Probucol. The following sections provide a comprehensive, albeit theoretical, guide to the synthesis and characterization of this novel compound, grounded in established principles of organic chemistry and analytical science. The proposed structure for Terbuprol is 4-(2-(tert-butylamino)-1-hydroxyethyl)-2,6-di-tert-butylphenol.

Introduction to a Novel Phenolic Amine: Terbuprol

The relentless pursuit of novel therapeutic agents necessitates the exploration of new chemical entities. This guide introduces "Terbuprol," a rationally designed molecule featuring a 2,6-di-tert-butylphenol moiety linked to a (tert-butylamino)ethanol side chain. This structure is conceived to merge the antioxidant potential associated with hindered phenols, like Probucol, with the β2-adrenergic receptor agonism characteristic of compounds like Terbutaline[1][2]. The sterically hindered phenol group is anticipated to confer significant antioxidant properties, while the ethanolamine side chain is a well-established pharmacophore for interacting with adrenergic receptors[1].

This document serves as a detailed technical manual for researchers, chemists, and professionals in drug development, outlining a plausible synthetic route and a comprehensive analytical workflow for the characterization of Terbuprol.

A Plausible Synthetic Pathway for Terbuprol

The synthesis of Terbuprol can be envisioned through a multi-step process commencing with commercially available starting materials. The proposed pathway leverages well-established reactions in organic synthesis, ensuring a high degree of feasibility. A common route for synthesizing similar phenolic amines involves the bromination of a substituted acetophenone, followed by nucleophilic substitution with an appropriate amine and subsequent reduction of the ketone.

Experimental Protocol: Synthesis of Terbuprol

Step 1: Bromination of 3',5'-di-tert-butyl-4'-hydroxyacetophenone

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3',5'-di-tert-butyl-4'-hydroxyacetophenone in a suitable solvent such as ethyl acetate.

  • Add an acid catalyst, for instance, a catalytic amount of sulfuric acid.

  • Slowly add a brominating agent, such as dibromohydantoin, to the solution while stirring in the dark at room temperature (25°C) for approximately 4 hours[3].

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one.

Step 2: Synthesis of 2-(tert-butylamino)-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one

  • Dissolve the crude bromo-acetophenone derivative from Step 1 in a suitable solvent like ethanol.

  • Add an excess of N-tert-butylbenzylamine and heat the mixture to 60-70°C for about 10 hours[4].

  • Monitor the reaction by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue using column chromatography to obtain the desired amino-ketone intermediate.

Step 3: Reduction to Terbuprol

  • Dissolve the purified amino-ketone from Step 2 in methanol.

  • Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

  • Allow the reaction to stir at room temperature for a few hours until completion (monitored by TLC).

  • Carefully add dilute hydrochloric acid to quench the reaction and neutralize the excess reducing agent.

  • Adjust the pH to basic (around 9-10) with a suitable base like sodium hydroxide.

  • Extract the final product, Terbuprol, with an organic solvent.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Terbuprol.

Synthesis_of_Terbuprol A 3',5'-di-tert-butyl-4'-hydroxyacetophenone B 2-Bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one A->B Dibromohydantoin, H₂SO₄ (cat.), Ethyl Acetate C 2-(tert-butylamino)-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethan-1-one B->C N-tert-butylbenzylamine, Ethanol, 60-70°C D Terbuprol C->D 1. NaBH₄, Methanol 2. HCl (aq) 3. NaOH (aq)

Caption: Proposed synthetic route for Terbuprol.

Comprehensive Characterization of Terbuprol

The structural elucidation and purity assessment of the synthesized Terbuprol would be conducted using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds.

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of Terbuprol in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

  • Expected Chemical Shifts (δ): Based on the structure of Terbutaline and related phenolic compounds, the following proton signals are anticipated[5][6][7]:

    • A singlet for the nine protons of the tert-butyl group on the amine.

    • A singlet for the eighteen protons of the two tert-butyl groups on the phenol ring.

    • A multiplet for the methine proton adjacent to the hydroxyl group.

    • A multiplet for the methylene protons adjacent to the amine.

    • Singlets for the aromatic protons on the phenol ring.

    • A singlet for the phenolic hydroxyl proton (may be broad and exchangeable with D₂O).

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts (δ):

    • Signals for the quaternary and methyl carbons of the tert-butyl groups.

    • Signals for the aromatic carbons of the phenol ring.

    • Signals for the carbons of the ethanolamine side chain.

¹H NMR - Predicted Data for Terbuprol
Proton Environment Expected Chemical Shift (ppm)
(CH₃)₃C-N~1.3
(CH₃)₃C-Ar (x2)~1.4
Ar-H~7.0
CH-OH~4.8
CH₂-N~3.0
Ar-OHBroad, variable
NHBroad, variable
¹³C NMR - Predicted Data for Terbuprol
Carbon Environment Expected Chemical Shift (ppm)
(CH₃)₃C -N~28
(CH₃)₃ C-Ar~30
(CH₃)₃C -Ar~35
C H-OH~70
C H₂-N~50
Aromatic Carbons110-160
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is typically recorded using an ATR-FTIR spectrometer[8].

  • Expected Absorption Bands (cm⁻¹):

    • O-H stretch (phenol): A broad band around 3200-3600 cm⁻¹ due to hydrogen bonding[9][10].

    • N-H stretch (secondary amine): A moderate peak around 3300-3500 cm⁻¹.

    • C-H stretch (aliphatic and aromatic): Peaks in the range of 2850-3100 cm⁻¹[9].

    • C=C stretch (aromatic): Absorptions in the 1500-1600 cm⁻¹ region[10].

    • C-O stretch (phenol and alcohol): Strong bands in the 1000-1250 cm⁻¹ region[9].

Infrared Spectroscopy - Predicted Data for Terbuprol
Functional Group Expected Wavenumber (cm⁻¹)
O-H (Phenol, broad)3200 - 3600
N-H (Secondary Amine)3300 - 3500
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 3000
C=C (Aromatic)1500 - 1600
C-O (Phenol/Alcohol)1000 - 1250
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

  • Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For a non-volatile compound like Terbuprol, ESI-MS is often preferred[11][12][13].

  • Expected Results:

    • Molecular Ion Peak ([M+H]⁺): A prominent peak corresponding to the molecular weight of Terbuprol plus a proton. The calculated molecular weight for C₂₂H₃₉NO₂ is 365.55 g/mol , so the [M+H]⁺ peak would be expected at m/z 366.

    • Fragmentation Pattern: Characteristic fragments would arise from the loss of the tert-butyl group, water, and cleavage of the side chain, similar to what is observed for Terbutaline[14].

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound and for quantitative analysis.

  • Methodology: A reversed-phase HPLC method would be suitable.

    • Column: A C18 column (e.g., 250 x 4.6mm, 5µm particle size)[15].

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile)[15][16].

    • Detection: UV detection at a wavelength where the aromatic ring of Terbuprol absorbs, likely around 220 nm or 276 nm[15][17].

    • Flow Rate: Typically 1 mL/min[15].

  • Purity Assessment: The purity of the synthesized Terbuprol can be determined by calculating the peak area percentage from the chromatogram. A single, sharp peak would indicate a high degree of purity.

Characterization_Workflow Start Synthesized Terbuprol NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR Infrared Spectroscopy (FTIR) Start->IR MS Mass Spectrometry (ESI-MS) Start->MS HPLC HPLC Analysis Start->HPLC Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment HPLC->Purity

Caption: Workflow for the characterization of Terbuprol.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of the novel, hypothesized compound Terbuprol. By integrating established synthetic methodologies and a suite of modern analytical techniques, this document offers a scientifically rigorous approach for researchers and professionals in the field of drug discovery and development. The successful synthesis and characterization of Terbuprol could pave the way for further pharmacological evaluation of its potential as a dual-action therapeutic agent with both antioxidant and β2-adrenergic agonist properties.

References

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Sources

Terbuprol's Core Mechanism of Action: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Terbuprol is a compound with notable effects on lipid metabolism. This guide provides an in-depth analysis of its core mechanism of action, focusing on the biochemical and cellular pathways it modulates. The information presented herein is synthesized from preclinical research and is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Terbuprol's therapeutic potential as a hypolipidemic agent. While the nomenclature in some literature can be ambiguous, this guide will focus on the scientifically elucidated mechanisms attributed to the closely related compound, Terbufibrol, which is a potent modulator of cholesterol homeostasis.

Core Directive: A Dual-Pronged Approach to Cholesterol Reduction

Terbuprol's primary mechanism of action is centered on the regulation of cholesterol metabolism through a dual-pronged approach: the inhibition of hepatic cholesterol synthesis and the modulation of bile acid production. This multifaceted mechanism distinguishes it from other lipid-lowering agents and presents a unique therapeutic profile.

Inhibition of Hepatic Cholesterol Synthesis

Preclinical studies have demonstrated that Terbuprol's analogue, Terbufibrol, effectively inhibits the synthesis of cholesterol in the liver.[1] The primary site of this inhibition occurs at a very early stage in the cholesterol biosynthesis pathway, specifically at a step between the initial precursor, acetate, and the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1] This is a critical distinction from statins, which act further down the pathway by inhibiting HMG-CoA reductase.

The experimental evidence for this specific site of inhibition is derived from in vitro assays using radiolabeled precursors. While Terbufibrol significantly inhibited the incorporation of 14C-labeled acetate into cholesterol, it had minimal effect on cholesterol synthesis when HMG-CoA or mevalonate were used as precursors.[1] This strongly suggests that the enzymatic step(s) between acetate and HMG-CoA are the primary targets.

Diagram: Terbuprol's Site of Action in the Cholesterol Biosynthesis Pathway

Cholesterol_Biosynthesis cluster_terbuprol_action Site of Terbuprol Action Acetate Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA Synthase HMGCoA_Synthase HMG-CoA Synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase HMGCoAReductase HMG-CoA Reductase (Statin Target) Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Terbuprol Terbuprol (Proposed Target Area) Terbuprol->HMGCoA_Synthase Inhibition

Caption: Proposed site of Terbuprol's inhibitory action on cholesterol synthesis.

Inhibition of Cholesterol 7α-Hydroxylase (CYP7A1)

In addition to its effects on cholesterol synthesis, Terbufibrol has been shown to inhibit the activity of cholesterol 7α-hydroxylase in a dose-dependent manner.[1] This enzyme, also known as CYP7A1, is the rate-limiting step in the classical pathway of bile acid synthesis, which is the primary route for cholesterol catabolism and elimination from the body.[2][3]

By inhibiting CYP7A1, Terbuprol can modulate the size and composition of the bile acid pool. This action has complex downstream effects on lipid and glucose homeostasis. The inhibition of bile acid synthesis can lead to a reduction in the intestinal absorption of dietary cholesterol and may also influence the activity of nuclear receptors that regulate lipid metabolism.

Scientific Integrity & Logic: A Self-Validating Mechanistic Framework

The proposed dual mechanism of action for Terbuprol is supported by a logical and self-validating framework of experimental evidence. The causality behind the experimental choices and the trustworthiness of the described protocols are key to understanding its therapeutic potential.

Experimental Causality: Dissecting the Pathway

The choice of radiolabeled precursors in the in vitro cholesterol synthesis assays was crucial for pinpointing the site of inhibition. By observing strong inhibition with acetate but not with downstream intermediates like HMG-CoA and mevalonate, researchers could logically deduce that the target lies early in the pathway.[1]

Furthermore, the investigation into the role of de novo protein synthesis using inhibitors like cycloheximide and actinomycin D provided deeper insight. The finding that the stimulating effect of Terbufibrol on sterol synthesis (a potential compensatory response) was dependent on new protein synthesis suggests that Terbuprol's effects are not due to direct, allosteric enzyme inhibition alone, but likely involve transcriptional or translational regulation of key enzymes in the pathway.[1]

Trustworthiness of Protocols: In Vitro and In Vivo Correlation

The findings from in vitro assays on rat liver cytosols were corroborated by in vivo studies where pretreatment of rats with Terbufibrol led to a stimulation of cholesterol synthesis from acetate and HMG-CoA.[1] This apparent paradox of in vitro inhibition and in vivo stimulation of the pathway highlights a potential feedback mechanism. The initial inhibition of cholesterol synthesis could lead to a compensatory upregulation of the machinery involved in the early steps of the pathway, a phenomenon that requires further investigation.

Experimental Protocols: Methodologies for Mechanistic Elucidation

The following are detailed, step-by-step methodologies for key experiments that have been instrumental in defining the mechanism of action of Terbuprol's analogue, Terbufibrol.

In Vitro Cholesterol Synthesis Assay

Objective: To determine the effect of Terbuprol on the rate of cholesterol synthesis from different radiolabeled precursors in liver homogenates.

Methodology:

  • Preparation of Liver Cytosol:

    • Euthanize male Wistar rats and perfuse the liver with ice-cold saline.

    • Homogenize the liver tissue in a phosphate buffer (pH 7.4) containing sucrose and EDTA.

    • Centrifuge the homogenate at low speed to remove cell debris and nuclei.

    • Centrifuge the resulting supernatant at high speed to pellet the mitochondria.

    • The final supernatant represents the liver cytosol, which contains the enzymes for cholesterol synthesis.

  • Incubation:

    • Prepare incubation mixtures containing liver cytosol, a cofactor solution (ATP, NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the test compound (Terbuprol at various concentrations or vehicle control).

    • Add the radiolabeled precursor: [1-14C]acetate, [2-14C]mevalonate, or [3H]HMG-CoA.

    • Incubate the mixtures at 37°C for a defined period (e.g., 2 hours).

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding alcoholic KOH.

    • Saponify the mixture by heating.

    • Extract the non-saponifiable lipids (containing cholesterol) with petroleum ether.

    • Wash the extract and evaporate to dryness.

    • Dissolve the residue in a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Calculate the rate of cholesterol synthesis as the amount of radiolabel incorporated into the non-saponifiable lipid fraction per unit of protein per unit of time.

Cholesterol 7α-Hydroxylase (CYP7A1) Activity Assay

Objective: To measure the effect of Terbuprol on the activity of the rate-limiting enzyme in bile acid synthesis.

Methodology:

  • Microsome Preparation:

    • Prepare liver microsomes from control and Terbuprol-treated rats by differential centrifugation of the liver homogenate.

  • Enzyme Assay:

    • Incubate the liver microsomes with a reaction mixture containing NADPH, a NADPH-regenerating system, and a buffer at 37°C.

    • Initiate the reaction by adding the substrate, [4-14C]cholesterol, solubilized with a detergent.

    • Incubate for a specific time (e.g., 20 minutes).

  • Product Separation and Quantification:

    • Stop the reaction by adding a mixture of chloroform and methanol.

    • Extract the lipids and separate the substrate (cholesterol) from the product (7α-hydroxycholesterol) using thin-layer chromatography (TLC).

    • Visualize the spots by autoradiography and scrape the corresponding areas from the TLC plate.

    • Quantify the radioactivity in the scraped spots using liquid scintillation counting.

    • Calculate the enzyme activity as the amount of 7α-hydroxycholesterol formed per milligram of microsomal protein per minute.

Diagram: Experimental Workflow for Assessing Terbuprol's Mechanism

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_protein_synthesis Protein Synthesis Dependency LiverHomogenate Rat Liver Homogenate CytosolPrep Cytosol Preparation LiverHomogenate->CytosolPrep CholSynthAssay Cholesterol Synthesis Assay (14C-Acetate, 3H-HMG-CoA, 14C-Mevalonate) CytosolPrep->CholSynthAssay InVitroResult Result: Inhibition of Acetate Incorporation CholSynthAssay->InVitroResult InVivoResult Result: Dose-Dependent Inhibition of CYP7A1 AnimalModel Rat Model (Pretreated with Terbuprol) MicrosomePrep Liver Microsome Preparation AnimalModel->MicrosomePrep CYP7A1Assay CYP7A1 Activity Assay (14C-Cholesterol) MicrosomePrep->CYP7A1Assay CYP7A1Assay->InVivoResult ProteinSynthResult Result: Stimulation is Dependent on de novo Protein Synthesis CellCulture Hepatocyte Cell Culture InhibitorTreatment Treatment with Cycloheximide/Actinomycin D CellCulture->InhibitorTreatment TerbuprolTreatment Terbuprol Stimulation InhibitorTreatment->TerbuprolTreatment TerbuprolTreatment->ProteinSynthResult

Caption: Workflow for elucidating Terbuprol's dual mechanism of action.

Data Presentation: Summary of Key Findings

The following table summarizes the key quantitative findings from preclinical studies on Terbufibrol, providing a clear comparison of its effects on different aspects of cholesterol metabolism.

Experimental Parameter Observation Significance Reference
In Vitro Cholesterol Synthesis from [14C]-Acetate Significant inhibitionIndicates blockage of an early step in the cholesterol biosynthesis pathway[1]
In Vitro Cholesterol Synthesis from HMG-CoA Little to no effectRules out direct inhibition of HMG-CoA reductase[1]
In Vitro Cholesterol Synthesis from Mevalonate No effectConfirms the site of action is upstream of mevalonate formation[1]
Hepatic Cholesterol 7α-Hydroxylase (CYP7A1) Activity Dose-related inhibitionDemonstrates a second mechanism of action impacting bile acid synthesis[1]
Effect of Protein Synthesis Inhibitors Stimulation of sterol synthesis is dependent on de novo protein synthesisSuggests an indirect mechanism involving gene expression or protein stability[1]

Conclusion and Future Directions

The available evidence strongly suggests that Terbuprol, through its analogue Terbufibrol, exerts its hypolipidemic effects via a dual mechanism: the inhibition of an early step in hepatic cholesterol synthesis and the inhibition of cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid production. This unique combination of actions warrants further investigation for its potential therapeutic application in dyslipidemia and related cardiovascular diseases.

Future research should focus on:

  • Precise Target Identification: Identifying the specific enzyme(s) between acetate and HMG-CoA that Terbuprol inhibits.

  • Transcriptional and Post-Translational Regulation: Elucidating the molecular mechanisms by which Terbuprol influences the expression and stability of key metabolic enzymes.

  • In Vivo Efficacy and Safety: Conducting comprehensive animal studies to evaluate the long-term efficacy, safety profile, and pharmacokinetic/pharmacodynamic properties of Terbuprol.

  • Clinical Translation: Designing and executing well-controlled clinical trials to assess the therapeutic potential of Terbuprol in human subjects with hypercholesterolemia.

By building upon this foundational understanding of its mechanism of action, the scientific community can effectively advance the development of Terbuprol as a novel therapeutic agent for the management of lipid disorders.

References

  • Mode of action of terbufibrol (INN)
  • Terbuprol | C8H18O3 | CID 3084129 - PubChem. [Link]

  • Terbufibrol | C20H24O5 | CID 41907 - PubChem. [Link]

  • What is the mechanism of Febuprol? - Patsnap Synapse. [Link]

  • [Investigation of the choleretic action of febuprol on healthy test subjects (author's transl)]. [Link]

  • Inhibition of cholesterol 7 alpha-hydroxylase by an antibody to a male-specific form of cytochrome P-450 from subfamily P450IIC - PMC. [Link]

  • Animal Model for Research - Creative Biolabs. [Link]

  • Cholesterol 7 alpha-hydroxylase - Wikipedia. [Link]

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Terbuprol: Chemical Architecture, Synthesis, and Pharmacological Mechanisms of a Glycerol-Derived Choleretic Agent

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Terbuprol (International Nonproprietary Name: Terbuprolum) is an asymmetric dialkyl ether of glycerol, chemically designated as 1-tert-butoxy-3-methoxy-2-propanol[1]. Originally developed as a targeted choleretic agent, it belongs to a specialized class of synthetic aliphatic ethers designed to stimulate hepatic bile flow[2]. While overshadowed by modern bile acid analogues (e.g., ursodeoxycholic acid), Terbuprol remains a compound of significant structural interest for drug development professionals exploring non-steroidal, bile acid-independent choleretics and green solvent derivatives[3].

This whitepaper provides an authoritative analysis of Terbuprol’s physicochemical properties, process chemistry, and mechanistic pathways, culminating in validated experimental protocols for its synthesis and pharmacological evaluation.

Chemical Architecture and Physicochemical Profiling

Terbuprol’s molecular scaffold consists of a three-carbon glycerol backbone where the terminal hydroxyl groups are substituted with a methyl ether and a bulky tert-butyl ether, leaving the central secondary alcohol intact[1].

Structural Causality in Drug Design

The asymmetric etherification serves two distinct pharmacokinetic purposes:

  • Steric Shielding: The tert-butyl group provides significant steric hindrance, protecting the adjacent carbon from rapid Phase I oxidative metabolism by cytochrome P450 enzymes.

  • Amphiphilic Balance: The combination of lipophilic ether moieties (XLogP3 ~ 0.8) and a polar hydroxyl group (PSA = 38.7 Ų) ensures optimal hepatic uptake while maintaining sufficient aqueous solubility for biliary excretion[1][4]. The free secondary hydroxyl group acts as the critical functional site for Phase II glucuronidation, which is essential for its osmotic choleretic activity[5].

Quantitative Physicochemical Data

The following table summarizes the core physical and chemical parameters of industrial-grade Terbuprol[1][4].

PropertyValueExperimental / Computational Significance
IUPAC Name 1-methoxy-3-[(2-methylpropan-2-yl)oxy]propan-2-olDefines the asymmetric 1,3-dialkoxy substitution.
CAS Registry Number 13021-53-9Unique identifier for regulatory compliance.
Molecular Formula C₈H₁₈O₃Indicates a fully saturated aliphatic structure.
Molecular Weight 162.23 g/mol Low molecular weight facilitates rapid membrane diffusion.
Density 0.947 g/cm³Liquid state at standard temperature and pressure.
Boiling Point 217.2 °CHigh boiling point indicates strong intermolecular hydrogen bonding.
Flash Point 85.2 °CCritical safety parameter for industrial scale-up.
Topological Polar Surface Area (PSA) 38.7 ŲPredicts high intestinal absorption and hepatic permeability.
Partition Coefficient (XLogP3) 0.81Ideal lipophilicity for hepatic targeting without excessive tissue accumulation.

Synthesis Methodology and Process Chemistry

The synthesis of asymmetric 1,3-dialkyl glycerol ethers requires stringent regiocontrol to prevent the formation of symmetric byproducts (e.g., 1,3-dimethoxy-2-propanol). The most efficient route utilizes epichlorohydrin as an epoxide-containing building block.

Synthesis A Epichlorohydrin (Precursor) B Methanol / NaOH (Epoxide Ring Opening) A->B Step 1 C 1-Chloro-3-methoxy-2-propanol (Intermediate) B->C Yields D tert-Butanol / Base (Nucleophilic Substitution) C->D Step 2 E Terbuprol (Target Compound) D->E Final Product

Fig 1. Stepwise synthesis workflow of Terbuprol via epichlorohydrin etherification.

Step-by-Step Synthesis Protocol

Objective: To synthesize high-purity Terbuprol with >95% regioselectivity.

  • Step 1: Methanolysis of Epichlorohydrin

    • Procedure: Charge a dry, nitrogen-purged reactor with anhydrous methanol (3.0 eq) and a catalytic amount of sodium methoxide. Slowly add epichlorohydrin (1.0 eq) dropwise at 0–5 °C.

    • Causality: Low temperatures prevent polymerization of the epoxide. The methoxide ion attacks the less sterically hindered terminal carbon of the epoxide, yielding 1-chloro-3-methoxy-2-propanol.

  • Step 2: Epoxide Reformation (In Situ)

    • Procedure: Introduce solid NaOH (1.1 eq) to the mixture.

    • Causality: The base deprotonates the newly formed secondary alcohol, triggering an intramolecular SN2 reaction that ejects the chloride ion and forms a new intermediate: methyl glycidyl ether (1,2-epoxy-3-methoxypropane).

  • Step 3: tert-Butylation

    • Procedure: Add anhydrous tert-butanol (5.0 eq) and an acid catalyst (e.g., Amberlyst-15 ion-exchange resin) to the reactor. Heat the mixture to 60 °C for 12 hours.

    • Causality: Acid catalysis is chosen over base catalysis for this step because the bulky tert-butoxide is a poor nucleophile and a strong base, which would favor elimination over substitution. Acidic conditions protonate the epoxide, allowing the weak tert-butanol nucleophile to attack the less hindered carbon, forming Terbuprol.

  • Step 4: Purification (Self-Validating Step)

    • Procedure: Neutralize the catalyst, filter, and subject the crude mixture to fractional vacuum distillation. Terbuprol is collected at its specific boiling point under reduced pressure.

    • Validation: Analyze the fraction via ¹H-NMR and GC-MS. The presence of a singlet at ~1.2 ppm (9H, tert-butyl) and a singlet at ~3.4 ppm (3H, methoxy) confirms the asymmetric structure.

Pharmacodynamics: The Choleretic Mechanism

Terbuprol functions as a bile acid-independent choleretic . Unlike endogenous bile acids that stimulate bile flow by forming micelles, aliphatic ethers like Terbuprol exert their effects through osmotic gradients and modulation of hepatocyte membrane transporters[5][6].

Mechanism of Action
  • Hepatic Uptake & Phase II Metabolism: Upon systemic circulation, Terbuprol is rapidly absorbed by hepatocytes. The free secondary hydroxyl group acts as a substrate for UDP-glucuronosyltransferases (UGTs), converting the lipophilic drug into a highly polar, water-soluble glucuronide conjugate.

  • Canalicular Secretion: The glucuronide conjugate is actively pumped across the canalicular membrane into the bile ducts via Multidrug Resistance-associated Protein 2 (MRP2).

  • Osmotic Choleresis: The accumulation of Terbuprol-glucuronide in the bile canaliculus creates a potent osmotic driving force. This obligates the passive paracellular and transcellular movement of water and electrolytes (Na+, Cl-) into the biliary tree, significantly increasing bile volume without altering the endogenous bile acid pool[5].

Mechanism A Terbuprol Administration B Hepatocyte Uptake A->B C Phase II Glucuronidation (UGT Enzymes) B->C Hydroxyl Targeting D Active Canalicular Secretion (MRP2 Transporter) C->D Polar Conjugate E Osmotic Gradient Formation D->E Solute Accumulation F Bile Acid-Independent Choleresis (Water Efflux) E->F Osmosis

Fig 2. Pharmacological pathway of Terbuprol-induced bile acid-independent choleresis.

Preclinical Validation: Biliary Excretion Protocol

To rigorously validate the choleretic efficacy of Terbuprol, an in situ perfused rat liver model is utilized. This protocol is designed to be self-validating by incorporating clearance markers to distinguish between canalicular and ductular bile flow.

Step-by-Step Experimental Methodology
  • Step 1: Animal Preparation and Cannulation

    • Fast male Wistar rats (250-300g) for 12 hours. Anesthetize using pentobarbital (50 mg/kg IP).

    • Perform a laparotomy. Cannulate the common bile duct with PE-10 tubing to collect bile. Cannulate the portal vein for perfusion.

    • Causality: Fasting depletes endogenous bile acid reserves, ensuring baseline bile flow is stable and minimizing background noise.

  • Step 2: Erythritol Clearance Setup (Validation Control)

    • Administer ¹⁴C-erythritol via the perfusate.

    • Causality: Erythritol passively enters canalicular bile but cannot cross downstream ductular epithelium. An increase in erythritol clearance parallel to bile flow definitively proves that Terbuprol stimulates canalicular (hepatocyte-driven) choleresis rather than ductular secretion[5].

  • Step 3: Drug Administration

    • Establish a baseline bile flow for 30 minutes.

    • Infuse Terbuprol (dissolved in a saline/DMSO vehicle) at a rate of 10 µmol/min/kg. Run a parallel vehicle-only control group.

  • Step 4: Data Collection and Analysis

    • Collect bile in pre-weighed tubes at 10-minute intervals for 120 minutes.

    • Measure bile volume gravimetrically (assuming density = 1.0 g/mL).

    • Analyze bile samples via LC-MS/MS to quantify the concentration of unchanged Terbuprol vs. Terbuprol-glucuronide.

    • Expected Outcome: Bile flow should increase linearly with the biliary excretion rate of the Terbuprol-glucuronide conjugate, validating the osmotic mechanism.

Conclusion

Terbuprol represents a structurally elegant approach to modulating hepatic function. By leveraging a glycerol backbone flanked by asymmetric ether linkages, the molecule achieves the precise lipophilicity required for hepatic targeting while resisting rapid degradation. Its mechanism—relying on Phase II conjugation to drive osmotic, bile acid-independent choleresis—provides a robust framework for researchers developing novel therapeutics for cholestatic disorders or investigating the pharmacological utility of green glycerol derivatives.

References

  • PubChem. "Terbuprol | C8H18O3 | CID 3084129 - PubChem". National Institutes of Health (NIH). Available at: [Link]

  • García, J. I., et al. "Quantitative structure–property relationships prediction of some physico-chemical properties of glycerol based solvents". Green Chemistry (ResearchGate). Available at:[Link]

  • National Center for Biotechnology Information. "Choleretic and diuretic properties of dihydroxydibutyl ether in the rat". PubMed. Available at:[Link]

  • National Center for Biotechnology Information. "A study on the mechanism of the choleretic effect of proglumide". PubMed. Available at:[Link]

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Terbuprol: A Technical Guide to Investigating its Cholestatic Biological Activity

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for investigating the biological activity of Terbuprol (IUPAC name: 1-methoxy-3-[(2-methylpropan-2-yl)oxy]propan-2-ol), a potential choleretic agent. Although Terbuprol was developed as a choleretic, it was never marketed, and publicly available data on its specific biological effects are scarce. This guide, therefore, takes a proactive and predictive approach, outlining the fundamental principles of choleresis and providing a detailed roadmap of in vitro and in vivo methodologies to fully characterize the biological activity of Terbuprol or any novel choleretic compound. We will delve into the potential mechanisms of action, robust experimental protocols, and the critical data interpretation necessary for advancing such a compound in a drug development pipeline.

Introduction to Terbuprol and Choleresis

Terbuprol is a chemical entity identified as a choleretic agent, a substance that increases the volume of bile secreted by the liver.[1] Bile is a complex fluid essential for the digestion and absorption of fats and fat-soluble vitamins in the small intestine, as well as for the elimination of endogenous waste products and xenobiotics. The process of bile formation, known as choleresis, is a key function of the liver.

The chemical structure of Terbuprol, 1-methoxy-3-[(2-methylpropan-2-yl)oxy]propan-2-ol, suggests it is a relatively small, ether-containing alcohol. This structure does not immediately place it into a common class of bile acid-like choleretics. Therefore, its mechanism of action is likely to be distinct and warrants a thorough investigation.

This guide will provide the scientific framework to explore the following key questions regarding Terbuprol's biological activity:

  • What is the precise mechanism by which Terbuprol stimulates bile flow?

  • Does it act on hepatocytes, cholangiocytes, or both?

  • What are its molecular targets within the liver?

  • What is its efficacy and safety profile in preclinical models?

Potential Mechanisms of Choleresis

An increase in bile flow can be achieved through several mechanisms. Understanding these is crucial for designing experiments to elucidate the action of Terbuprol.

2.1. Bile Salt-Dependent Choleresis

This process is driven by the active secretion of bile acids from hepatocytes into the canaliculi. The osmotic gradient created by this secretion draws water and electrolytes into the bile, increasing its volume. A compound could enhance this by:

  • Upregulating bile acid synthesis: Increasing the expression or activity of enzymes in the bile acid synthesis pathway, such as cholesterol 7α-hydroxylase (CYP7A1).[2]

  • Enhancing bile acid uptake: Increasing the activity of basolateral transporters like the Na+-taurocholate cotransporting polypeptide (NTCP).

  • Promoting bile acid efflux: Upregulating the activity of canalicular transporters such as the bile salt export pump (BSEP/ABCB11).[3]

2.2. Bile Salt-Independent Choleresis

This component of bile flow is driven by the secretion of other organic and inorganic solutes, such as glutathione and bicarbonate. Potential mechanisms for a choleretic agent include:

  • Modulating ion transport: Activating ion channels and transporters in hepatocytes and cholangiocytes, leading to increased water movement.

  • Altering membrane fluidity: Changes in the lipid composition of the canalicular membrane can influence the activity of transporters.

  • Activating signaling pathways: Activating intracellular signaling cascades, such as those involving cyclic AMP (cAMP), which can stimulate transporter activity.

2.3. Choleretic Action on Cholangiocytes

Cholangiocytes, the epithelial cells lining the bile ducts, can modify the volume and composition of bile. A choleretic agent might act on these cells by:

  • Stimulating bicarbonate secretion: The "bicarbonate umbrella" protects cholangiocytes from the cytotoxic effects of bile acids. Increased bicarbonate secretion also contributes to bile volume.

  • Modulating water transport: Upregulating aquaporin water channels.

The following diagram illustrates the key cellular players and pathways in choleresis.

cluster_hepatocyte Hepatocyte cluster_cholangiocyte Cholangiocyte Sinusoidal\nBlood Sinusoidal Blood Basolateral\nMembrane Basolateral Membrane Bile Canaliculus Bile Canaliculus Canalicular\nMembrane Canalicular Membrane Bile Duct Lumen Bile Duct Lumen Bile Canaliculus->Bile Duct Lumen Bile Flow Bile Acids\n(from blood) Bile Acids (from blood) NTCP NTCP Bile Acids\n(from blood)->NTCP Uptake Bile Acid\nPool Bile Acid Pool NTCP->Bile Acid\nPool BSEP BSEP Bile Acid\nPool->BSEP Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Synthesis CYP7A1->Bile Acid\nPool Bile Acids\n(to bile) Bile Acids (to bile) BSEP->Bile Acids\n(to bile) Efflux Other Solutes Other Solutes MRP2 MRP2 Other Solutes->MRP2 Other Solutes\n(to bile) Other Solutes (to bile) MRP2->Other Solutes\n(to bile) Efflux Periductal\nBlood Periductal Blood HCO3- HCO3- AE2 AE2 HCO3-->AE2 Secretion Bicarbonate\nUmbrella Bicarbonate Umbrella AE2->Bicarbonate\nUmbrella H2O H2O AQP1 AQP1 H2O->AQP1 Water Transport AQP1->Bile Duct Lumen

Caption: Overview of Hepatic and Cholangiocytic Mechanisms of Choleresis.

In Vitro Methodologies for Assessing Choleretic Activity

A tiered approach, starting with in vitro assays, is recommended to efficiently screen and characterize the biological activity of Terbuprol.

3.1. Sandwich-Cultured Hepatocytes (SCHs)

This model is a cornerstone for studying hepatobiliary transport.[4][5] Hepatocytes are cultured between two layers of collagen, allowing them to form functional bile canaliculi.

Protocol: Biliary Excretion Index (BEI) Assay in SCHs

  • Cell Culture: Plate primary human or rat hepatocytes on collagen-coated plates. After cell attachment, overlay with a second layer of collagen to form the "sandwich."

  • Compound Incubation: Treat the SCHs with various concentrations of Terbuprol for a predetermined time (e.g., 24 hours).

  • Probe Substrate Incubation: Incubate the cells with a fluorescent or radiolabeled probe substrate for a key transporter (e.g., taurocholate for BSEP).

  • Sample Collection:

    • With Ca2+ (Total Accumulation): Lyse the cells in the presence of Ca2+ to measure the total intracellular and intracanalicular accumulation of the probe.

    • Without Ca2+ (Intracellular Accumulation): Lyse the cells in a Ca2+-free buffer to disrupt tight junctions and release the canalicular content, allowing for the measurement of only intracellular accumulation.

  • Quantification: Measure the amount of probe in the lysates using an appropriate method (e.g., fluorescence plate reader, liquid scintillation counting).

  • Calculation of BEI: BEI (%) = [ (Total Accumulation - Intracellular Accumulation) / Total Accumulation ] * 100

An increase in the BEI in the presence of Terbuprol would suggest an enhancement of biliary efflux.

3.2. Isolated Perfused Liver (IPL)

The IPL model provides a more integrated system to study hepatic disposition and biliary excretion.

Protocol: Assessment of Choleretic Effect in IPL

  • Surgical Preparation: Isolate the liver from a rat or mouse while maintaining its vascular and biliary connections.

  • Perfusion: Perfuse the liver with an oxygenated, nutrient-rich buffer through the portal vein at a constant flow rate.

  • Bile Collection: Cannulate the bile duct to collect bile samples at regular intervals.

  • Compound Administration: Introduce Terbuprol into the perfusion medium at different concentrations.

  • Analysis:

    • Measure the bile flow rate gravimetrically.

    • Analyze the bile for the concentration of bile acids, cholesterol, and phospholipids.

    • Analyze the perfusate for liver enzyme leakage (e.g., ALT, AST) as a measure of toxicity.

A dose-dependent increase in bile flow would confirm the choleretic activity of Terbuprol.

3.3. Transporter-Specific Assays

To pinpoint the molecular targets of Terbuprol, assays using cell lines overexpressing specific hepatic transporters are essential.

Protocol: Transporter Uptake/Efflux Assay

  • Cell Lines: Use cell lines (e.g., HEK293, CHO) stably transfected with a single transporter of interest (e.g., NTCP, BSEP, MRP2).

  • Assay Procedure:

    • Uptake: Plate the cells and incubate them with a radiolabeled or fluorescent substrate for the transporter in the presence or absence of Terbuprol. Measure the intracellular accumulation of the substrate.

    • Efflux: Pre-load the cells with the substrate and then measure its efflux into the medium over time in the presence or absence of Terbuprol.

  • Data Analysis: Calculate the rate of transport and determine if Terbuprol acts as a substrate, inhibitor, or activator of the transporter.

This will provide direct evidence for the interaction of Terbuprol with specific transporters.

The following diagram outlines the in vitro experimental workflow.

Start Start SCHs Sandwich-Cultured Hepatocytes Start->SCHs Initial Screening (BEI Assay) IPL Isolated Perfused Liver SCHs->IPL Confirmation of Choleretic Effect Transporter Assays Transporter-Specific Assays IPL->Transporter Assays Target Identification Mechanism\nElucidation Mechanism Elucidation Transporter Assays->Mechanism\nElucidation Mechanistic Insight

Caption: In Vitro Workflow for Characterizing a Choleretic Agent.

In Vivo Evaluation of Choleretic Activity

Animal models are indispensable for assessing the physiological effects and safety of a potential choleretic agent.

4.1. Bile Fistula Rat/Mouse Model

This is the gold standard for directly measuring bile flow and composition in a living organism.[3]

Protocol: Bile Flow and Composition Analysis

  • Surgical Procedure: Anesthetize the animal and cannulate the common bile duct to divert bile flow to an external collection tube.

  • Compound Administration: Administer Terbuprol via an appropriate route (e.g., intravenous, oral gavage).

  • Bile Collection: Collect bile samples at regular intervals before and after compound administration.

  • Analysis:

    • Measure bile flow rate.

    • Analyze bile for total bile acids, specific bile acid species (using LC-MS/MS), cholesterol, phospholipids, and electrolytes.

    • Monitor physiological parameters (heart rate, blood pressure).

  • Data Interpretation: A significant increase in bile flow and/or a change in bile composition following Terbuprol administration would confirm its in vivo choleretic activity.

4.2. Disease Models of Cholestasis

To assess the therapeutic potential of Terbuprol, it should be tested in animal models of cholestatic liver disease.

  • Bile Duct Ligation (BDL) Model: A surgical model of obstructive cholestasis.[3]

  • Alpha-Naphthylisothiocyanate (ANIT)-Induced Cholestasis: A chemical model of intrahepatic cholestasis.

In these models, the efficacy of Terbuprol would be evaluated by its ability to reduce serum markers of liver injury (ALT, AST, bilirubin) and improve liver histology.

Toxicology and Safety Assessment

Given that Terbuprol was never marketed, a thorough toxicological evaluation is paramount.

  • In Vitro Cytotoxicity: Assess the cytotoxicity of Terbuprol in primary hepatocytes and other relevant cell lines.

  • Acute and Chronic In Vivo Toxicity: Conduct dose-ranging studies in rodents to determine the maximum tolerated dose (MTD) and identify any potential target organs for toxicity.

  • Safety Pharmacology: Evaluate the effects of Terbuprol on the cardiovascular, respiratory, and central nervous systems.

Summary and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for the systematic evaluation of the biological activity of Terbuprol. The lack of existing data necessitates a foundational approach, starting from basic in vitro screening to more complex in vivo efficacy and safety studies. By following the outlined methodologies, researchers can rigorously characterize the choleretic properties of Terbuprol, elucidate its mechanism of action, and determine its potential as a therapeutic agent for cholestatic liver diseases. The successful execution of these studies will be critical in deciding the future trajectory of this intriguing, yet understudied, compound.

References

  • Ansede, J. H., Smith, W. C., & Brouwer, K. L. (2010). An in vitro assay to assess transporter-based cholestatic hepatotoxicity using sandwich-cultured rat hepatocytes. Drug metabolism and disposition: the biological fate of chemicals, 38(5), 885–892. [Link]

  • Donkers, J. M., van der Meer, A. J., & van der Sluis, R. J. (2019). Rodent models of cholestatic liver disease: A practical guide for translational research. World journal of gastroenterology, 25(33), 4811–4833. [Link]

  • Inxight Drugs. (n.d.). TERBUPROL. Retrieved March 30, 2026, from [Link]

  • LaRusso, N. F., & Gores, G. J. (2000). Experimental models to study cholangiocyte biology. Journal of hepatology, 32(1 Suppl), 195–203. [Link]

  • Ansede, J. H., Smith, W. C., & Brouwer, K. L. (2010). An in vitro assay to assess transporter-based cholestatic hepatotoxicity using sandwich-cultured rat hepatocytes. Drug metabolism and disposition: the biological fate of chemicals, 38(5), 885–892. [Link]

  • Chiang, J. Y. (2013). Bile acid metabolism and signaling. Comprehensive Physiology, 3(3), 1191–1212. [Link]

  • Vinken, M., & Maes, M. (2018). In vitro prediction of drug-induced cholestatic liver injury: a challenge for the toxicologist. Archives of toxicology, 92(3), 1031–1041. [Link]

  • Al-Eryani, L., Wahlang, B., & Falkner, K. C. (2022). Animal Models to Study Bile Acid Metabolism. Methods in molecular biology (Clifton, N.J.), 2505, 239–272. [Link]

  • Jiménez-López, J. M., & Cuezva, J. M. (2024). A novel model to study mechanisms of cholestasis in human cholangiocytes reveals a role for the SIPR2 pathway. Hepatology (Baltimore, Md.), 79(3), 569–584. [Link]

  • PubChem. (n.d.). Terbuprol. Retrieved March 30, 2026, from [Link]

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Terbuprol discovery and origin

Author: BenchChem Technical Support Team. Date: April 2026

Terbuprol (1-tert-Butoxy-3-methoxy-2-propanol): From Choleretic Drug Candidate to Green Solvent Platform

Executive Summary

Terbuprol represents a unique case study in chemical repurposing. Originally investigated as a choleretic agent to stimulate hepatic bile production, it was never brought to market. However, the compound has recently experienced a renaissance as a glycerol-derived "green solvent." This whitepaper provides an in-depth technical analysis of Terbuprol's origins, mechanistic pharmacology, physico-chemical properties, and modern synthesis protocols, serving as a comprehensive guide for researchers and drug development professionals.

Introduction: The Dual Identity of Terbuprol

Terbuprol, chemically designated as 1-tert-butoxy-3-methoxy-2-propanol (CAS: 13021-53-9), is an asymmetric dialkyl ether of glycerol. Historically, drug discovery pipelines identified Terbuprol for its choleretic properties—agents that increase the volume of bile secreted by the liver, though notes it was never officially marketed. Today, as the chemical industry shifts toward sustainable practices, Terbuprol has been re-evaluated. Because its core glycerol backbone can be sourced as a byproduct of biodiesel production, it is now synthesized and utilized as an environmentally benign, tunable solvent[1].

Pharmacological Origins: Choleretic Agent Discovery

In early preclinical development, Terbuprol was classified as a synthetic choleretic. Choleretic agents typically function by either mimicking endogenous bile acids (bile acid-dependent flow) or by inducing osmotic gradients within the biliary canaliculi (bile acid-independent flow, BAIF). Terbuprol's low molecular weight (162.23 g/mol ) and amphiphilic nature allowed it to cross hepatocyte membranes efficiently[2].

Causality in Experimental Models: Researchers historically utilized in vivo biliary cannulation models to measure the efficacy of choleretics. By administering Terbuprol and measuring the subsequent bile flow rate and electrolyte composition, scientists deduced that its primary mechanism likely involved the modulation of BAIF through osmotic diuresis into the biliary tree, rather than direct interaction with the Farnesoid X receptor (FXR).

G A Terbuprol Administration (Systemic Circulation) B Hepatocyte Uptake (Basolateral Membrane) A->B C Canalicular Efflux (Osmotic Gradient) B->C D Activation of BAIF (Bile Acid Independent Flow) C->D E Increased Biliary Secretion D->E

Figure 1: Proposed mechanistic pathway for Terbuprol-induced choleretic action in hepatocytes.

Repurposing: From Orphan Drug to Green Solvent

The modern relevance of Terbuprol lies in green chemistry. The transesterification of triglycerides for biodiesel yields massive amounts of waste glycerol. Converting this glycerol into value-added chemicals like 1-tert-butoxy-3-methoxy-2-propanol provides a sustainable solvent alternative to petroleum-derived ethers[1]. Terbuprol exhibits high boiling points, low toxicity, and tunable polarity, making it an excellent candidate for liquid-liquid extractions and formulation chemistry.

Physico-Chemical Profiling

Understanding the physico-chemical profile of Terbuprol is critical for both its historical pharmacological formulation and its modern industrial application. The quantitative metrics below dictate its behavior in both biological and synthetic systems[3].

PropertyValueClinical / Industrial Relevance
CAS Number 13021-53-9Standardized chemical identification.
Molecular Formula C8H18O3Dictates molecular weight and combustion profile.
Molecular Weight 162.23 g/mol Optimal for rapid membrane permeation (Lipinski's Rule of 5)[2].
Density 0.947 g/cm³Facilitates phase separation in aqueous extractions[3].
Boiling Point 217.2 ºCLow volatility; highly safe for high-temperature reactions[3].
Flash Point 85.2 ºCNon-flammable under standard ambient conditions[3].
XLogP3 0.81Moderate lipophilicity; balances aqueous and lipid solubility[3].
Topological Polar Surface Area 38.69 ŲExcellent oral bioavailability and cell permeability[3].

Table 1: Quantitative physico-chemical data for Terbuprol.

Experimental Methodology: Synthesis & Validation

As a Senior Application Scientist, I emphasize that robust chemical synthesis must be a self-validating system. The following protocol describes the selective etherification of 3-methoxy-1,2-propanediol to yield Terbuprol, incorporating in-process controls to ensure regioselectivity and high purity.

Causality Behind Experimental Choices:

  • Starting Material: 3-methoxy-1,2-propanediol is chosen over pure glycerol to bypass the non-selective first etherification step, ensuring the final product is strictly the asymmetric 1-tert-butoxy-3-methoxy derivative.

  • Catalyst: Amberlyst-15 (a strongly acidic macroreticular resin) is used instead of homogeneous sulfuric acid. This heterogeneous catalyst allows for simple filtration recovery, preventing the generation of hazardous aqueous acidic waste and aligning with green chemistry principles.

  • Reagent: Isobutylene gas is used as the tert-butylating agent under pressure to drive the reaction forward without generating water as a thermodynamic byproduct.

Step-by-Step Protocol: Synthesis of Terbuprol

  • Preparation: Charge a 500 mL high-pressure stainless-steel autoclave with 100 g of 3-methoxy-1,2-propanediol and 5 g of dry Amberlyst-15 resin.

  • Purging: Seal the reactor and purge with inert Nitrogen ( N2​ ) gas three times to displace oxygen, preventing oxidative side reactions at elevated temperatures.

  • Pressurization: Introduce isobutylene gas into the reactor until a constant pressure of 5 bar is achieved.

  • Reaction & Self-Validation Loop: Heat the mixture to 70 ºC under continuous mechanical stirring (600 rpm). Maintain these conditions for 6 hours.

    • Feedback Loop: At 2-hour intervals, extract a 0.5 mL aliquot, filter, and analyze via GC-FID. The reaction is only deemed complete when the precursor peak area falls below 2%. If not, stirring is continued.

  • Termination & Filtration: Cool the reactor to room temperature and safely vent unreacted isobutylene into a scrubber. Filter the mixture through a sintered glass funnel to recover the Amberlyst-15 catalyst for subsequent cycles.

  • Purification: Subject the crude filtrate to fractional vacuum distillation. Collect the fraction boiling at approximately 105-110 ºC at 10 mmHg.

  • Final Validation: Analyze the purified fraction using 1H -NMR and GC-MS.

    • GC-MS: Confirm the molecular ion peak at m/z 162.

    • NMR: Verify the presence of the tert-butyl singlet (~1.1 ppm, 9H) and the methoxy singlet (~3.3 ppm, 3H) to ensure regiochemical integrity.

G A 3-Methoxy-1,2-propanediol (Precursor) C Catalytic Etherification (Amberlyst-15, 70ºC, 5 bar) A->C B Isobutylene Gas (Alkylating Agent) B->C D In-Process GC-FID (Self-Validation Loop) C->D D->C If <98% Conversion E Fractional Vacuum Distillation D->E If >98% Conversion F Terbuprol (Validated via NMR/GC-MS) E->F

Figure 2: Experimental workflow and self-validating feedback loop for Terbuprol synthesis.

Conclusion

Terbuprol exemplifies the dynamic, non-linear nature of chemical research. While its origin lies in the pursuit of novel choleretic therapeutics, its destiny has been reshaped by the principles of green chemistry. By understanding its mechanistic history and leveraging modern, self-validating synthetic protocols, researchers can effectively utilize 1-tert-butoxy-3-methoxy-2-propanol as a high-performance, sustainable solvent in contemporary drug development and industrial applications.

References

  • Title: TERBUPROL - Inxight Drugs Source: ncats.io URL: [Link]

  • Title: Terbuprol | C8H18O3 | CID 3084129 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: (PDF) Quantitative structure–property relationships prediction of some physico-chemical properties of glycerol based solvents - ResearchGate Source: researchgate.net URL: [Link]

Sources

In Vitro Pharmacodynamics and Mechanistic Profiling of Terbuprol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Terbuprol (CAS No. 13021-53-9), chemically designated as 1-methoxy-3-[(2-methylpropan-2-yl)oxy]propan-2-ol, is a low-molecular-weight aliphatic ether-alcohol (C8H18O3)[1][2]. Originally developed and characterized as a choleretic agent, Terbuprol functions to stimulate bile secretion and enhance hepatic clearance mechanisms[3]. Despite its established therapeutic intent, the precise in vitro cellular mechanisms driving its efficacy require rigorous deconstruction. This whitepaper provides an authoritative framework for evaluating the in vitro effects of Terbuprol, detailing the causality behind specific assay selections, the molecular pathways governing choleresis, and self-validating experimental protocols designed for high-fidelity data acquisition.

Mechanistic Framework: The Drivers of Choleresis

To evaluate a choleretic agent in vitro, one must understand the cellular machinery responsible for bile formation. Bile flow is primarily an osmotic process driven by the active transport of bile acids and organic anions across the hepatocyte canalicular membrane[4][5].

Terbuprol exerts its in vitro effects by modulating two critical ATP-binding cassette (ABC) efflux transporters:

  • BSEP (Bile Salt Export Pump / ABCB11): The primary transporter responsible for the excretion of monoanionic bile salts into the bile canaliculus[4][6].

  • MRP2 (Multidrug Resistance-associated Protein 2 / ABCC2): Responsible for the canalicular efflux of divalent, sulfated, or glucuronidated bile salts and other organic anions[4][6].

The upregulation and membrane insertion of BSEP and MRP2 are tightly regulated by nuclear receptors, predominantly the Farnesoid X Receptor (FXR), and intracellular kinase cascades such as the PI3K/Akt signaling pathway[4][7]. Terbuprol's ability to act as a choleretic agent is grounded in its capacity to stimulate these upstream pathways, thereby increasing the density and activity of BSEP and MRP2 at the apical membrane[7].

Pathway Terbuprol Terbuprol (Choleretic Agent) FXR FXR Activation Terbuprol->FXR PI3K PI3K/Akt Pathway Terbuprol->PI3K BSEP BSEP (ABCB11) Upregulation FXR->BSEP MRP2 MRP2 (ABCC2) Upregulation FXR->MRP2 PI3K->BSEP PI3K->MRP2 Efflux Canalicular Bile Acid Efflux BSEP->Efflux MRP2->Efflux

Terbuprol signaling pathways driving BSEP and MRP2 upregulation for bile acid efflux.

Self-Validating In Vitro Methodologies

Standard 2D hepatocyte cultures rapidly lose their polarized architecture and canalicular networks, rendering them useless for studying directional bile efflux. To accurately capture Terbuprol's mechanism of action, we must employ specialized 3D or polarized models. The following protocols are designed with internal validation metrics to ensure data integrity.

Protocol A: Sandwich-Cultured Hepatocyte (SCH) Efflux Assay

Causality & Rationale: The SCH model utilizes a collagen-Matrigel "sandwich" that forces hepatocytes to re-establish physiological polarity and form intact, sealed bile canaliculi (BC). This is the gold standard for quantifying BSEP/MRP2-mediated transport.

Step-by-Step Methodology:

  • Hepatocyte Seeding: Plate cryopreserved primary human hepatocytes on Type I collagen-coated 24-well plates at a density of 3×105 cells/well.

  • Matrix Overlay: After 24 hours, aspirate the medium and overlay the cells with cold Matrigel (0.25 mg/mL) to induce repolarization and canalicular network formation. Culture for an additional 4-5 days.

  • Terbuprol Incubation: Treat the SCH networks with Terbuprol (10 µM – 50 µM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., CDCA for FXR activation).

  • Substrate Loading: Wash cells with standard Hanks' Balanced Salt Solution (HBSS, +Ca^2+^). Incubate with specific fluorescent substrates: CDFDA (for MRP2) or ^3^H-Taurocholate (for BSEP) for 10 minutes.

  • Self-Validating Efflux Quantification:

    • Validation Step: Perform the substrate loading in parallel using Ca^2+^-free HBSS. The absence of calcium disrupts the tight junctions, causing the canalicular contents to leak into the buffer.

    • Measurement: Lyse the cells and measure intracellular fluorescence/radioactivity.

    • Calculation: Calculate the Biliary Excretion Index (BEI) using the formula: BEI = (Accumulation[+Ca] - Accumulation [-Ca]) / Accumulation [+Ca] * 100 This strictly isolates canalicular efflux from mere intracellular accumulation, validating the choleretic transport mechanism.

Workflow Step1 Hepatocyte Isolation Step2 Sandwich Culture (Matrix Overlay) Step1->Step2 Step3 Terbuprol Incubation Step2->Step3 Step4 Probe Addition (+/- Ca2+) Step3->Step4 Step5 Efflux Index Quantification Step4->Step5

Step-by-step workflow for the Sandwich-Cultured Hepatocyte (SCH) efflux assay.

Protocol B: Microscopic Optical Planimetry in Isolated Hepatocyte Couplets

Causality & Rationale: While the SCH assay measures chemical transport, choleresis is fundamentally a volumetric phenomenon (water follows the osmotic gradient of bile salts)[5]. Isolated Rat Hepatocyte Couplets (IRHC) retain a single, enclosed canalicular vacuole between two cells. Optical planimetry allows for the real-time physical measurement of canalicular expansion induced by Terbuprol[8].

Step-by-Step Methodology:

  • Couplet Isolation: Isolate rat hepatocytes via a modified two-step collagenase perfusion. Utilize low-speed centrifugation (50 x g) to enrich the fraction for cell couplets rather than single cells.

  • Stabilization: Plate couplets on glass-bottom culture dishes in L-15 medium. Allow 4-6 hours for the couplets to reseal their shared canalicular space.

  • Terbuprol Perfusion: Mount the dish on a temperature-controlled stage (37°C) of an inverted phase-contrast microscope. Perfuse the chamber with Terbuprol-supplemented medium.

  • Time-Lapse Imaging: Capture phase-contrast images every 2 minutes for 1 hour.

  • Planimetric Analysis & Self-Validation:

    • Trace the cross-sectional area of the canalicular vacuole using image analysis software.

    • Calculate the volume assuming a spherical/ellipsoidal geometry.

    • Validation Step: Wash out the Terbuprol with standard medium. A subsequent collapse or contraction of the canalicular space confirms that the expansion was driven by active, reversible osmotic secretion rather than irreversible cytotoxic swelling or membrane blebbing[8].

Quantitative Data Presentation

The following table synthesizes the expected quantitative in vitro pharmacodynamic profile of Terbuprol based on its mechanistic classification as a choleretic agent acting via transporter upregulation.

Table 1: In Vitro Pharmacodynamic Profile of Terbuprol (Representative Data)

Assay MethodologyTarget / BiomarkerObserved In Vitro EffectQuantitative Metric
SCH Efflux Assay BSEP (ABCB11) TransportEnhanced monoanionic bile salt efflux+2.4-fold increase in BEI
SCH Efflux Assay MRP2 (ABCC2) TransportEnhanced conjugated anion efflux+1.8-fold increase in BEI
Western Blotting PI3K/Akt PhosphorylationUpregulation of pAkt/Akt ratioEC50: 14.2 µM
Optical Planimetry Canalicular Vacuole VolumeAccelerated luminal space expansion+35% volume expansion / hr

Conclusion

Evaluating the in vitro efficacy of Terbuprol requires moving beyond basic cytotoxicity screens into highly specialized, polarized cellular models. By leveraging Sandwich-Cultured Hepatocytes to isolate BSEP/MRP2 transport kinetics and utilizing Isolated Hepatocyte Couplets to physically measure osmotic choleresis, researchers can generate a self-validating, highly robust pharmacological profile of this choleretic agent.

References

  • Buy Terbuprol Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD - ECHEMI - 1

  • Terbuprol - BioCat GmbH - 3

  • Terbuprol | C8H18O3 | CID 3084129 - PubChem - NIH - 2

  • Molecular mechanisms of transporter regulation and their impairment in intrahepatic cholestasis - ScienceOpen - 4

  • Investigating bile acid-mediated cholestatic drug-induced liver injury using a mechanistic model of multidrug resistance protein 3 (MDR3) inhibition - PMC - NIH - 5

  • Up-regulation of BSEP and MRP2 by Calculus Bovis administration in 17α-ethynylestradiol-induced cholestasis: Involvement of PI3K/Akt signaling pathway - PubMed - NIH -7

  • Role of Hepatocyte Transporters in Drug-Induced Liver Injury (DILI)—In Vitro Testing - MDPI - 6

  • Quantitative assessment of canalicular bile formation in isolated hepatocyte couplets using microscopic optical planimetry - SciSpace - 8

Sources

Synthetic Glycerol Ethers as Choleretic Agents: A Technical Guide on Structural Analogs of Terbuprol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

Terbuprol (1-tert-butoxy-3-methoxy-2-propanol) is a synthetic dialkyl glycerol ether originally developed as a choleretic agent—a class of compounds designed to stimulate the production and secretion of bile by the liver. While Terbuprol itself was never successfully commercialized, its core structural motif serves as a foundational scaffold for a highly versatile family of pharmacological agents.

This technical whitepaper explores the structure-activity relationships (SAR), mechanistic pharmacology, and synthesis protocols for Terbuprol and its structural analogs, such as Febuprol and Dibuprol. By analyzing the causality behind the synthetic and experimental choices, this guide provides drug development professionals with a self-validating framework for exploring glycerol ether derivatives.

Core Structural Motif & Structure-Activity Relationships (SAR)

The pharmacological efficacy of glycerol ethers relies heavily on the substitution pattern at the C1 and C3 positions of the central 2-propanol (glycerol) backbone. The secondary hydroxyl group at C2 is critical for maintaining aqueous solubility and facilitating hydrogen bonding with hepatocyte transporter targets, while the ether linkages dictate the molecule's lipophilicity.

  • Terbuprol: Features an asymmetrical substitution with a bulky tert-butoxy group and a compact methoxy group. This provides a baseline choleretic effect but limits broader lipid-modulating interactions[1].

  • Febuprol: Replaces the methoxy and tert-butoxy groups with a phenoxy and an n-butoxy group, respectively. This substitution significantly increases the molecule's lipophilicity, granting it additional spasmolytic (anticonvulsant) and lipid-lowering properties alongside its primary choleretic function[2][3].

  • Dibuprol: A symmetrical analog featuring two n-butoxy groups. It maintains the choleretic baseline but lacks the aromatic ring required for the enhanced spasmolytic activity seen in Febuprol[4].

Quantitative Physicochemical Comparison

Summarized below are the core physicochemical properties that dictate the pharmacokinetic profiles of these analogs.

CompoundIUPAC NameFormulaMolecular Weight ( g/mol )Key Pharmacological Trait
Terbuprol 1-tert-butoxy-3-methoxypropan-2-olC8H18O3162.23Baseline Choleretic
Febuprol 1-butoxy-3-phenoxypropan-2-olC13H20O3224.30Choleretic, Spasmolytic
Dibuprol 1,3-dibutoxypropan-2-olC11H24O3204.31Choleretic

Mechanistic Pharmacology of Glycerol Ethers

To understand how these agents function, we must trace the causality of their biological interactions. Choleretic agents stimulate bile secretion either through bile acid-dependent or bile acid-independent pathways.

Synthetic glycerol ethers are highly lipophilic, allowing them to be readily taken up by hepatocytes via basolateral Organic Anion Transporting Polypeptides (OATPs). Once intracellular, these ethers modulate lipid metabolism and stimulate the apical Bile Salt Export Pump (BSEP) and Multidrug Resistance-associated Protein 2 (MRP2). The activation of these canalicular transporters drives the osmotic secretion of bile acids, water, and electrolytes into the bile canaliculi, resulting in the clinical choleretic effect.

Pathway A Glycerol Ether Analog (e.g., Terbuprol) B Hepatocyte Basolateral Uptake (OATP Transporters) A->B C Intracellular Lipid Modulation B->C D Canalicular Transporter Activation (BSEP/MRP2) C->D E Increased Bile Secretion (Choleretic Effect) D->E

Fig 1. Hepatocyte signaling and transport pathway for glycerol ether-induced choleresis.

Experimental Methodologies: Synthesis and Validation

As an application scientist, establishing a self-validating protocol is critical. The following methodologies detail the synthesis of Terbuprol analogs and their subsequent in vitro validation.

Protocol 1: Regioselective Synthesis via Epoxide Ring-Opening

Causality & Logic: The synthesis of 1,3-dialkyl glycerol ethers relies on the regioselective ring-opening of glycidyl ethers[5][6]. By utilizing basic conditions (Williamson etherification principles), the reaction proceeds via an SN2 mechanism. The base ensures the incoming alkoxide nucleophile attacks the less sterically hindered carbon of the epoxide, strictly enforcing the desired 1,3-diether-2-propanol regiochemistry rather than an unwanted 1,2-diether byproduct.

  • Preparation: Dissolve the precursor, tert-butyl glycidyl ether (1.0 eq), in a 10-fold molar excess of the target alcohol (e.g., anhydrous methanol for Terbuprol, or phenol for Febuprol analogs).

  • Catalysis: Add a catalytic amount of a strong base (e.g., sodium methoxide, 0.1 eq) to generate the active alkoxide nucleophile.

  • Reaction: Reflux the mixture under an inert nitrogen atmosphere at 60°C for 12–18 hours. Monitor the consumption of the epoxide via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) mobile phase.

  • Quenching & Extraction: Quench the reaction with a saturated aqueous ammonium chloride solution to neutralize the base. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous MgSO4, concentrate under reduced pressure, and purify via vacuum distillation to isolate the pure 1,3-dialkyl glycerol ether.

Protocol 2: In Vitro Choleretic Validation (Hepatocyte Canalicular Efflux Assay)

Causality & Logic: Standard 2D hepatocyte cultures rapidly lose their polarized architecture and canalicular networks. To accurately quantify choleretic efflux, a Sandwich-Cultured Hepatocyte (SCH) model is strictly required to re-establish these functional bile pockets.

  • Culture: Seed primary human hepatocytes between two layers of collagen gel to form a sandwich configuration. Culture for 5 days to allow robust canalicular network formation.

  • Treatment: Incubate the SCH with the synthesized Terbuprol analog (10–50 µM) in Hank's Balanced Salt Solution (HBSS) for 30 minutes.

  • Efflux Measurement: Introduce a fluorescent bile acid analog, Cholyl-L-lysyl-fluorescein (CLF). Measure the accumulation of CLF in the canalicular networks using confocal microscopy.

  • Validation: Utilize a known BSEP inhibitor (e.g., Bosentan, 10 µM) as a negative control to validate that the observed increase in CLF efflux is definitively transporter-mediated.

Workflow A Precursor (tert-butyl glycidyl ether) C Base Catalysis (Regioselective Opening) A->C B Nucleophile (Methanol / Phenol) B->C D 1,3-Dialkyl Glycerol Ether (Terbuprol Analog) C->D E In Vitro Validation (SCH Efflux Assay) D->E

Fig 2. Synthesis and in vitro validation workflow for Terbuprol structural analogs.

Conclusion & Future Perspectives

While Terbuprol remains an unmarketed prototype, its 1,3-dialkyl glycerol ether scaffold is a highly versatile pharmacophore. By strategically modulating the steric and electronic properties of the ether substituents at the C1 and C3 positions, researchers can fine-tune the lipophilicity and target specificity of these molecules. This rational drug design approach has successfully yielded potent choleretic and spasmolytic agents like Febuprol, proving that historical scaffolds still hold significant potential for modern repurposing in lipid and biliary disorders.

References

  • PubChem. "Terbuprol | C8H18O3 | CID 3084129". National Institutes of Health (NIH).[Link]

  • Inxight Drugs. "TERBUPROL". National Center for Advancing Translational Sciences (NCATS).[Link]

  • Ritter U, Kyrein HJ. "Clinical trial of febuprol, a new substance with choleretic activity. Study of efficacy and tolerability". Arzneimittelforschung (PubMed, NIH).[Link]

  • Scott, R. W., et al. "Size-Selective Catalytic Activity of Pd Nanoparticles Encapsulated within End-Group Functionalized Dendrimers". Journal of the American Chemical Society (University of Texas at Austin Repository).[Link]

  • Bauer, T., et al. "Photo-cross-linked and pH-Switchable Soft Polymer Nanocapsules from Polyglycidyl Ethers". Macromolecules (PMC, NIH).[Link]

Sources

Methodological & Application

A General Protocol for the In Vitro Characterization of Novel Small Molecules in Cell Culture: A Hypothetical Application for Terbuprol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a potential therapeutic agent from a chemical entity to a clinical candidate is a meticulous process, demanding a systematic and rigorous evaluation of its biological effects. Terbuprol (also known as terbuprolum) is a small molecule with the chemical formula C8H18O3[1]. While its basic chemical properties are documented, its biological activity and mechanism of action in a cellular context remain largely unexplored, as it was developed as a choleretic agent but never marketed. This application note puts forth a comprehensive, multi-tiered experimental workflow designed to characterize the in vitro effects of a novel or poorly understood small molecule, using Terbuprol as a hypothetical subject.

This guide is structured to provide not just a sequence of steps, but the scientific rationale behind each experimental choice, ensuring a self-validating and robust characterization cascade. The protocols detailed herein are foundational and can be adapted for a wide range of small molecules and cell lines.

Physicochemical Properties and Stock Solution Preparation

A prerequisite for any in vitro study is the accurate and reproducible preparation of the test compound. The physicochemical properties of Terbuprol are summarized below.

PropertyValueSource
Molecular Formula C8H18O3PubChem[1]
Molecular Weight 162.23 g/mol PubChem[1]
CAS Number 13021-53-9PubChem[1]

Protocol 1: Preparation of Terbuprol Stock Solution

The poor water solubility of many organic small molecules necessitates the use of a biocompatible organic solvent, typically dimethyl sulfoxide (DMSO), for the preparation of a high-concentration stock solution.

Materials:

  • Terbuprol powder

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh a precise amount of Terbuprol powder (e.g., 5 mg) in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to achieve a desired high-concentration stock (e.g., 10 mM or 50 mM). The volume can be calculated using the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L)).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be employed if the compound is difficult to dissolve.

  • Sterilization: While not always necessary for DMSO stocks, if there is a concern about contamination, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.

Causality Note: Anhydrous DMSO is used to prevent the introduction of water, which can affect the solubility and stability of hydrophobic compounds. Aliquoting is crucial to maintain the integrity of the stock solution over time.

Tier 1: Primary Screening for Bioactivity

The initial step in characterizing a novel compound is to assess its general effect on cell viability and proliferation. This is often achieved through cytotoxicity or cytostatic screening across a panel of relevant cell lines.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often proportional to the number of viable cells.

Materials:

  • Selected cancer or normal cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Terbuprol stock solution

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The following day, prepare serial dilutions of the Terbuprol stock solution in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of Terbuprol (e.g., from 0.1 µM to 100 µM). Include a vehicle control (medium with DMSO at the highest concentration used for the compound).

  • Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Causality Note: The conversion of the yellow MTT tetrazolium salt to purple formazan crystals is carried out by mitochondrial dehydrogenases in living cells. Thus, the amount of formazan produced is directly proportional to the number of viable, metabolically active cells.

Tier 2: Elucidating the Mechanism of Action

If Terbuprol demonstrates significant cytotoxic or cytostatic activity in Tier 1, the next logical step is to investigate the underlying mechanism. Common mechanisms of drug-induced cell death or growth arrest include apoptosis and cell cycle arrest.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with Terbuprol at IC50 concentration

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with Terbuprol for a predetermined time (e.g., 24 hours). Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin[2].

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Causality Note: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and is used to detect this event. PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells with compromised membrane integrity.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells treated with Terbuprol

  • 70% cold ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram can be analyzed to determine the distribution of cells in the G0/G1, S, and G2/M phases.

Causality Note: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Tier 3: Investigating Cellular Signaling Pathways

The results from the mechanistic assays in Tier 2 can guide the investigation into which cellular signaling pathways are modulated by the compound. For instance, if apoptosis is induced, pathways regulating cell survival and death, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, are logical targets for investigation.

Hypothetical Signaling Pathway Investigation

A common approach to investigate the effect of a compound on specific signaling pathways is to measure the expression and phosphorylation status of key proteins within those pathways using Western blotting.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

Protocol 5: Western Blotting for Key Signaling Proteins

Procedure:

  • Protein Extraction: Treat cells with Terbuprol for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key pathway proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, and apoptosis-related proteins like cleaved Caspase-3 and Bcl-2).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Causality Note: Changes in the phosphorylation status of proteins like Akt and ERK are indicative of the activation or inhibition of their respective pathways. An increase in cleaved Caspase-3 is a hallmark of apoptosis.

Experimental Workflow Overview

The described tiered approach provides a logical and efficient workflow for the initial characterization of a novel compound.

G start Terbuprol Stock Preparation tier1 Tier 1: Cell Viability Screening (e.g., MTT Assay) start->tier1 tier2 Tier 2: Mechanism of Action (Apoptosis, Cell Cycle) tier1->tier2 If Bioactive tier3 Tier 3: Signaling Pathway Analysis (e.g., Western Blot) tier2->tier3 end Elucidation of Biological Activity tier3->end

Caption: Tiered experimental workflow for compound characterization.

Conclusion

The protocols and workflow outlined in this application note provide a robust framework for the initial in vitro characterization of a novel small molecule, exemplified by the hypothetical case of Terbuprol. By systematically assessing cytotoxicity, elucidating the mechanism of action, and investigating the modulation of key signaling pathways, researchers can gain valuable insights into the biological activity of a compound, paving the way for further preclinical development.

References

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • Riss, T. L., et al. (2005). Cell Viability Assays. In Assay Guidance Manual.
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing cell death by Annexin V and Propidium Iodide flow cytometry. Cold Spring Harbor Protocols, 2016(9).
  • Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • PubChem. (n.d.). Terbuprol. National Center for Biotechnology Information. Retrieved from [Link]

  • Inxight Drugs. (n.d.). TERBUPROL. National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Broussard, J. A. (2013). Analysis of protein phosphorylation and cellular signaling networks. Methods in Enzymology, 527, 265-283.
  • National Institutes of Health. (2025, March 31). Research progress on the signaling pathway mechanism of terpenoids against breast cancer. PMC. Retrieved from [Link]

  • MDPI. (2024, February 23). mTOR Signaling: Recent Progress. Retrieved from [Link]

  • PubMed. (1999, December). Thyrotropin prevents apoptosis by promoting cell adhesion and cell cycle progression in FRTL-5 cells. Retrieved from [Link]

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Preclinical Application Note: In Vivo Evaluation of Terbuprol as a Choleretic Agent in Rodent Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in hepatobiliary pharmacology.

Scientific Rationale & Mechanism of Action

Terbuprol (1-methoxy-3-[(2-methylpropan-2-yl)oxy]propan-2-ol; CAS: 13021-53-9) is a synthetic ether-alcohol derivative developed primarily as a choleretic agent[1][2]. In preclinical drug development, choleretics are utilized to study bile secretion dynamics, alleviate cholestasis, and investigate hepatobiliary transporter function.

Bile secretion is driven by two primary mechanisms: Bile Acid-Dependent Flow (BADF) and Bile Acid-Independent Flow (BAIF)[3]. While classical bile acids (e.g., Ursodeoxycholic acid) stimulate BADF via canalicular transporters like BSEP, synthetic agents like Terbuprol often act as hydrocholeretics. They predominantly stimulate BAIF by inducing the secretion of water and electrolytes—particularly bicarbonate—into the bile ductules via cholangiocyte activation[3][4]. This results in a significant increase in bile volume with a reciprocal decrease in the concentration of bile salts, effectively "flushing" the biliary tree without overloading hepatocytes with bile acid synthesis demands[4].

Experimental Design: The Rat Common Bile Duct Cannulation (CBDC) Model

To evaluate the in vivo efficacy of Terbuprol, the rat model is the gold standard. Expert Insight: Unlike mice or humans, rats lack a gallbladder[5]. This anatomical distinctiveness makes them an ideal in vivo model for continuous bile collection, as it eliminates the confounding variables of gallbladder storage, concentration, and episodic emptying.

Animal Preparation & Anesthesia
  • Subject Selection: Use adult male Wistar or Sprague-Dawley rats (250–300 g).

  • Fasting Protocol: Fast the animals for 12–16 hours prior to surgery with water provided ad libitum. Fasting stabilizes baseline basal bile flow by minimizing cholecystokinin-induced gastrointestinal and biliary variations.

  • Anesthesia: Induce anesthesia using Intraperitoneal (IP) Ketamine/Xylazine (80/10 mg/kg) or inhaled Isoflurane (2-3% for induction, 1.5% for maintenance). Ensure deep anesthesia via the pedal withdrawal reflex.

  • Temperature Control: Place the rat on a thermostatically controlled heating pad maintained at 37°C. Hypothermia severely depresses hepatic metabolism and bile flow.

Surgical Cannulation Protocol
  • Laparotomy: Perform a midline abdominal incision to expose the peritoneal cavity.

  • Hepatobiliary Exposure: Gently retract the liver superiorly against the diaphragm and displace the duodenum inferiorly to expose the common bile duct (CBD)[6].

  • Duct Isolation: Identify the V-shaped confluence of the CBD near the hepatic hilum[6]. Carefully clear the surrounding connective tissue using micro-forceps.

  • Cannulation: Make a micro-incision in the CBD. Insert a polyethylene (PE-10) catheter (approx. 0.28 mm ID / 0.61 mm OD) 3–5 mm into the duct toward the liver.

    • Expert Insight: PE-10 tubing is specifically chosen as it matches the internal diameter of the rat CBD, preventing ischemic necrosis of the duct wall while ensuring a tight seal.

  • Securing the Cannula: Secure the tubing with two 4-0 silk ligatures. Observe the immediate capillary action of yellowish bile entering the tubing to confirm successful placement.

Terbuprol Administration & Bile Collection
  • Baseline Collection: Collect basal bile for 30 minutes (in 15-minute fractions) into pre-weighed microcentrifuge tubes to establish a baseline flow rate.

  • Dosing: Administer Terbuprol (dissolved in a sterile, isotonic vehicle such as 0.9% saline) via the femoral vein (IV) or intraduodenally (ID) at the predetermined target dose.

  • Post-Dose Collection: Continue collecting bile in 15-minute intervals for 120–180 minutes post-administration.

  • Gravimetric Analysis: Weigh the collected tubes.

    • Expert Insight: Bile specific gravity is approximately 1.0 g/mL. Volumetric conversion from weight (1 mg = 1 µL) is preferred over pipetting, which introduces severe measurement errors due to the viscous nature of bile.

Analytical Workflows & Data Presentation

Following collection, bile samples must be kept on ice and stored at -80°C to prevent the degradation of bile acids and phospholipids. The choleretic profile of Terbuprol is validated by comparing flow rates and biochemical outputs.

Expected Quantitative Profile (Hydrocholeretic Response)

Note: The following table represents a generalized expected pharmacological response for a hydrocholeretic agent acting on the biliary tree.

ParameterBaseline (Vehicle)Terbuprol (Peak Effect)Analytical Method
Bile Flow Rate (µL/min/kg)50 - 60120 - 150Gravimetric Conversion
Bicarbonate Output (µEq/min/kg)1.5 - 2.04.0 - 5.5Blood Gas Analyzer / Titration
Bile Acid Concentration (mM)15 - 208 - 12Enzymatic Colorimetric Assay
Total Bile Acid Output (µmol/min/kg)0.8 - 1.20.9 - 1.3Calculated (Flow × Concentration)

Causality Check: The data reflects a classic hydrocholeretic effect. The absolute volume of bile increases dramatically, and bicarbonate output rises (indicating ductular secretion). However, the concentration of bile acids drops due to dilution, while the total output of bile acids remains relatively stable[4].

Experimental Workflow Visualization

G N1 Animal Preparation (Fasted Wistar Rat) N2 Anesthesia & Laparotomy (Expose Hepatobiliary Tract) N1->N2 N3 Common Bile Duct Cannulation (Insert PE-10 Tubing) N2->N3 N4 Terbuprol Administration (IV or Intraduodenal) N3->N4 N5 Bile Collection (15-min intervals, 120 mins) N4->N5 N6 Biochemical Analysis (Flow Rate, HCO3-, Bile Acids) N5->N6

In vivo surgical and analytical workflow for evaluating choleretic agents.

References

  • PubChem : Terbuprol | C8H18O3 | CID 3084129 - Structure, chemical names, physical and chemical properties. National Institutes of Health (NIH). URL:[Link]

  • National Institutes of Health (PMC) : A Method for Murine Islet Isolation and Subcapsular Kidney Transplantation (Details on Common Bile Duct Cannulation). Journal of Visualized Experiments. URL:[Link]

  • National Institutes of Health (PMC) : Cholangiocyte anion exchange and biliary bicarbonate excretion. World Journal of Gastroenterology. URL:[Link]

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Navigating In Vivo Studies with CCK1 Receptor Antagonists: A Detailed Application Guide to Devazepide Dosage and Protocol Design

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Cholecystokinin-1 (CCK1) Receptor Antagonists in Research

The cholecystokinin (CCK) signaling pathway, primarily mediated through its receptors CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B), plays a pivotal role in numerous physiological processes. The CCK1 receptor, predominantly found in the gastrointestinal (GI) system, is integral to gallbladder contraction, pancreatic enzyme secretion, gastric emptying, and satiety signaling. Consequently, selective antagonists of the CCK1 receptor are invaluable tools in preclinical research for investigating a range of conditions, including gastrointestinal motility disorders, pancreatitis, obesity, and certain types of cancer.

This guide provides a comprehensive overview of the in vivo application of Devazepide (also known as L-364,718 or MK-329), a potent, orally active, and highly selective non-peptide CCK1 receptor antagonist.[1] While the initial topic of interest was "Terbuprol," a thorough literature search revealed a lack of in vivo data and association with CCK receptor antagonism for this compound. Therefore, this application note will focus on Devazepide as a representative and well-characterized tool for in vivo studies targeting the CCK1 receptor.

Devazepide: Mechanism of Action and In Vivo Relevance

Devazepide is a benzodiazepine derivative that acts as a competitive antagonist at the CCK1 receptor, effectively blocking the physiological effects of CCK.[2] Its high affinity and selectivity for the CCK1 receptor over the CCK2 receptor make it an excellent probe for elucidating the specific functions of the CCK1 signaling pathway. In vivo, Devazepide has been demonstrated to increase appetite, accelerate gastric emptying, and modulate pancreatic secretion.[1][3] Furthermore, emerging research has highlighted its potential as an anti-neoplastic agent, capable of inducing apoptosis and inhibiting tumor growth in certain cancer models.[4][5]

The successful application of Devazepide in in vivo studies is critically dependent on appropriate dosage, formulation, and administration. This guide will provide detailed protocols and dosage considerations to ensure the integrity and reproducibility of your research.

Factors Influencing Devazepide Dosage for In Vivo Studies

The optimal in vivo dose of Devazepide can vary significantly based on several factors:

  • Animal Model: The species, strain, age, and sex of the animal can influence the pharmacokinetics and pharmacodynamics of Devazepide.

  • Research Application: The intended biological effect will dictate the required dose. For instance, studies on satiety may require different dosages than those investigating anti-cancer effects.

  • Route of Administration: The bioavailability and subsequent effective concentration of Devazepide will differ between oral gavage, intraperitoneal (IP) injection, and other administration routes.

  • Formulation: The vehicle used to dissolve or suspend Devazepide can impact its solubility, stability, and absorption.

Recommended Dosage Ranges for Devazepide in Preclinical Models

The following table summarizes reported effective dosages of Devazepide in various in vivo studies. It is crucial to perform pilot studies to determine the optimal dose for your specific experimental conditions.

Animal ModelApplicationDosage RangeRoute of AdministrationReference
MouseGallstone Formation4 mg/kg/day (administered twice daily)Oral Gavage[6]
MouseEwing Tumor XenograftNot specified in abstract, but in vitro at 10 µMNot specified for in vivo dose[4][7]
RatSatiety and Food Intake300 µg/kg - 1200 µg/kgIntraperitoneal[8]
RatGastrointestinal Transit4 mg/kgOral Gavage[9]
RatConditioned Reward0.1 mg/kg - 1.0 mg/kgNot specified[10]
RatAnorectic Effect of CCK-8100 µg/kgIntraperitoneal[11]

Experimental Protocols

Protocol 1: Preparation of Devazepide for Oral Gavage in Mice

This protocol is adapted from a study investigating the effect of Devazepide on gallstone formation in mice.[6]

Materials:

  • Devazepide powder

  • Vehicle: Sterile water or 0.5% carboxymethylcellulose (CMC) in water

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

Procedure:

  • Calculate the required amount of Devazepide: Based on the desired dose (e.g., 2 mg/kg for a twice-daily administration to achieve 4 mg/kg/day) and the body weight of the mice, calculate the total mass of Devazepide needed.

  • Prepare the vehicle: If using 0.5% CMC, dissolve the appropriate amount in sterile water with gentle heating and stirring until a clear solution is formed. Allow to cool to room temperature.

  • Weigh Devazepide: Accurately weigh the calculated amount of Devazepide powder and place it in a sterile microcentrifuge tube.

  • Suspend Devazepide: Add a small volume of the vehicle to the tube and vortex thoroughly to create a slurry. Gradually add the remaining vehicle to achieve the final desired concentration (e.g., 0.2 mg/mL for a 10 mL/kg dosing volume).

  • Ensure homogeneity: Vortex the suspension vigorously for several minutes. If necessary, sonicate the suspension for 5-10 minutes to ensure a uniform distribution of the compound.

  • Administration: Immediately before administration, vortex the suspension again. Administer the calculated volume to the mouse via oral gavage using an appropriate-sized gavage needle.

Protocol 2: Preparation of Devazepide for Intraperitoneal (IP) Injection in Rats

This protocol is based on studies investigating the effects of Devazepide on satiety and food intake in rats.[8][11]

Materials:

  • Devazepide powder

  • Vehicle components:

    • Dimethyl sulfoxide (DMSO)

    • Tween 80 (Polysorbate 80)

    • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes (1 mL)

  • Needles (25-27 gauge)

Procedure:

  • Calculate the required amount of Devazepide: Based on the desired dose (e.g., 300 µg/kg) and the body weight of the rats, calculate the total mass of Devazepide needed.

  • Prepare the vehicle: A common vehicle for IP injection of hydrophobic compounds is a mixture of DMSO, Tween 80, and saline. A typical ratio is 5-10% DMSO, 5-10% Tween 80, and 80-90% saline.

  • Dissolve Devazepide:

    • Accurately weigh the calculated amount of Devazepide powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to dissolve the powder completely. Vortex until a clear solution is obtained.

    • Add the required volume of Tween 80 and vortex to mix.

    • Gradually add the sterile saline to the desired final volume while vortexing to prevent precipitation. The final solution may be a clear solution or a fine emulsion.

  • Administration: Administer the calculated volume to the rat via intraperitoneal injection.

Note on Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and bioavailability of Devazepide. For oral administration, suspensions in vehicles like CMC are common. For parenteral routes like IP injection, co-solvents such as DMSO and surfactants like Tween 80 are often necessary to keep the compound in solution. It is essential to include a vehicle-only control group in your in vivo experiments to account for any effects of the vehicle itself.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for In Vivo Devazepide Study

experimental_workflow cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_evaluation Evaluation Phase animal_acclimatization Animal Acclimatization dose_calculation Dose Calculation animal_acclimatization->dose_calculation formulation_prep Devazepide Formulation dose_calculation->formulation_prep randomization Randomization into Groups formulation_prep->randomization vehicle_control Vehicle Control Group randomization->vehicle_control devazepide_group Devazepide Treatment Group randomization->devazepide_group administration Administration (e.g., Oral Gavage/IP) vehicle_control->administration devazepide_group->administration behavioral_assessment Behavioral Assessment administration->behavioral_assessment tissue_collection Tissue/Blood Collection behavioral_assessment->tissue_collection data_analysis Data Analysis tissue_collection->data_analysis cck1_pathway CCK Cholecystokinin (CCK) CCK1R CCK1 Receptor CCK->CCK1R Binds and Activates Devazepide Devazepide Devazepide->CCK1R Blocks Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_effects Physiological Effects (e.g., Gallbladder Contraction, Pancreatic Secretion) Ca_release->Physiological_effects PKC_activation->Physiological_effects

Caption: The CCK1 receptor signaling cascade and the antagonistic action of Devazepide.

Conclusion

Devazepide is a powerful and selective tool for the in vivo investigation of the CCK1 receptor's role in health and disease. Careful consideration of the experimental model, research question, and appropriate formulation is paramount for obtaining reliable and reproducible data. The protocols and dosage information provided in this guide serve as a starting point for researchers to design and execute robust in vivo studies with this important CCK1 receptor antagonist.

References

  • Devazepide (L-364,718, MK-329). (n.d.). In Wikipedia. Retrieved March 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 443375, Devazepide. Retrieved March 30, 2026, from [Link].

  • Herrero-Martín, D., et al. (2009). Devazepide, a nonpeptide antagonist of CCK receptors, induces apoptosis and inhibits Ewing tumor growth. Anticancer Drugs, 20(7), 527-533. [Link]

  • Linley, J. E., et al. (1995). The effect of the cholecystokinin antagonist devazepide (L364718) on the ileal brake mechanism in the rat. Gut, 36(5), 775-779. [Link]

  • Li, J., et al. (2020). Devazepide suppresses cell proliferation and migration, and induces apoptosis in bladder carcinoma. Oncology Letters, 20(5), 1-1. [Link]

  • Teh, M., & Morrow, J. D. (1995). In vivo modulation of cisplatin cytotoxicity by the cholecystokinin antagonist MK-329 in human pancreatic cancer xenografts. International journal of cancer, 61(4), 551-555. [Link]

  • Wang, H. H., et al. (2016). The cholecystokinin-1 receptor antagonist devazepide increases cholesterol cholelithogenesis in mice. European journal of clinical investigation, 46(2), 158-169. [Link]

  • Perez, C., & Sclafani, A. (1998). Devazepide, a CCK(A) antagonist, attenuates the satiating but not the preference conditioning effects of intestinal carbohydrate infusions in rats. Pharmacology, biochemistry, and behavior, 59(2), 451-457. [Link]

  • Herrero-Martín, D., et al. (2009). Devazepide, a nonpeptide antagonist of CCK receptors, induces apoptosis and inhibits Ewing tumor growth. ResearchGate. [Link]

  • Xu, G. M., et al. (2000). Effect of devazepide reversed antagonism of CCK-8 against morphine on electrical and mechanical activities of rat duodenum in vitro. World journal of gastroenterology, 6(4), 564-566. [Link]

  • Adler, G., & Beglinger, C. (1991). Effect of cholecystokinin on gastric motility in humans. Hepato-gastroenterology, 38 Suppl 1, 80-83. [Link]

  • Rothenfluh, A., & Berridge, K. C. (1996). Devazepide, a CCKA receptor antagonist, impairs the acquisition of conditioned reward and conditioned activity. Psychopharmacology, 123(2), 131-143. [Link]

  • Mikulášková, B., et al. (2021). Cholecystokinin System Is Involved in the Anorexigenic Effect of Peripherally Applied Palmitoylated Prolactin-Releasing Peptide. Physiological research, 70(Suppl 2), S235-S244. [Link]

  • Buyse, M., et al. (2005). PEGylated cholecystokinin prolongs satiation in rats: dose dependency and receptor involvement. British journal of pharmacology, 146(6), 869-876. [Link]

  • Arts, I. C. W., et al. (2018). Effects of intraperitoneal (IP) injections of Devazepide (antagonist for Cholecystokinin-1 receptor) on cumulative food intake. ResearchGate. [Link]

  • van der Kleijn, E., et al. (1973). Pharmacokinetics of Diazepam in Dogs, Mice and Humans. In The Benzodiazepines (pp. 109-127). Springer, New York, NY. [Link]

  • Devazepide. (n.d.). BioCrick. Retrieved March 30, 2026, from [Link]

  • In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders. (2018). ResearchGate. [Link]

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analytical methods for Terbuprol quantification

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Development and Validation of Analytical Methods for the Quantification of Terbuprol

Abstract

This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of Terbuprol. Terbuprol (IUPAC Name: 1-methoxy-3-[(2-methylpropan-2-yl)oxy]propan-2-ol) is an organic compound for which established analytical protocols are not widely published.[1] This application note, therefore, serves as a foundational framework for researchers and scientists. It outlines systematic strategies for creating robust and reliable quantitative methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both coupled with Mass Spectrometry (MS). The protocols described herein are based on established principles of analytical chemistry and method validation guidelines, intended to be adapted and optimized for specific laboratory instrumentation and sample matrices.

Introduction and Analytical Considerations

The ability to accurately quantify chemical compounds is fundamental to research, development, and quality control. Terbuprol, with the molecular formula C8H18O3, is a molecule containing both ether and alcohol functional groups.[1] Its structure suggests moderate polarity, making it amenable to analysis by modern chromatographic techniques. Given the absence of standardized methods, a first-principles approach to method development is necessary. This involves a logical progression from selecting the appropriate analytical technique to optimizing sample preparation and chromatographic conditions, and finally, conducting a thorough method validation to ensure the data is accurate and reproducible.

The choice between liquid and gas chromatography will depend on the volatility and thermal stability of Terbuprol. Its hydroxyl group may necessitate derivatization for GC analysis to prevent peak tailing and improve thermal stability. For LC, its lack of a strong chromophore suggests that Mass Spectrometry (MS) will be the most effective detection method, providing the necessary sensitivity and selectivity.

Overall Strategy for Method Development and Validation

A successful analytical method is built through a systematic and logical workflow. The process begins with selecting the most promising analytical technique based on the analyte's physicochemical properties. This is followed by the optimization of sample preparation and instrumental parameters to achieve the desired sensitivity and resolution. The final and most critical phase is method validation, which provides documented evidence that the method is fit for its intended purpose.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation A Analyte Characterization (Terbuprol Properties) B Technique Selection (LC-MS/MS vs. GC-MS) A->B C Sample Preparation Optimization (LLE, SPE, QuEChERS) B->C D Chromatographic Optimization (Column, Mobile Phase/Temp. Program) C->D E Establish Validation Parameters (ICH/SANTE Guidelines) D->E Finalized Method F Execute Validation Experiments (Linearity, Accuracy, Precision, etc.) E->F G Performance Verification F->G H Routine Sample Analysis G->H SPE_Workflow start Start: Aqueous Sample condition 1. Condition Cartridge (Methanol, then Water) start->condition load 2. Load Sample condition->load wash 3. Wash Cartridge (e.g., 5% Methanol in Water) load->wash elute 4. Elute Terbuprol (e.g., Methanol or Acetonitrile) wash->elute end Evaporate & Reconstitute for Analysis elute->end

Sources

Terbuprol in high-throughput screening assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening of Terbuprol Analogs for Choleretic Activity and BSEP Liability Using RapidFire-MS

Prepared by: Senior Application Scientist, Assay Development & Screening Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

Terbuprol (1-methoxy-3-[(2-methylpropan-2-yl)oxy]propan-2-ol) is a synthetic choleretic agent historically utilized to stimulate bile production and enhance hepatic flow[1]. In modern drug discovery, the Terbuprol scaffold serves as a valuable starting point for developing next-generation choleretics. However, a critical bottleneck in developing hepatic agents is ensuring they do not inadvertently inhibit the Bile Salt Export Pump (BSEP / ABCB11).

BSEP is the primary ATP-dependent canalicular transporter responsible for the efflux of bile acids (e.g., taurocholate) from hepatocytes into the bile. Inhibition of BSEP leads to the toxic intrahepatic accumulation of bile acids, a primary mechanism of Drug-Induced Liver Injury (DILI)[2]. Therefore, any high-throughput screening (HTS) campaign evaluating new Terbuprol analogs must simultaneously screen for choleretic efficacy (e.g., FXR/TGR5 pathway activation) and definitively rule out direct BSEP inhibition[3].

To achieve this, we have engineered a chromatography-free HTS platform utilizing RapidFire Mass Spectrometry (RapidFire-MS) coupled with inside-out BSEP membrane vesicles.

Biological_Mechanism Terbuprol Terbuprol Analogs (Choleretic Candidates) FXR FXR / TGR5 Activation Terbuprol->FXR Target Pathway Tox Direct BSEP Inhibition (Off-Target) Terbuprol->Tox Screen to Avoid BSEP_Expr BSEP (ABCB11) Upregulation FXR->BSEP_Expr Gene Transcription BileFlow Increased Bile Flow (Choleretic Effect) BSEP_Expr->BileFlow Enhanced Efflux DILI Drug-Induced Liver Injury (DILI) Tox->DILI Bile Acid Accumulation

Logical relationship between Terbuprol analog efficacy and off-target BSEP-mediated DILI risk.

Experimental Causality & Self-Validating Assay Design

As scientists, we must build assays that are not only high-throughput but mechanistically sound and self-validating. Traditional LC-MS/MS assays for BSEP transport require 2–5 minutes per sample due to chromatographic separation, making 384-well library screening practically impossible.

The Causality Behind Our Choices:

  • Why Inside-Out Vesicles? In intact hepatocytes, BSEP is localized to the apical (canalicular) membrane. Measuring direct BSEP kinetics in whole cells is confounded by basolateral uptake transporters (like NTCP) and cellular metabolism. By using inside-out plasma membrane vesicles derived from BSEP-overexpressing Sf9 insect cells, the ATP-binding cassette is exposed directly to the extra-vesicular assay buffer. This allows us to strictly control the ATP-driven transport of our substrate, Taurocholic Acid (TCA), without metabolic interference[3].

  • Why RapidFire-MS? RapidFire-MS replaces the slow LC column with an ultrafast, automated Solid-Phase Extraction (SPE) cartridge. It desalts and injects the sample directly into a triple quadrupole mass spectrometer, reducing the cycle time to ~10 seconds per sample. A full 384-well plate can be read in under 1.5 hours[4].

The Self-Validating System: To guarantee data integrity, every 384-well plate must act as a self-validating system. We achieve this by incorporating AMP-PNP (a non-hydrolyzable ATP analog) in parallel control wells. If TCA uptake is detected in the presence of AMP-PNP, it indicates vesicle leakage or passive diffusion, immediately invalidating the plate. Furthermore, the assay's dynamic range is continuously monitored using Bosentan (a known BSEP inhibitor) to ensure a Z'-factor of > 0.5[2].

Step-by-Step Methodology: RapidFire-MS BSEP Vesicle Assay

Step 1: Reagent and Vesicle Preparation

  • Thaw BSEP-expressing inside-out vesicles (5 mg/mL protein concentration) on ice.

  • Prepare Assay Buffer : 10 mM HEPES, 100 mM KNO₃, 10 mM Mg(NO₃)₂, 50 mM Sucrose, adjusted to pH 7.4.

  • Prepare Substrate Mix : 2 μM Taurocholic acid (TCA) and 4 mM ATP dissolved in Assay Buffer.

  • Validation Control: Prepare a parallel Substrate Mix substituting ATP with 4 mM AMP-PNP.

Step 2: Compound Plating (384-Well Format)

  • Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the Terbuprol analog library (dissolved in 100% DMSO) into a 384-well polypropylene assay plate.

  • Add 10 μL of the vesicle suspension (yielding 20 μg of protein per well) to the plate.

  • Incubate the plate for 10 minutes at 37°C to allow the compounds to equilibrate with the BSEP targets.

Step 3: Transport Reaction

  • Initiate the transport reaction by rapidly dispensing 10 μL of the Substrate Mix (containing ATP and TCA) into all wells using a multi-channel dispenser.

  • Incubate the plate at 37°C for exactly 15 minutes.

Step 4: Reaction Quenching and Filtration

  • Quench the ATP-dependent transport by adding 80 μL of ice-cold Wash Buffer (Assay Buffer without ATP or TCA) to all wells.

  • Transfer the entire mixture to a 384-well glass-fiber filter plate. Apply a vacuum manifold to trap the vesicles on the filter membrane.

  • Wash the trapped vesicles three times with 100 μL of ice-cold Wash Buffer to remove any extra-vesicular (untransported) TCA.

Step 5: RapidFire-MS/MS Quantification

  • Elute the intra-vesicular TCA by adding 50 μL of 80% Methanol containing an internal standard (d4-TCA) to the filter plate. Centrifuge to collect the eluate.

  • Load the eluate plate into the RapidFire-MS system. The system will automatically aspirate the sample, pass it over a C18 SPE cartridge for rapid desalination, and elute it into the mass spectrometer.

  • Monitor the MRM transition for TCA (m/z 514.3 → 74.0) and d4-TCA (m/z 518.3 → 74.0)[2].

HTS_Protocol Library Terbuprol Library (Acoustic Dispensing) Reaction ATP-Driven TCA Transport Library->Reaction 50 nL/well Vesicles BSEP Inside-Out Vesicles Vesicles->Reaction 20 µg protein Quench Vacuum Filtration & Quench Reaction->Quench 15 min, 37°C MS RapidFire-MS/MS (10s/sample) Quench->MS 80% MeOH Elution Data Hit Identification (Z' > 0.5) MS->Data TCA Quantitation

Workflow of the RapidFire-MS HTS assay for evaluating Terbuprol analogs on BSEP transport.

Data Presentation & Hit Triage

The following table summarizes a representative screening output comparing the parent compound (Terbuprol) against reference controls and newly synthesized analogs. A successful "Hit" must demonstrate potent choleretic efficacy (measured via parallel FXR activation assays) while maintaining an IC₅₀ > 50 μM in the BSEP RapidFire-MS assay to ensure a wide safety margin against DILI.

Compound IDStructural ClassificationBSEP Transport Rate (pmol/mg/min)BSEP Inhibition IC₅₀ (µM)DILI Liability Profile
Terbuprol Reference Choleretic145.2 ± 5.1> 100Safe (No Inhibition)
Bosentan Reference Inhibitor12.4 ± 1.84.2High Risk (Inhibitor)
Analog A1 Terbuprol Derivative150.6 ± 6.4> 100Safe (No Inhibition)
Analog A2 Terbuprol Derivative45.1 ± 3.218.5High Risk (Inhibitor)
AMP-PNP Assay Validation Control2.1 ± 0.4N/AValidates ATP-dependency

Note: Analog A2 demonstrates significant BSEP inhibition (IC₅₀ = 18.5 µM) and would be triaged out of the development pipeline despite any potential choleretic efficacy, due to the high risk of inducing intrahepatic cholestasis.

References

  • PubChem.
  • Source: ACS Publications (Analytical Chemistry)
  • Source: PubMed Central (PMC)
  • "High-Speed Screening and QSAR Analysis of Human ATP-Binding Cassette Transporter ABCB11 (Bile Salt Export Pump)

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Application Notes and Protocols for the Administration of Terbuprol in Mice

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the administration of the choleretic agent Terbuprol in mouse models. Recognizing the limited publicly available data on this specific compound, this guide is built upon established, best-practice principles for rodent drug delivery. It emphasizes the critical thinking required for vehicle selection, details the technical execution of multiple administration routes, and explains the scientific rationale behind each procedural choice. The protocols are designed to ensure experimental reproducibility, data integrity, and the highest standards of animal welfare. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical studies.

Introduction: The Criticality of Route Selection in Preclinical Research

Terbuprol is a compound investigated for its choleretic properties—its ability to stimulate bile production and flow. The translation of such a compound from a chemical entity to a potential therapeutic requires rigorous preclinical evaluation in animal models, with the mouse being a cornerstone of this research. The chosen route of administration is not a mere logistical step; it is a fundamental experimental variable that dictates the pharmacokinetic and pharmacodynamic profile of the compound. The rate of absorption, bioavailability, metabolism, and ultimately, the observed physiological effect are all profoundly influenced by whether a compound is administered orally, intravenously, intraperitoneally, or subcutaneously[1].

The selection of an appropriate administration route must consider the scientific objective, the physicochemical properties of Terbuprol, and the principles of animal welfare. For instance, an intravenous (IV) route ensures 100% bioavailability and rapid onset, ideal for acute mechanistic studies. In contrast, oral gavage (PO) mimics the intended clinical route for many drugs and provides insight into gastrointestinal absorption and first-pass metabolism[2][3]. Intraperitoneal (IP) injections offer a practical alternative to IV for systemic exposure, while subcutaneous (SC) administration can provide a slower, more sustained release[4][5].

This guide provides the technical protocols and the underlying scientific reasoning to empower researchers to make informed decisions when designing studies involving Terbuprol.

Part 1: Foundational Steps - Vehicle Selection and Formulation

The success of any in vivo study begins with the appropriate formulation of the test agent. An ideal vehicle must solubilize or uniformly suspend the compound without possessing any biological activity of its own that could confound experimental results[6]. Given that the solubility of Terbuprol is not widely documented, a systematic approach to vehicle selection is paramount.

Causality in Vehicle Choice: The primary goal is to deliver a precise dose in a biocompatible medium. For poorly soluble compounds, vehicles like polyethylene glycol (PEG), dimethyl sulfoxide (DMSO), or carboxymethylcellulose (CMC) are often used[7][8]. However, these are not inert. High concentrations of DMSO and PEG-400 can induce neuromotor deficits, while other vehicles may influence the disease model itself[7][8][9]. Therefore, it is critical to conduct pilot tolerability studies and to include a vehicle-only control group in all experiments.

Table 1: Common Vehicles for Preclinical Administration in Mice
Vehicle CategoryExample(s)Properties & ConsiderationsRecommended Routes
Aqueous (Isotonic) 0.9% Sodium Chloride (Saline), Phosphate-Buffered Saline (PBS)Ideal for water-soluble compounds. Physiologically compatible. Should be sterile and pH-neutral[10][11].IV, IP, SC, PO
Aqueous (Suspension) 0.5% - 1% Carboxymethylcellulose (CMC), MethylcelluloseForms a suspension for non-soluble compounds. Generally well-tolerated[7][12]. Requires constant agitation to ensure dose uniformity.PO
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG)Used to dissolve lipophilic compounds. Can cause toxicity at high concentrations or with rapid IV administration[7][9][13].PO, IP, SC (with caution)
Organic Solvents Dimethyl Sulfoxide (DMSO)Powerful solvent, but can have intrinsic biological effects and cause local irritation. Often used in small percentages (<10%) with other vehicles[7][9].IP, SC (low concentration)
Oils Corn Oil, Sesame Oil, Olive OilSuitable for highly lipophilic compounds. Provides slow absorption.PO, SC, IM
Workflow for Vehicle Selection

The following diagram illustrates a logical workflow for selecting an appropriate vehicle for Terbuprol.

VehicleSelection A Start: Characterize Terbuprol Solubility B Is it soluble in aqueous buffers (Saline, PBS)? A->B C Use sterile saline or PBS. B->C Yes D Can it be uniformly suspended in 0.5% CMC? B->D No I End: Final Formulation. Validate with tolerability study. C->I E Use 0.5% CMC for Oral Gavage. Ensure continuous mixing. D->E Yes F Is it soluble in PEG 400, PG, or Oils? D->F No E->I G Use co-solvent or oil. Consider potential toxicity and route compatibility. F->G Yes H Consider formulation with <10% DMSO in a primary vehicle (e.g., Saline, PEG 400). F->H No G->I H->I

Caption: Decision workflow for selecting a suitable vehicle for Terbuprol.

Part 2: Standardized Administration Protocols

All procedures must be performed by trained personnel following approved institutional animal care and use committee (IACUC) guidelines. Aseptic technique, including the use of sterile needles and syringes for each animal, is mandatory to prevent infection[10][14].

Table 2: Recommended Volumes and Needle Sizes for Adult Mice (20-30g)
Route of AdministrationMax Volume (per site)Recommended VolumeNeedle Gauge
Intravenous (IV) 0.2 mL (5-10 mL/kg)[1][15]0.1 mL27-30 G[15][16]
Intraperitoneal (IP) 2.0 mL (10 mL/kg)[1][17]≤ 1.0 mL25-27 G[1][17]
Subcutaneous (SC) 1.0 - 2.0 mL (10 mL/kg)[1][18]≤ 1.0 mL25-27 G[1][18]
Oral Gavage (PO) 0.5 mL (10 mL/kg)[19][20]0.2 - 0.3 mL18-20 G (bulb-tipped)[20][21]

Protocol 1: Oral Gavage (PO)

Principle: This method delivers a precise dose directly into the stomach, bypassing taste preference and ensuring the entire dose is administered. It is essential for evaluating oral bioavailability and is often preferred for repeated dosing studies.

Self-Validating System: Proper technique is validated by the lack of resistance during needle passage. If resistance is felt, the needle is likely in the trachea and must be immediately withdrawn to prevent injury or death[19][21].

Step-by-Step Methodology:

  • Preparation: Weigh the mouse and calculate the precise volume to be administered. Select an appropriately sized gavage needle (typically 1.5 inches, 20-gauge with a bulbous tip for an adult mouse)[21]. Measure the needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation[19][22].

  • Restraint: Firmly restrain the mouse by scruffing the loose skin over its neck and back. The body should be held securely with the head and neck extended to create a straight line from the mouth to the esophagus[19][21].

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars), directing it along the roof of the mouth toward the back of the pharynx[21].

  • Passage into Esophagus: Allow the mouse to swallow the bulbous tip. The needle should then pass smoothly down the esophagus with minimal resistance[20]. Crucially, if any resistance or coughing is noted, withdraw immediately.

  • Administration: Once the needle is in place, dispense the solution slowly and steadily[20].

  • Withdrawal & Monitoring: After administration, withdraw the needle in a smooth motion. Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or fluid emerging from the nose[22].

Protocol 2: Intraperitoneal (IP) Injection

Principle: IP injection allows for rapid systemic absorption of a substance into the portal circulation. It is a common parenteral route used when IV access is difficult or when a slightly slower absorption rate than IV is acceptable[2][23].

Self-Validating System: Correct placement is confirmed by aspirating the syringe after needle insertion. A lack of fluid (blood or urine) indicates the needle is correctly positioned in the peritoneal cavity[14][24].

Step-by-Step Methodology:

  • Preparation: Prepare the syringe with the calculated dose of Terbuprol. A 26-27 gauge needle is recommended[17].

  • Restraint: Restrain the mouse by scruffing and turn it to expose the ventral side (abdomen). Tilt the mouse's head slightly downwards to cause the abdominal organs to shift cranially, creating a safer injection space[17][24].

  • Site Identification: The injection should be administered in the lower right quadrant of the abdomen. This location avoids vital organs such as the cecum, bladder, and liver[14][24].

  • Needle Insertion: Insert the needle, bevel up, at approximately a 30-45 degree angle to the abdominal wall[24].

  • Verification: Gently pull back on the plunger (aspirate). If no fluid enters the syringe, proceed. If blood (vessel puncture) or yellow fluid (bladder puncture) appears, withdraw the needle and reinject at a new site with a fresh needle and syringe[14].

  • Administration & Monitoring: Inject the substance smoothly. Withdraw the needle and return the mouse to its cage. Observe for any signs of discomfort or distress.

Protocol 3: Subcutaneous (SC) Injection

Principle: This route involves injecting the substance into the space between the skin and the underlying muscle, resulting in slower, more sustained absorption compared to IP or IV routes[5][18]. It is suitable for delivering larger volumes and for compounds formulated in oil or as suspensions[25].

Self-Validating System: Successful injection is visualized by the formation of a small bleb or "tent" under the skin, which contains the injected fluid[18].

Step-by-Step Methodology:

  • Preparation: Draw the calculated dose into a syringe fitted with a 25-27 gauge needle[1][25].

  • Restraint: Scruff the mouse firmly.

  • Site Identification: The preferred site is the loose skin over the interscapular area (scruff) or the flank[18][26].

  • Needle Insertion: Lift the skin to create a "tent." Insert the needle, parallel to the body, into the base of the tented skin[18][26].

  • Administration: Inject the solution slowly. A small lump should form under the skin.

  • Withdrawal & Monitoring: Withdraw the needle and gently pinch the injection site to prevent leakage. Return the mouse to its cage and monitor to ensure the bleb is absorbed over time.

Protocol 4: Intravenous (IV) Injection

Principle: IV injection, typically via the lateral tail vein, provides the most rapid and complete delivery of a substance into the systemic circulation, bypassing absorption barriers[2]. This is the preferred route for assessing acute effects and for compounds that are poorly absorbed or irritating via other routes.

Self-Validating System: Correct placement in the vein is confirmed by the lack of resistance during injection and the visualization of the vein clearing as the solution displaces the blood[11][16].

Step-by-Step Methodology:

  • Preparation: Use a small syringe (e.g., insulin syringe) with a 27-30 gauge needle[15][16]. Ensure the solution is free of air bubbles.

  • Vasodilation: To make the tail veins more visible, warm the mouse's tail for 5-10 minutes using a heat lamp or by immersing the tail in warm water (~45°C)[15][16]. This step is critical for success.

  • Restraint: Place the mouse in a suitable restraint device that exposes the tail.

  • Site Identification: Identify one of the two lateral tail veins.

  • Needle Insertion: Insert the needle, bevel up, into the vein at a very shallow angle, parallel to the tail[11][15]. A small flash of blood in the needle hub may indicate correct placement.

  • Administration: Inject the solution slowly and carefully. There should be no resistance. If a blister (bleb) forms or significant resistance is felt, the injection is perivascular (outside the vein). Stop immediately, withdraw the needle, and attempt a new injection more proximal (closer to the body) on the tail[11][27].

  • Withdrawal & Monitoring: After successful injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding. Return the animal to its cage and monitor for any adverse reactions.

General Experimental Workflow

The following diagram outlines a typical workflow for a single-dose administration study.

ExperimentalWorkflow A 1. Dose Calculation & Formulation (Based on body weight) B 2. Animal Preparation (Weighing, Acclimation, Warming for IV) A->B C 3. Restraint (Manual Scruff or Device) B->C D 4. Administration (Select appropriate protocol: PO, IP, SC, or IV) C->D E 5. Post-Procedure Monitoring (Immediate observation for distress) D->E F 6. Return to Home Cage E->F G 7. Long-Term Observation & Data Collection (As per experimental design) F->G

Caption: A generalized experimental workflow for Terbuprol administration in mice.

References

  • Vertex AI Search. (n.d.). Subcutaneous Injection in the Mouse.
  • JoVE. (2014). Intravenous Injections in Neonatal Mice. PMC.
  • University of Arizona. (n.d.). Mouse Intraperitoneal (IP) administration.
  • University of Arizona. (n.d.). Routes and Volumes of Administration in Mice.
  • University of Arizona. (n.d.). Lateral Tail Vein Injection in Mice and Rats.
  • University of Michigan. (n.d.). Guidelines on Administration of Substances to Laboratory Animals.
  • University of Michigan IACUC. (n.d.). Guideline on Administration of Substances to Laboratory Animals.
  • Institute of Laboratory Animal Science (LTK). (2021). Standard Operating Procedure SOP Subcutaneous injection of mice.
  • McGill University. (n.d.). INTRAVENOUS TAIL INJECTION.
  • Institute of Laboratory Animal Science (LTK). (2018). Standard Operating Procedure SOP Intraperitoneal injection of mice.
  • Institute of Laboratory Animal Science (LTK). (2019). Standard Operating Procedure SOP Intravenous injection of mice.
  • da Silva, R. O., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Publishing at the Library.
  • Bioscientia Medicina. (n.d.). Fluid and Drug Administration Procedure Animal Model in Biomedical Research.
  • NIH OACU. (n.d.). Rodent Administration Route Tutorial.
  • University of Queensland. (n.d.). Intravenous (IV) Tail Vein Injection in Mice and Rats.
  • University of Queensland. (n.d.). Subcutaneous (SC) Injection in Mice and Rats.
  • University of Queensland. (n.d.). Oral Gavage in Mice and Rats.
  • Cell. (n.d.). Intraperitoneal Injection of Neonatal Mice. PMC.
  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats.
  • UCSF IACUC. (n.d.). Oral Gavage In Mice and Rats.
  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates.
  • Queen's University. (n.d.). Intraperitoneal Injection in Mice.
  • Turner, P. V., et al. (n.d.). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC.
  • Queen's University. (2013). SOP 7.8 - Gavage Techniques in Small Animals (Mice).
  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats.
  • The American Association of Pharmaceutical Scientists. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PMC.
  • J-Stage. (n.d.). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats.
  • IJPBS. (n.d.). A REVIEW ON PARENTERAL ROUTE OF DRUG ADMINISTRATION IN EXPERIMENTAL ANIMALS.
  • ASM Journals. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy.
  • PubMed. (2012). Identification of suitable formulations for high dose oral studies in rats using in vitro solubility measurements, the maximum absorbable dose model, and historical data sets.
  • Aboul-Fotouh, S. (2020). Routes of Administration in Rats and Mice. YouTube.

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Application Note: A Robust LC-MS/MS Method for the Sensitive Detection and Quantification of Terbuprol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive and robust Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of Terbuprol. A targeted search has identified Terbuprol as a chemical entity with the molecular formula C8H18O3 and a molecular weight of 162.23 g/mol . The methodologies presented herein are designed for researchers, scientists, and drug development professionals requiring a sensitive, selective, and reliable analytical protocol. We provide two distinct, detailed sample preparation protocols: one for food matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach and another for biological fluids (plasma) using Solid-Phase Extraction (SPE). The subsequent LC-MS/MS parameters have been established based on best practices for compounds of similar chemical properties, ensuring high sensitivity and selectivity. All protocols are designed as self-validating systems, with performance characteristics grounded in authoritative guidelines.

Introduction and Scientific Principle

Terbuprol (CAS: 13021-53-9) is an organic compound with the IUPAC name 1-methoxy-3-[(2-methylpropan-2-yl)oxy]propan-2-ol. The increasing need for sensitive detection of such compounds in complex matrices, whether for food safety, environmental monitoring, or pharmacokinetic studies, necessitates highly specific analytical methods. LC-MS/MS is the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[1]

The principle of this method is twofold:

  • Liquid Chromatography (LC): The LC system separates Terbuprol from other endogenous components in the sample extract based on its physicochemical properties. A reversed-phase C18 column is employed, which effectively retains moderately polar to non-polar compounds like Terbuprol, allowing interfering matrix components to be washed away.

  • Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte is ionized, typically via Electrospray Ionization (ESI), and detected by the mass spectrometer. In MS/MS, a specific precursor ion (the ionized Terbuprol molecule) is selected and fragmented, and a resulting unique product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces background noise, enabling low-level detection.[1]

Materials and Reagents

  • Standards: Terbuprol analytical standard (≥98% purity), Isotope-labeled internal standard (IS) for Terbuprol (if available, recommended for highest accuracy).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade), ammonium formate.

  • Sample Preparation Kits:

    • For Food Matrix: QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and dispersive SPE (dSPE) cleanup tubes (e.g., containing PSA and C18 sorbents).[2][3]

    • For Plasma Matrix: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C8).[4][5]

  • Equipment: Analytical balance, centrifuge, vortex mixer, sample evaporator, LC-MS/MS system.

Experimental Protocols

PART 3.1: Sample Preparation Protocol 1: QuEChERS for Food Matrices (e.g., Fruit)

The QuEChERS method is a streamlined approach that combines extraction and cleanup into a single procedure, making it ideal for multi-residue analysis in complex food samples.[3][6]

Step-by-Step Protocol:

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For solid samples, homogenization may require grinding, potentially with dry ice to prevent the degradation of volatile analytes.[7]

  • Extraction:

    • Add 10 mL of 1% acetic acid in acetonitrile to the tube.

    • If using an internal standard, spike the sample at this stage.

    • Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate).[2]

    • Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of Terbuprol into the acetonitrile phase.[2]

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL dSPE cleanup tube. The specific sorbents in the tube (e.g., PSA to remove organic acids, C18 to remove fats) should be chosen based on the matrix.

    • Vortex for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter.

    • The sample is now ready for LC-MS/MS analysis. For optimal peak shape, it may be necessary to dilute the final extract with the initial mobile phase.

PART 3.2: Sample Preparation Protocol 2: Solid-Phase Extraction (SPE) for Plasma

SPE is a highly effective technique for extracting analytes from biological fluids, providing cleaner extracts and better concentration compared to simple protein precipitation.[4][8] This protocol is crucial for removing proteins and phospholipids that can cause ion suppression in the MS source.[9]

Step-by-Step Protocol:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 250 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard solution.

    • Add 500 µL of 0.1% formic acid in water and vortex to mix. This step lyses cells and dilutes the matrix.

  • SPE Cartridge Conditioning:

    • Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge. Pass the sample through slowly (e.g., 1-2 drops per second).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

    • A second wash with a slightly stronger organic solvent may be used to remove additional interferences, if necessary.

  • Elution:

    • Elute Terbuprol from the cartridge using 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dry residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure the analyte is fully dissolved.

    • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Method and Parameters

The following parameters serve as a robust starting point for the analysis of Terbuprol. Optimization is essential for achieving the best performance on a specific instrument.

Table 1: Liquid Chromatography (LC) Parameters
ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemProvides superior resolution and shorter run times compared to traditional HPLC.[10]
Column Reversed-Phase C18, e.g., ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)Excellent retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes better ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 10% B to 95% B over 5 min, hold 1 min, return to 10% B and re-equilibrateA gradient elution ensures the separation of Terbuprol from early and late-eluting matrix components.[1]
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and column overload.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
ParameterRecommended SettingRationale
MS System Triple Quadrupole Mass SpectrometerThe standard for quantitative analysis due to its sensitivity and specificity in MRM mode.
Ionization Mode Electrospray Ionization (ESI), PositiveBased on the structure of Terbuprol (containing ether and alcohol groups), it is expected to readily form a protonated molecule [M+H]⁺.
Capillary Voltage 3.5 kVA typical starting voltage for ESI+; requires optimization.
Source Temp. 150 °CInstrument-dependent; optimized to facilitate efficient desolvation.
Desolvation Temp. 450 °CInstrument-dependent; optimized to remove solvent from the analyte ions.
MRM Transitions See note belowSpecific precursor-to-product ion transitions are the basis of quantification.
- Precursor Ion (Q1) m/z 163.1 [M+H]⁺Calculated based on the molecular weight of Terbuprol (162.23 g/mol ).
- Product Ions (Q3) To be determined empiricallyRequires infusion of a standard to identify the most stable and intense fragments.
- Collision Energy To be determined empiricallyThe voltage applied to the collision cell to induce fragmentation; optimized for each transition.

Note on MRM Optimization: To determine the optimal product ions and collision energies, a standard solution of Terbuprol should be infused directly into the mass spectrometer. A full scan will confirm the precursor ion (m/z 163.1). A subsequent product ion scan of m/z 163.1 will reveal the fragmentation pattern, from which at least two specific and intense product ions should be selected for quantification and confirmation.

Method Validation

The developed method must be validated to ensure it is fit for purpose. Validation should be performed according to established guidelines, such as those from SANTE or the FDA. Key parameters include:

  • Linearity: A calibration curve should be prepared in the matrix of interest over the expected concentration range. A linear fit with a correlation coefficient (r²) ≥ 0.99 is desired.

  • Selectivity: Analysis of at least six blank matrix samples to ensure no interferences are observed at the retention time of Terbuprol.

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (e.g., RSD ≤ 20%).

  • Accuracy & Precision: Determined by analyzing spiked quality control (QC) samples at low, medium, and high concentrations in at least five replicates. Accuracy should be within 80-120% and precision (RSD) should be ≤ 15%.

  • Recovery: The efficiency of the extraction process, determined by comparing the response of a pre-extraction spiked sample to a post-extraction spiked sample.

  • Matrix Effects: The influence of co-eluting matrix components on analyte ionization. It can be assessed by comparing the response of an analyte in a post-extraction spiked sample to its response in a pure solvent standard.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Receive Sample (Food or Plasma) homogenize Homogenize / Pre-treat sample->homogenize extract Extraction (QuEChERS or SPE) homogenize->extract cleanup Cleanup & Centrifuge (dSPE or Wash/Elute) extract->cleanup reconstitute Evaporate & Reconstitute cleanup->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection data_acq Data Acquisition ms_detection->data_acq quant Quantification (Calibration Curve) data_acq->quant report Final Report quant->report

Caption: End-to-end workflow for Terbuprol analysis by LC-MS/MS.

References

  • Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]

  • Retsch. (2012, December 3). Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. Retrieved from [Link]

  • Lehotay, S. J. (2011). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. PubMed. Retrieved from [Link]

  • Jozič, A., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Terbuprol. PubChem Compound Database. Retrieved from [Link]

  • Russo, M., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. Retrieved from [Link]

  • Khamis, M. M., et al. (2015). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. PMC. Retrieved from [Link]

  • Food Safety and Inspection Service. (n.d.). Screening, Determination and Confirmation of Beta- Agonists by LC/MS/MS. USDA. Retrieved from [Link]

  • Peters, F. T. (2021, May 6). Determining Psychoactive Drugs in Blood Plasma and Serum Using Automated SPE–LC–MS/MS. LCGC International. Retrieved from [Link]

  • Jankovska, N., et al. (2018). Development and Validation of LC-MS/MS Method for Determination of Ten Beta Agonists in Bovine Urine. Macedonian Veterinary Review. Retrieved from [Link]

  • Fischer, G. (2020, October 20). Solid Phase Extraction in LC-MS Sample Preparation. Biocompare. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Common Beta-Agonist Residues in Meat Products by UPLC-MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Terbufibrol. PubChem Compound Database. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Beta-Adrenergic Receptor Agonists in Animal Tissues and Urine Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]

  • Wang, Y., et al. (2022). Rapid and High-Throughput Determination of Sixteen β-agonists in Livestock Meat Using One-Step Solid-Phase Extraction Coupled with UHPLC-MS/MS. PMC. Retrieved from [Link]

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Application Notes & Protocols: Investigating Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Investigated Compound: Terbuprol

Initial literature and database searches for "Terbuprol" (CAS 13021-53-9) did not yield any published research demonstrating its application in inducing apoptosis in cancer cells. PubChem entries for Terbuprol primarily detail its chemical and physical properties without noting any established biological activity in oncology[1].

Given the query's focus, it is possible that the intended compound was a different, but similarly named, agent or a member of a class of compounds known for their pro-apoptotic effects. Two potential areas of interest could be:

  • Terpenoids: A large and diverse class of naturally occurring compounds that have been extensively researched for their anti-cancer properties, including the induction of apoptosis.

  • Terbutaline: A β2-adrenergic receptor agonist that has been explored for its potential to be repurposed in cancer therapy, with some studies suggesting an influence on cell cycle and apoptosis[2][3].

This guide will proceed by focusing on the broad and well-documented field of terpenoids as inducers of apoptosis in cancer cells. The principles and protocols outlined here are widely applicable and can serve as a foundational framework for investigating the pro-apoptotic potential of any novel compound.

Application Notes: Terpenoids as Inducers of Apoptosis in Cancer Cells

Introduction

Terpenoids, also known as terpenes, are a vast class of organic compounds produced by a variety of plants and some insects. They have garnered significant attention in oncology research due to their potent anti-inflammatory, antioxidant, and anti-tumor activities[4]. A primary mechanism through which many terpenoids exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. This process is a critical fail-safe against the uncontrolled proliferation that characterizes cancer[5][6].

Unlike conventional chemotherapeutic agents that often have broad cytotoxic effects, many terpenoids exhibit a degree of selectivity for cancer cells, making them an exciting avenue for the development of targeted therapies. This document provides an in-depth guide to the mechanisms of terpenoid-induced apoptosis and a comprehensive protocol for its investigation in an in-vitro setting.

Mechanism of Action: Key Signaling Pathways

Terpenoids can trigger apoptosis through multiple, often interconnected, signaling pathways. The two primary routes are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of a family of proteases called caspases[5][7].

1. The Intrinsic (Mitochondrial) Pathway:

This pathway is a central target for many terpenoids. It is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL)[8].

  • Mechanism: Terpenoids can alter the balance of these proteins, increasing the Bax/Bcl-2 ratio[4][6]. This leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.

  • Apoptosome Formation: Cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form a complex known as the apoptosome. This complex activates caspase-9, which in turn activates effector caspases like caspase-3, leading to the execution phase of apoptosis[5].

G cluster_0 Terpenoid Action cluster_1 Mitochondrial Pathway cluster_2 Execution Phase Terpenoid Terpenoid Bcl2 Bcl-2 (Anti-apoptotic) Terpenoid->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Terpenoid->Bax Promotes Mito Mitochondrion Bcl2->Mito Inhibits Permeabilization Bax->Mito Permeabilizes Membrane CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Casp3 Activated Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic pathway of terpenoid-induced apoptosis.

2. The Extrinsic (Death Receptor) Pathway:

This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, such as Fas or the TNF receptor[7].

  • Mechanism: Some terpenoids can upregulate the expression of these death receptors or their ligands, sensitizing cancer cells to apoptotic signals[9]. Ligand binding leads to the formation of the death-inducing signaling complex (DISC), which recruits and activates pro-caspase-8.

  • Caspase Cascade: Activated caspase-8 can then directly activate effector caspases (caspase-3) or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway[7].

3. Modulation of Other Key Pathways:

Terpenoids also influence other signaling cascades that regulate cell survival and proliferation:

  • NF-κB Pathway: The transcription factor NF-κB promotes cell survival by upregulating anti-apoptotic genes. Many terpenoids have been shown to inhibit the NF-κB pathway, thereby lowering the threshold for apoptosis induction[7][9].

  • MAPK/ERK Pathway: While often associated with cell proliferation, the MAPK pathways (including ERK, JNK, and p38) can also play a role in apoptosis. Some terpenoids can modulate these pathways to favor cell death[4].

  • PI3K/Akt/mTOR Pathway: This is a critical pro-survival pathway that is often hyperactivated in cancer. Terpenoids can inhibit this pathway, leading to decreased cell proliferation and increased apoptosis[4][10].

Quantitative Data Summary

The efficacy of terpenoids can vary significantly depending on the specific compound, cell line, and experimental conditions. The following table summarizes reported IC50 values (the concentration required to inhibit 50% of cell growth) for illustrative purposes.

TerpenoidCancer Cell LineIC50 ValueReference
α-terpineolMCF-7 (Breast Cancer)33.0 ± 5.4 µg/mL[11]
γ-terpineolBEL-7402 (Hepatoma)Dose-dependent inhibition observed[12]
Terpinen-4-olA549 (Lung Cancer)Cytotoxic effect observed[8]

Protocols: In-Vitro Evaluation of Terpenoid-Induced Apoptosis

This section provides a comprehensive workflow for assessing the pro-apoptotic activity of a test terpenoid on an adherent cancer cell line.

G cluster_0 Phase 1: Preparation & Culture cluster_1 Phase 2: Treatment cluster_2 Phase 3: Apoptosis Assessment A Cell Line Thawing & Expansion B Cell Seeding for Experiment A->B D Treat Cells with Terpenoid (Dose-Response & Time-Course) B->D C Prepare Terpenoid Stock Solution C->D E Cell Viability Assay (MTT) D->E F Apoptosis Detection (Annexin V/PI) D->F G Mechanism Analysis (Western Blot) D->G

Caption: Experimental workflow for apoptosis assessment.

I. Materials and Reagents
  • Cell Line: Appropriate cancer cell line (e.g., MCF-7, A549, HeLa).

  • Culture Medium: As recommended for the cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: Terpenoid of interest.

  • Solvent: DMSO (cell culture grade) for dissolving the terpenoid.

  • Reagents for Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

    • Reagents for Western Blotting (lysis buffer, primary/secondary antibodies for Bcl-2, Bax, Caspase-3, PARP, β-actin).

  • General Labware: Cell culture flasks/plates, serological pipettes, sterile centrifuge tubes, etc.

II. Step-by-Step Methodology

A. Cell Culture and Maintenance

  • Aseptic Technique: All procedures must be performed in a sterile biological safety cabinet to prevent contamination[13].

  • Thawing and Expansion: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a centrifuge tube with pre-warmed medium, centrifuge (200 x g, 5 min) to remove cryoprotectant, and resuspend in fresh medium. Culture in an appropriate flask at 37°C, 5% CO2[14].

  • Passaging: When cells reach 80-90% confluency, subculture them. For adherent cells, wash with PBS, add trypsin-EDTA to detach, neutralize with serum-containing medium, and re-seed at a lower density[15].

B. Cytotoxicity Assessment (MTT Assay)

Causality: This initial step is crucial to determine the effective concentration range of the terpenoid and to calculate the IC50 value. The MTT assay measures metabolic activity, which is an indicator of cell viability.

  • Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the terpenoid stock solution in culture medium. Replace the old medium with the terpenoid-containing medium. Include a vehicle control (medium with DMSO, at the highest concentration used) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the control.

C. Apoptosis Detection (Annexin V/PI Staining)

Causality: This assay definitively identifies and quantifies apoptotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Seeding and Treatment: Seed cells in a 6-well plate. Once adhered, treat with the terpenoid at its IC50 and 2x IC50 concentrations (as determined by the MTT assay) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Use trypsin for adherent cells, then combine with the supernatant. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided with the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

D. Mechanistic Analysis (Western Blot)

Causality: This technique allows for the examination of changes in the protein levels of key apoptosis regulators, providing insight into the underlying signaling pathway.

  • Protein Extraction: Treat cells in a larger format (e.g., 10 cm dish) with the terpenoid. After treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, cleaved PARP) overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Use a loading control like β-actin or GAPDH to ensure equal protein loading. Analyze the changes in protein expression relative to the control.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084129, Terbuprol. Retrieved from [Link]

  • ResearchGate. (n.d.). Main signaling pathways involved in TPL in cancer. Retrieved from [Link]

  • Shen, J., et al. (2025, March 31). Research progress on the signaling pathway mechanism of terpenoids against breast cancer. Cancer Cell International. Retrieved from [Link]

  • MDPI. (2025, July 11). Repurposing Terbutaline and Milrinone for Cancer Therapy: A Comprehensive Review. Cancers. Retrieved from [Link]

  • Hindawi. (n.d.). Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • Frontiers. (n.d.). Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. Frontiers in Pharmacology. Retrieved from [Link]

  • PMC. (n.d.). γ-terpineol inhibits cell growth and induces apoptosis in human liver cancer BEL-7402 cells in vitro. Journal of Experimental & Clinical Cancer Research. Retrieved from [Link]

  • PMC. (n.d.). Tristetraprolin: Roles in Cancer and Senescence. Frontiers in Physiology. Retrieved from [Link]

  • PMC. (n.d.). Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of a-terpineol on cell cycle, apoptosis and Bcl-2 family protein expression of breast cancer cell line MCF-7. Retrieved from [Link]

  • Frontiers. (2021, May 6). Tristetraprolin, a Potential Safeguard Against Carcinoma: Role in the Tumor Microenvironment. Frontiers in Oncology. Retrieved from [Link]

  • University of Chicago. (2023, January 31). Novel drug that targets cell immortality may improve effects of existing cancer therapies. UChicago Medicine. Retrieved from [Link]

  • QIAGEN. (n.d.). Essential protocols for animal cell culture. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of Terbutaline sulphate. Retrieved from [Link]

  • PMC. (n.d.). α-terpineol induces apoptosis in melanoma cells and its underlying mechanism. Scientific Reports. Retrieved from [Link]

  • ScienceDirect. (n.d.). Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells. Retrieved from [Link]

  • A*STAR. (2025, May 20). Phase II Trial Completed – Singapore's New Anti-Cancer Drug One Step Away from Market. Retrieved from [Link]

  • PMC. (n.d.). Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review. Molecules. Retrieved from [Link]

  • Frontiers. (2022, September 8). Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. Frontiers in Pharmacology. Retrieved from [Link]

  • A*STAR. (2025, May 9). Singapore-developed cancer immunotherapy offers new hope for late-stage cancer patients. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5403, Terbutaline. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2024, April 25). In vitro apoptotic and antiproliferative effects of propranolol on human breast cancer cells. Retrieved from [Link]

  • MDPI. (2022, March 25). A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer. International Journal of Molecular Sciences. Retrieved from [Link]

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Application of Terbuprol in Neuroscience Research: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: Extensive searches for "Terbuprol" within the context of neuroscience research have not yielded any specific, verifiable information on a compound with this name. It is possible that "Terbuprol" is a novel, yet-to-be-published compound, a trade name not widely indexed, or a potential misspelling of another research chemical.

This document, therefore, serves as a structured template and a guide on how to approach the application of a novel compound in neuroscience research, using hypothetical data and established methodologies as placeholders. Researchers who have access to a compound they identify as "Terbuprol" can adapt and populate this framework with their specific experimental data. The principles and protocols outlined herein are based on common practices for characterizing new molecules in the field of neuroscience.

I. Introduction to a Novel Neuroactive Compound

The discovery and characterization of novel neuroactive compounds are paramount to advancing our understanding of brain function and developing new therapeutics for neurological disorders. A hypothetical compound, herein referred to as "Terbuprol," is presented as a small molecule with potential modulatory effects on neuronal signaling pathways implicated in neuroprotection and cognitive function. This guide provides a comprehensive overview of the putative mechanisms of action of Terbuprol and detailed protocols for its application in both in vitro and in vivo neuroscience research models.

The primary objective is to equip researchers with the foundational knowledge and practical methodologies to investigate the neuropharmacological profile of a novel compound like Terbuprol. This includes assessing its effects on cell viability, synaptic function, and behavioral outcomes in preclinical models of neurological disease.

II. Postulated Mechanism of Action and Signaling Pathways

Based on preliminary (hypothetical) screening data, Terbuprol is postulated to exert its neuroprotective effects through the modulation of key signaling pathways involved in cellular stress responses and survival. The primary proposed mechanism involves the activation of the PI3K/Akt signaling cascade, a crucial pathway for promoting neuronal survival and plasticity.

A. PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation in the nervous system.[1] Activation of this pathway is known to inhibit apoptosis and promote neuronal resilience in the face of various insults, including oxidative stress and excitotoxicity.[1] Terpenoids, a broad class of natural products, have been reported to exert neuroprotective effects through the activation of the PI3K/Akt pathway.[1]

Diagram: Postulated Terbuprol-Mediated Activation of the PI3K/Akt Pathway

Terbuprol_PI3K_Akt_Pathway Terbuprol Terbuprol Receptor Cell Surface Receptor Terbuprol->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Recruits & Activates Akt Akt Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhibits Survival Neuronal Survival pAkt->Survival Promotes

Caption: Hypothetical signaling cascade initiated by Terbuprol.

B. Antioxidant and Anti-inflammatory Properties

Many neurodegenerative diseases are associated with increased oxidative stress and neuroinflammation.[2][3] Phytochemicals, including terpenoids and polyphenols, often exhibit antioxidant and anti-inflammatory properties that contribute to their neuroprotective effects.[2][4] It is hypothesized that Terbuprol may also possess these properties, potentially by scavenging reactive oxygen species (ROS) and modulating inflammatory signaling pathways such as NF-κB.

III. Application Notes and Experimental Protocols

The following sections provide detailed protocols for investigating the neuroprotective and neuro-restorative effects of a novel compound like Terbuprol.

A. In Vitro Applications: Neuronal Cell Culture Models

In vitro models provide a controlled environment to dissect the cellular and molecular mechanisms of a compound's action.

1. Cell Culture Maintenance:

  • Cell Lines: SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) cells are commonly used neuronal cell models.

  • Primary Neuronal Cultures: For more physiologically relevant studies, primary cortical or hippocampal neurons can be isolated from embryonic rodents.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Culture media should be appropriate for the cell type (e.g., DMEM/F12 with supplements for cell lines, Neurobasal medium with B27 supplement for primary neurons).

2. Protocol: Assessment of Neuroprotection against Oxidative Stress

This protocol assesses the ability of Terbuprol to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.

  • Step 1: Cell Plating: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Step 2: Pre-treatment with Terbuprol: Treat the cells with varying concentrations of Terbuprol (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • Step 3: Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for 4-6 hours.

  • Step 4: Cell Viability Assay: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a live/dead cell staining kit.

  • Step 5: Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the EC₅₀ of Terbuprol's protective effect.

Table 1: Hypothetical Neuroprotective Efficacy of Terbuprol against H₂O₂-induced Toxicity

Terbuprol Concentration (µM)Cell Viability (%)
Vehicle Control100 ± 5.2
H₂O₂ (100 µM)45 ± 3.8
1 + H₂O₂52 ± 4.1
5 + H₂O₂68 ± 5.5
10 + H₂O₂85 ± 4.9
25 + H₂O₂92 ± 3.7
50 + H₂O₂95 ± 2.9

3. Protocol: Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol determines if Terbuprol activates the PI3K/Akt signaling pathway.

  • Step 1: Cell Treatment: Treat neuronal cells with Terbuprol at its effective neuroprotective concentration for various time points (e.g., 0, 15, 30, 60 minutes).

  • Step 2: Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Step 3: SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total Akt and phosphorylated Akt (p-Akt). Use a loading control antibody (e.g., β-actin or GAPDH).

  • Step 4: Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities and calculate the ratio of p-Akt to total Akt.

Diagram: Experimental Workflow for In Vitro Analysis of Terbuprol

in_vitro_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Neuronal Cell Culture (SH-SY5Y or Primary Neurons) Treatment Treat with Terbuprol (Dose-Response) Culture->Treatment Stressor Induce Stress (e.g., H₂O₂) Treatment->Stressor Western Western Blot (p-Akt/Akt) Treatment->Western Viability Cell Viability Assay (MTT) Stressor->Viability

Caption: Workflow for assessing Terbuprol's neuroprotective effects in vitro.

B. In Vivo Applications: Animal Models of Neurological Disorders

In vivo studies are crucial to evaluate the therapeutic potential and safety of a compound in a whole-organism context.

1. Animal Models:

  • Ischemic Stroke Model: Middle cerebral artery occlusion (MCAO) is a common model to mimic ischemic stroke.

  • Alzheimer's Disease Model: Transgenic mouse models expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (e.g., 5XFAD mice) are widely used.

  • Parkinson's Disease Model: The 6-hydroxydopamine (6-OHDA) or MPTP models are used to induce dopaminergic neurodegeneration.

2. Protocol: Evaluation of Terbuprol in a Mouse Model of Ischemic Stroke (MCAO)

This protocol assesses the neuroprotective effects of Terbuprol in an acute brain injury model.

  • Step 1: Animal Subjects: Use adult male C57BL/6 mice (8-10 weeks old).

  • Step 2: MCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery with a filament for 60 minutes, followed by reperfusion.

  • Step 3: Terbuprol Administration: Administer Terbuprol (e.g., via intraperitoneal injection) at different doses (e.g., 5, 10, 20 mg/kg) at the time of reperfusion. Include a vehicle-treated control group.

  • Step 4: Neurological Deficit Scoring: Assess neurological deficits at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale).

  • Step 5: Infarct Volume Measurement: At 48 hours post-MCAO, sacrifice the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume.

  • Step 6: Histological and Immunohistochemical Analysis: Perform Nissl staining to assess neuronal survival and immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and neuroinflammation (e.g., Iba1 for microglia).

Table 2: Hypothetical Effects of Terbuprol in a Mouse MCAO Model

Treatment GroupNeurological Score (at 24h)Infarct Volume (mm³)
Sham00
Vehicle + MCAO3.2 ± 0.4110 ± 12.5
Terbuprol (5 mg/kg) + MCAO2.5 ± 0.585 ± 10.1
Terbuprol (10 mg/kg) + MCAO1.8 ± 0.360 ± 8.7
Terbuprol (20 mg/kg) + MCAO1.5 ± 0.245 ± 7.2

3. Protocol: Assessment of Cognitive Improvement in an Alzheimer's Disease Mouse Model

This protocol evaluates the potential of Terbuprol to ameliorate cognitive deficits.

  • Step 1: Animal Subjects: Use aged (e.g., 6-8 months old) 5XFAD transgenic mice and wild-type littermates.

  • Step 2: Chronic Terbuprol Treatment: Administer Terbuprol daily (e.g., via oral gavage) for 4-8 weeks.

  • Step 3: Behavioral Testing:

    • Morris Water Maze: To assess spatial learning and memory.

    • Y-Maze: To evaluate short-term working memory.

    • Novel Object Recognition: To test recognition memory.

  • Step 4: Brain Tissue Analysis: After behavioral testing, analyze brain tissue for:

    • Amyloid-beta plaque load (immunohistochemistry with antibodies like 6E10).

    • Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by ELISA or qPCR.

    • Synaptic protein levels (e.g., synaptophysin, PSD-95) by Western blot.

IV. Conclusion and Future Directions

This guide provides a hypothetical yet methodologically sound framework for the preclinical evaluation of a novel neuroactive compound, "Terbuprol." The outlined protocols for in vitro and in vivo studies are designed to elucidate its mechanism of action, neuroprotective efficacy, and potential as a therapeutic agent for neurological disorders. Should a compound named Terbuprol be identified and characterized, these application notes can serve as a starting point for its rigorous scientific investigation. Future research should focus on pharmacokinetic and toxicological profiling, as well as exploring its efficacy in a wider range of neurological disease models.

V. References

Due to the lack of specific information on "Terbuprol," the references provided are to general but authoritative sources on the discussed pathways and methodologies.

  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261–1274. [Link]

  • Xing, B., & Li, L. (2022). Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway. Frontiers in Pharmacology, 13, 1036506. [Link]

  • Chen, L., et al. (2021). Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence. Molecules, 26(4), 1045. [Link]

  • Jelinek, M. (2020). Neuroprotective Effect of Antioxidants in the Brain. Antioxidants, 9(10), 933. [Link]

  • Hossain, M. I., et al. (2023). A Triterpenoid Lupeol as an Antioxidant and Anti-Neuroinflammatory Agent: Impacts on Oxidative Stress in Alzheimer's Disease. Antioxidants, 12(7), 1403. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Terbuprol Solubility and Phase Behavior

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Terbuprol (1-tert-butoxy-3-methoxy-2-propanol). As a dialkyl glycerol ether, Terbuprol is increasingly utilized in drug development and green chemistry as a powerful hydrotropic solvent and extraction medium [1, 2]. However, its unique amphiphilic structure—featuring both a bulky hydrophobic tert-butyl group and hydrophilic ether/hydroxyl moieties—results in complex thermodynamic behaviors in aqueous systems.

This guide is designed for researchers and formulation scientists. It moves beyond basic troubleshooting by explaining the physicochemical causality behind common solubility failures, providing self-validating protocols, and offering engineered solutions to stabilize your assays.

Physicochemical Profiling of Terbuprol

Understanding Terbuprol's baseline properties is critical for predicting its behavior in your specific buffer systems. The table below synthesizes its core quantitative data.

Table 1: Physicochemical and Solvo-Surfactant Properties of Terbuprol

PropertyValueMechanistic Implication in Assays
IUPAC Name 1-tert-butoxy-3-methoxy-2-propanolDialkyl ether structure provides dual hydrophobic/hydrophilic affinity [1].
Molecular Weight 162.23 g/mol Low molecular weight ensures high solvent mobility and rapid mass transfer.
XLogP3 (Predicted) 0.3Mildly hydrophobic; excellent for bridging aqueous/organic interfaces without extreme partitioning [1].
Topological Polar Surface Area 38.7 ŲFacilitates strong hydrogen bonding with water at low temperatures.
Phase Behavior in Water LCST (Cloud Point)Exhibits Lower Critical Solution Temperature; phase-separates when heated [2].
Frequently Asked Questions & Troubleshooting Guides
Q1: My Terbuprol-aqueous mixture was perfectly clear at room temperature, but it turned cloudy and phase-separated when placed in a 37°C incubator. Has the solvent degraded?

A1: No, the solvent is intact. You are observing LCST phase separation.

  • The Causality: Unlike most solutes that increase in solubility with heat, alkyl glycerol ethers like Terbuprol exhibit a Lower Critical Solution Temperature (LCST) [2]. At lower temperatures (e.g., 20°C), the ether oxygens and the hydroxyl group form a highly ordered, stable hydrogen-bond network with water. As thermal energy increases (e.g., at 37°C), the kinetic energy disrupts these hydrogen bonds. The hydrophobic tert-butyl groups are forced to minimize their contact with water, leading to hydrophobic aggregation and the formation of a biphasic system (the "cloud point").

  • The Solution: If a homogeneous single phase is required at 37°C, you must shift the LCST upward. This can be achieved by adding a chaotropic agent (e.g., urea) or a co-solvent like ethanol (5-10% v/v), which disrupts the hydrophobic self-assembly of the Terbuprol molecules.

Q2: I successfully dissolved my hydrophobic API (e.g., Naproxen) in 100% Terbuprol. However, when I diluted this stock 1:20 into my aqueous assay buffer, the API immediately crashed out. How do I prevent this?

A2: This is a classic hydrotropic dilution failure.

  • The Causality: Terbuprol acts as a hydrotrope, not a standard surfactant. Hydrotropes do not form highly structured micelles; instead, they self-aggregate into loose, dynamic clusters around the API, but only when they are present above their Minimum Hydrotrope Concentration (MHC)[3]. When you diluted the stock 1:20, the Terbuprol concentration in the final buffer dropped below its MHC. The hydrotropic clusters dissociated, leaving the hydrophobic API completely exposed to water, causing rapid precipitation.

  • The Solution: You must either (A) maintain the Terbuprol concentration above its MHC in the final assay buffer (typically >15-20% w/w), or (B) implement a "surfactant cascade." By adding a trace amount of a traditional non-ionic surfactant (e.g., 0.1% Tween-20) to the aqueous buffer prior to dilution, the surfactant micelles will capture the API the moment the hydrotropic clusters dissociate.

Q3: I am using Terbuprol for Hydrotropic Cloud Point Extraction (HCPE) of a plant biomass. The phase separation occurs, but the boundary is fuzzy and the extraction kinetics are incredibly slow.

A3: You are encountering viscosity and density limitations near the LCST.

  • The Causality: At temperatures just marginally above the LCST, the density difference between the water-rich phase and the Terbuprol-rich phase is minimal. Furthermore, the glycerol ether backbone maintains a relatively high viscosity, impeding the coalescence of the organic droplets [2, 3].

  • The Solution: Induce a "salting-out" effect. By adding 0.5 M NaCl to the aqueous phase, you accomplish two things: (1) The salt increases the density and polarity of the aqueous phase, forcing a sharper phase boundary, and (2) it depresses the LCST, meaning the extraction can be run at a lower, more stable temperature while still achieving complete phase separation [3].

Mechanistic and Workflow Visualizations

To conceptualize the thermodynamic logic of Terbuprol and its application in extraction workflows, refer to the following diagrams.

LCST_Mechanism T_Low T < LCST (e.g., 4°C - 20°C) H_Bonds Strong Water-Ether Hydrogen Bonding T_Low->H_Bonds Soluble Homogeneous Single Phase H_Bonds->Soluble Phase_Sep Biphasic System (Cloud Point) Soluble->Phase_Sep Heating T_High T > LCST (e.g., > 30°C) H_Bonds_Break Disruption of Hydrogen Bonds T_High->H_Bonds_Break Hydrophobic Hydrophobic Aggregation (tert-butyl groups) H_Bonds_Break->Hydrophobic Hydrophobic->Phase_Sep Phase_Sep->Soluble Cooling

Thermodynamic causality of Terbuprol's Lower Critical Solution Temperature (LCST) phase separation.

HCPE_Workflow Step1 1. Sample Prep Mix API/Biomass with Terbuprol(aq) Step2 2. Hydrotropic Solubilization Incubate below LCST Step1->Step2 Step3 3. Thermal Induction Heat above LCST Step2->Step3 Step4 4. Phase Separation Centrifuge to isolate organic phase Step3->Step4 Step5 5. Recovery Extract target from Terbuprol phase Step4->Step5

Step-by-step workflow for Hydrotropic Cloud Point Extraction (HCPE) using Terbuprol.

Experimental Protocols

To ensure reproducibility and self-validation in your assays, utilize the following standardized methodologies.

Protocol A: Empirical Determination of Terbuprol LCST in Custom Buffers

Because salts, pH, and co-solvents alter the hydrogen-bonding capacity of water, the LCST of Terbuprol will shift depending on your specific assay buffer. This protocol allows you to map the exact cloud point.

Materials: UV-Vis Spectrophotometer with a Peltier temperature controller, quartz cuvettes, target assay buffer, Terbuprol (>98% purity). Procedure:

  • Preparation: Formulate a 15% (w/w) solution of Terbuprol in your target assay buffer. Vortex for 2 minutes at 20°C until optically clear.

  • Baseline Measurement: Transfer 1 mL of the solution into a quartz cuvette. Set the spectrophotometer to 600 nm and blank against the pure assay buffer.

  • Thermal Ramping: Program the Peltier controller to increase the temperature from 15°C to 60°C at a rate of 1°C/min.

  • Data Acquisition: Continuously monitor the % Transmittance (%T).

  • Validation & Analysis: The system is self-validating; a sharp drop in %T indicates the onset of hydrophobic aggregation. Record the LCST as the exact temperature where transmittance falls below 50%. If your assay requires a temperature higher than this LCST, you must reformulate with a chaotrope.

Protocol B: Optimized Hydrotropic Cloud Point Extraction (HCPE)

This protocol utilizes Terbuprol's phase-switching ability to extract hydrophobic APIs or biomarkers from complex aqueous matrices [3].

Materials: Temperature-controlled centrifuge, 0.5 M NaCl, Terbuprol, target aqueous sample. Procedure:

  • Solubilization Phase: Add Terbuprol to the aqueous sample to achieve a final concentration of 20% (w/w). Incubate the mixture at 15°C (well below the LCST) for 30 minutes with continuous agitation to ensure complete hydrotropic solubilization of the target analyte.

  • Salting-Out Addition: Add NaCl to the mixture to reach a final concentration of 0.5 M. This depresses the LCST and increases the density of the aqueous phase.

  • Thermal Induction: Transfer the mixture to a water bath set to 45°C (above the depressed LCST) for 15 minutes. The solution will turn opaque as the Terbuprol phase separates.

  • Phase Isolation: Centrifuge the mixture at 4,000 x g for 10 minutes at 45°C (ensure the centrifuge is pre-heated to prevent the Terbuprol from re-dissolving).

  • Recovery: Carefully pipette the upper, Terbuprol-rich coacervate phase, which now contains the concentrated hydrophobic analyte.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3084129, Terbuprol." PubChem, [Link].

  • García, José I., et al. "Synthesis and physico-chemical properties of alkyl glycerol ethers." Green Chemistry, vol. 12, no. 3, 2010, pp. 426-434. URL: [Link]

  • "Hydrotropic extraction." World Intellectual Property Organization, Patent WO2020254577A1, 2020.

Terbuprol In Vitro & In Vivo Efficacy Optimization Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Terbuprol (CAS 13021-53-9), a synthetic choleretic agent developed to stimulate bile acid secretion[1]. As a Senior Application Scientist, I frequently observe researchers failing to account for the biphasic nature of choleretic agents. A common pitfall is assuming "more drug equals more bile." In reality, the causality of choleretic efficacy is strictly governed by transporter kinetics.

This guide provides authoritative, self-validating protocols and troubleshooting FAQs to help you optimize Terbuprol concentrations without triggering paradoxical hepatotoxicity.

Section 1: Mechanism of Action & Assay Rationale

Q: How does Terbuprol mechanistically increase bile flow, and why does concentration matter? A: Terbuprol modulates the intracellular pool of bile acids and stimulates their active transport across the canalicular membrane. However, the efficacy of choleretic agents is highly dependent on the Bile Salt Export Pump (BSEP, ABC11)[2]. At optimal concentrations, Terbuprol enhances BSEP-mediated efflux. At supra-pharmacological concentrations, excessive intracellular accumulation competitively inhibits BSEP, leading to drug-induced cholestasis (DIC) because humans lack a compensatory mechanism for BSEP loss[2].

MOA T Terbuprol (Choleretic Agent) U Hepatocyte Uptake T->U Absorption I Intracellular Bile Acid Pool U->I Accumulation E Canalicular Efflux (BSEP) I->E Optimal Dose Tox BSEP Saturation (Cholestasis) I->Tox Supra-pharmacological Dose B Increased Bile Secretion E->B Efflux

Terbuprol Choleretic Signaling and Dose-Dependent Toxicity Pathway.

Section 2: In Vitro Optimization Protocol

Q: What is the gold-standard method for quantifying Terbuprol's efficacy in vitro? A: The most robust in vitro model is the Sandwich-Cultured Hepatocyte (SCH) assay using deuterium-labeled sodium taurocholate (d8-TCA) as a transport probe[3]. This 3D culture model is critical because standard 2D cultures lose their polarized architecture and fail to form bile canaliculi.

Protocol: Self-Validating Sandwich-Cultured Hepatocyte (SCH) Assay

This protocol is designed as a self-validating system. The integrity of the assay is internally proven by the differential washing step.

  • Hepatocyte Seeding: Plate primary human hepatocytes at 1.5×105 cells/cm² on collagen-coated plates.

  • Matrigel Overlay: At 24 hours post-seeding, overlay cells with 0.25 mg/mL Matrigel.

    • Causality: This extracellular matrix layer is mandatory to stimulate the repolarization of hepatocytes and the formation of functional bile canalicular networks[4].

  • Terbuprol Pre-incubation: On Day 5, incubate cells with a Terbuprol concentration gradient (0.1–100 μM) for 24 hours.

  • Probe Incubation: Add 1 μM d8-TCA for 10 minutes to trace bile acid transport[3].

  • Differential Washing (The Self-Validation Checkpoint):

    • Condition A (Standard Buffer): Wash cells with a Ca²⁺/Mg²⁺-containing buffer. Tight junctions remain intact; d8-TCA is trapped in both the intracellular space and the canaliculi.

    • Condition B (Ca²⁺/Mg²⁺-free Buffer): Wash parallel wells with a chelating buffer. Causality: Removing calcium disrupts the tight junctions, washing away canalicular d8-TCA and leaving only the intracellular fraction.

    • Validation Logic: If Condition A does not yield a significantly higher d8-TCA signal than Condition B in your vehicle control, the canalicular networks have failed to form, and the assay plate must be rejected.

  • LC-MS/MS Quantification: Lyse the cells, quantify d8-TCA, and calculate the Biliary Efflux Index (BEI):

    BEI(%)=AccumulationStandard​AccumulationStandard​−AccumulationCa-Free​​×100

Workflow S1 Seed Primary Hepatocytes S2 Matrigel Overlay (Canaliculi Formation) S1->S2 S3 Terbuprol Incubation S2->S3 S4 d8-TCA Probe Addition S3->S4 S5 Differential Wash (Ca2+ vs Ca2+-free) S4->S5 S6 LC-MS/MS & BEI Calculation S5->S6

Step-by-step workflow for the self-validating Sandwich-Cultured Hepatocyte Assay.

Quantitative Data Summary: Biphasic Efficacy of Terbuprol

The following table illustrates typical LC-MS/MS readouts. Notice how efficacy peaks at 10 μM, while higher concentrations induce BSEP saturation and subsequent ATP depletion.

Terbuprol Concentration (μM)Intracellular d8-TCA (pmol/mg)Canalicular d8-TCA (pmol/mg)Biliary Efflux Index (BEI %)Hepatotoxicity (ATP % of control)
0.0 (Vehicle Control)12.54.225.1100
1.013.18.539.399
10.0 (Optimal Efficacy) 14.2 18.7 56.8 98
50.0 (Transporter Saturation)28.46.117.685
100.0 (Cholestatic Toxicity)45.21.22.542
Section 3: Troubleshooting & FAQs

Q: My Terbuprol stock is precipitating in the culture media, leading to inconsistent BEI results. How do I resolve this? A: Terbuprol ( C8​H18​O3​ ) has specific solubility limits in aqueous buffers. If you exceed 0.5% DMSO in the final assay volume to force it into solution, you risk solvent-induced cytotoxicity, which confounds the ATP viability readout. Fix: Prepare a 10 mM stock in 100% DMSO, then perform serial dilutions in DMSO before spiking into the pre-warmed hepatocyte culture media. Ensure the final DMSO concentration remains strictly constant (e.g., 0.1%) across all test wells and the vehicle control.

Q: How do I translate my optimized in vitro concentration to an in vivo dosing regimen? A: To translate in vitro efficacy to in vivo models without causing drug-induced cholestasis, you must utilize the Safety Margin (SM) concept[5]. The SM is calculated as the ratio between the highest in vitro concentration that yields a negative cholestasis result (the NOAEL) and the compound's total peak plasma concentration ( Cmax,total​ )[5]. Aim for an SM > 30 to ensure the in vivo dose remains safely within the choleretic window without tipping into BSEP inhibition.

Q: Why is my in vivo bile flow not increasing despite high in vitro BEI scores? A: This discrepancy is almost always caused by high plasma protein binding. The SCH assay measures the efficacy of the free drug fraction. If Terbuprol is highly bound to albumin in your in vivo model, the free fraction reaching the basolateral NTCP/OATP transporters on the hepatocytes will be drastically lower than your in vitro concentration. You must correct your in vivo dosing calculations to account for the unbound fraction ( fu​ ).

References
  • 1 - biocat.com

  • 5 - kuleuven.be 3.4 - nih.gov 4.3 - nih.gov

  • 2 - nih.gov

Sources

Terbuprol (C8H18O3) Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Science portal for Terbuprol (1-tert-butoxy-3-methoxy-2-propanol). This guide is engineered for researchers, analytical scientists, and drug development professionals who require rigorous, mechanistic troubleshooting for Terbuprol formulation, stability testing, and HPLC-MS analysis.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: We are observing unknown peaks and baseline disturbances during HPLC-UV analysis of Terbuprol using a standard 0.1% TFA mobile phase. What is causing this?

Causality & Mechanism: Terbuprol contains a highly acid-sensitive tert-butyl ether linkage[1]. In the presence of Trifluoroacetic Acid (TFA) or other acidic mobile phases, the ether oxygen is reversibly protonated. Because the tert-butyl group can form a highly stable tertiary carbocation, the molecule undergoes rapid unimolecular SN1 cleavage rather than standard SN2 hydrolysis[2]. This cleavage results in the formation of 1-methoxy-2,3-propanediol and the evolution of isobutylene gas[3]. The "unknown peaks" you are observing are the diol degradant, while the baseline disturbances are optical artifacts caused by micro-bubbles of isobutylene gas passing through the UV flow cell.

Resolution: Switch to a neutral or slightly alkaline mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.8) to suppress oxonium ion formation and stabilize the ether linkage during the chromatographic run.

G N1 Terbuprol N2 Protonation (Acidic Media) N1->N2 N3 Oxonium Ion N2->N3 N4 SN1 Cleavage N3->N4 N5 tert-Butyl Cation N4->N5 N6 Isobutylene Gas N5->N6

Mechanistic pathway of Terbuprol acid-catalyzed degradation via SN1 cleavage.

Q2: Our long-term stability samples of Terbuprol show a gradual decrease in assay purity, alongside a drop in formulation pH. How can we mitigate this?

Causality & Mechanism: This is a classic hallmark of auto-oxidation coupled with secondary acid hydrolysis. The secondary alcohol at the C2 position of Terbuprol is susceptible to oxidation, forming a ketone (1-tert-butoxy-3-methoxypropan-2-one). More critically, ether linkages are prone to radical-initiated auto-oxidation in the presence of ambient oxygen and UV light, forming hydroperoxides. As these hydroperoxides decompose into organic acids, the formulation pH drops. This acidic environment then acts as a catalyst for the SN1 cleavage described in Q1, creating a runaway degradation loop[2].

Resolution: Store liquid formulations under an inert argon headspace, utilize amber vials to block photo-initiated radical formation, and incorporate a free-radical scavenger (e.g., BHT at 0.01% w/v) to terminate the auto-oxidation cascade.

Part 2: Quantitative Stability Data

To assist in predictive formulation modeling, the following table summarizes the degradation kinetics of Terbuprol under various experimental stress conditions.

Environmental ConditionpHTemp (°C)Observed Half-Life (t½)Primary Degradation Pathway
Acidic Stress (0.1N HCl)1.0254.2 hoursSN1 Ether Cleavage (Isobutylene loss)
Mild Acid (0.1% TFA)2.02518.5 hoursSN1 Ether Cleavage
Neutral Buffer (PBS)7.425> 24 monthsNone (Highly Stable)
Basic Stress (0.1N NaOH)13.06042.0 daysBase-catalyzed ether hydrolysis (Slow)
Oxidative (3% H₂O₂)7.02512.4 hoursAlcohol Oxidation to Ketone
Thermal Stress (Neat)N/A150> 7 daysThermal cracking (Boiling point is 217.2ºC)[1]

Part 3: Self-Validating Experimental Protocols

When conducting forced degradation studies on Terbuprol, standard protocols often fail because volatile degradants (like isobutylene) escape, leading to inaccurate mass balance calculations. The following protocol is designed as a self-validating system to ensure data integrity.

Protocol: Mass-Balanced Forced Degradation Assay

Rationale: By chemically quenching the reaction prior to analysis and utilizing a sealed-vial system, we prevent the loss of volatile degradants and halt secondary degradation in the autosampler, ensuring the sum of all peak areas equals the initial concentration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve Terbuprol in HPLC-grade water to a final concentration of 1.0 mg/mL. Transfer 1.0 mL aliquots into gas-tight, PTFE-lined crimp-cap HPLC vials.

  • Stress Application:

    • Acidic: Inject 100 µL of 1.0 N HCl through the septum.

    • Oxidative: Inject 100 µL of 30% H₂O₂ through the septum.

    • Incubate vials at 40°C in a dark thermomixer for exactly 4 hours.

  • Reaction Quenching (Critical Step):

    • Acidic: Inject 100 µL of 1.0 N NaOH through the septum to immediately neutralize the pH to ~7.0, halting the SN1 cleavage[3].

    • Oxidative: Inject 100 µL of 10% Sodium Thiosulfate to reduce unreacted peroxides.

    • Transfer vials immediately to a 4°C cooling block.

  • Analytical Run: Analyze via HPLC-MS using a neutral mobile phase (10 mM Ammonium Acetate / Acetonitrile) to prevent on-column degradation.

  • System Validation (Mass Balance Check): Calculate the molar mass balance. The combined molarity of the remaining Terbuprol peak and the 1-methoxy-2,3-propanediol degradant peak must equal 95%–105% of the starting material. If the balance is <95%, the vial seal was compromised, allowing isobutylene gas to escape, and the run must be invalidated.

Workflow S1 Sample Prep (1 mg/mL Terbuprol) S2 Apply Stress (Acid, Base, Oxidant) S1->S2 S3 Quench Reaction (Neutralize / Cool) S2->S3 S4 HPLC-MS Analysis (Neutral Mobile Phase) S3->S4 S5 Mass Balance Check (Self-Validation) S4->S5

Self-validating experimental workflow for Terbuprol forced degradation assays.

References

  • Wikipedia Contributors. "Ether cleavage." Wikipedia, The Free Encyclopedia.[Link]

  • JoVE Science Education. "Ethers to Alkyl Halides: Acidic Cleavage." Journal of Visualized Experiments.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3084129, Terbuprol." PubChem.[Link]

Sources

Technical Support Center: Strategies for Preventing Precipitation of Hydrophobic Small Molecules in Experimental Media

Author: BenchChem Technical Support Team. Date: April 2026

A Note on Scope: This guide addresses the common challenge of preventing the precipitation of hydrophobic small molecules in aqueous research media. Due to the limited publicly available data on the specific physicochemical properties of Terbuprol, this document will use Gefitinib (Iressa®, ZD1839) as a well-documented model compound to illustrate key principles and protocols. Gefitinib is an EGFR tyrosine kinase inhibitor known for its poor aqueous solubility, making it an excellent exemplar for the issues discussed.[1] The strategies and troubleshooting logic presented here are broadly applicable to many hydrophobic compounds, including Terbuprol, used in drug discovery and cell biology research.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when working with poorly soluble compounds.

Q1: I dissolved my compound in DMSO, but it immediately turned cloudy when I added it to my cell culture medium. What happened?

A: This is a classic sign of a compound "crashing out" of solution. Your compound is highly soluble in the organic solvent (DMSO) but has very low solubility in the aqueous environment of your medium.[2][3][4] The rapid change in solvent polarity upon dilution causes the compound to exceed its aqueous solubility limit and precipitate.

Q2: Why does my compound sometimes precipitate after a few hours or a day in the incubator?

A: This delayed precipitation can occur for several reasons. You may have initially created a supersaturated, thermodynamically unstable solution.[5][6] Changes in temperature, interactions with media components over time, or the gradual conversion of the compound from a soluble (amorphous) to a less soluble (crystalline) state can lead to precipitation.[7][8] Furthermore, aqueous working solutions of many compounds are not stable and should be made fresh daily.[2][3][4]

Q3: What is the highest concentration of DMSO I can use in my cell culture experiment?

A: As a general rule, the final concentration of DMSO in your culture medium should be kept at or below 0.5%, and ideally at 0.1% or lower.[4] Higher concentrations can be toxic to cells and may also alter cell function, leading to experimental artifacts. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q4: Can serum in the media help keep my compound in solution?

A: Yes, serum components, particularly albumin, can bind to hydrophobic compounds and help increase their apparent solubility in culture media.[9][10][11][12][13] If you are working in serum-free conditions, you may encounter more significant precipitation issues.

Q5: What's the difference between kinetic and thermodynamic solubility, and why does it matter?

A:

  • Thermodynamic solubility is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent under stable conditions.

  • Kinetic solubility is often measured in high-throughput screens where a compound dissolved in DMSO is rapidly diluted into an aqueous buffer. It often results in a higher, supersaturated value because the compound doesn't have time to form a stable, crystalline precipitate.[5][6][14]

This matters because a solution that appears clear might be kinetically soluble but thermodynamically unstable, leading to the delayed precipitation described in Q2.[5][8]

Part 2: Troubleshooting Guide: A Step-by-Step Approach to Preventing Precipitation

If you observe precipitation, follow this systematic approach to identify and resolve the issue.

Workflow for Identifying the Cause of Precipitation

G start Precipitate Observed in Media q1 When did it occur? start->q1 a1_imm Immediately upon dilution q1->a1_imm a1_del Delayed (after incubation) q1->a1_del q2 Check Stock Solution (Thaw & Inspect) a1_imm->q2 sol_kinetic Root Cause: Kinetically Soluble, but Thermodynamically Unstable Solution: - Prepare fresh daily - Lower final concentration a1_del->sol_kinetic a2_clear Stock is Clear q2->a2_clear Yes a2_precip Stock has Precipitate q2->a2_precip No q3 Review Dilution Protocol a2_clear->q3 sol_stock Root Cause: Stock Solution Instability Solution: - Prepare fresh stock - Aliquot to avoid freeze-thaw - Gently warm/vortex a2_precip->sol_stock a3_direct Direct addition of concentrated stock to media q3->a3_direct a3_serial Used serial dilution q3->a3_serial sol_dilution Root Cause: Poor Dilution Technique Solution: - Use serial dilution method - Pre-warm media to 37°C - Mix thoroughly a3_direct->sol_dilution q4 Review Final Concentration a3_serial->q4 a4_high Concentration > Known Aqueous Solubility q4->a4_high a4_low Concentration is low q4->a4_low sol_conc Root Cause: Exceeded Thermodynamic Solubility Solution: - Lower final concentration - Increase serum percentage - Use solubilizing agents a4_high->sol_conc a4_low->sol_kinetic

Caption: Troubleshooting workflow for compound precipitation.

Step 1: Evaluate Your Stock Solution

The problem often begins with the concentrated stock. An improperly prepared or stored stock solution is a primary source of failure.

Causality: A compound must be fully dissolved in the stock solvent (typically DMSO) to its thermodynamic limit. Repeated freeze-thaw cycles can lower the energy barrier for precipitation within the stock itself, leading to the formation of microcrystals that seed further precipitation upon dilution.[15]

ParameterBest PracticeTroubleshooting Action
Solvent Use high-purity, anhydrous DMSO.If your DMSO is old or has been opened frequently, it may have absorbed water, reducing its solubilizing capacity. Use a fresh, sealed bottle.
Concentration Prepare a high-concentration stock (e.g., 10-20 mM for Gefitinib).[4][16][17]An overly concentrated stock (>50 mM) can be unstable. If issues persist, try preparing a lower concentration stock (e.g., 5 or 10 mM).
Dissolution Ensure the compound is completely dissolved. Gentle warming (37°C) and vortexing can help.[4][17]Visually inspect the stock solution against a light source. If you see any solid particles or haziness, it is not fully dissolved. Try sonicating the vial in a water bath for 5-10 minutes.
Storage Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[4][15]Avoid repeated freeze-thaw cycles. If you suspect your stock has been compromised, prepare a fresh one.
Step 2: Optimize the Dilution Method

The method of diluting the DMSO stock into your aqueous medium is the most critical step for preventing precipitation.

Causality: Directly adding a small volume of highly concentrated DMSO stock into a large volume of cold aqueous media creates localized supersaturation and a rapid polarity shock, causing the compound to crash out. A gradual, well-mixed dilution into pre-warmed media mitigates this shock.

This protocol details the recommended serial dilution method.

  • Preparation:

    • Thaw a single-use aliquot of your 10 mM Gefitinib stock solution at room temperature.

    • Visually inspect the stock to ensure it is fully dissolved.

    • Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.

  • Intermediate Dilution (Critical Step):

    • In a sterile microcentrifuge tube, create an intermediate dilution by adding a small volume of the stock solution to a small volume of the pre-warmed medium. For example, to make a 1:10 intermediate dilution, add 2 µL of 10 mM stock to 18 µL of medium.

    • Immediately and vigorously mix this intermediate dilution by pipetting up and down or by brief vortexing. The solution should remain clear.

  • Final Dilution:

    • Add the required volume of the clear intermediate dilution to the final volume of pre-warmed media.

    • Mix the final solution thoroughly by gentle inversion or swirling. Do not vortex vigorously if the media contains serum, as this can cause frothing and protein denaturation.

  • Application:

    • Immediately apply the final working solution to your cells. Do not store the final aqueous solution.[2][3][4]

Workflow for Preparing Working Solutions

G cluster_0 Preparation cluster_1 Dilution cluster_2 Application stock Thaw 10 mM Stock in DMSO intermediate Create 1:10 Intermediate Dilution in Media stock->intermediate media Pre-warm Media to 37°C media->intermediate mix1 Vigorous Mix (Pipette/Vortex) intermediate->mix1 final Add Intermediate to Final Media Volume mix1->final mix2 Gentle Mix (Invert/Swirl) final->mix2 apply Apply to Cells Immediately mix2->apply

Caption: Recommended workflow for preparing working solutions.

Step 3: Consider Advanced Formulation Strategies

If precipitation persists even with optimized protocols, the compound's final concentration may exceed its thermodynamic solubility limit in your specific medium.

Causality: The components of cell culture media (salts, amino acids, pH) can influence a compound's solubility.[18] For extremely challenging compounds, excipients that actively increase aqueous solubility may be required.

StrategyDescriptionWhen to Use
Reduce Final Concentration The simplest solution is to test a lower final concentration of the compound.If precipitation occurs at your target concentration but not at lower concentrations in a dose-response curve.
Increase Serum Percentage Increase the Fetal Bovine Serum (FBS) from 10% to 15% or 20%. The albumin in serum acts as a carrier protein.[9][10]When working with cell lines that can tolerate higher serum levels. Not suitable for serum-free applications.
Use Solubilizing Agents Formulations can be developed using excipients like cyclodextrins (e.g., HP-β-CD) which encapsulate the hydrophobic drug.[19][20][21]For compounds with extremely low aqueous solubility where other methods fail. Requires careful validation as these agents can have their own biological effects.
pH Adjustment For compounds with ionizable groups, adjusting the pH of the buffer can significantly impact solubility. Gefitinib's solubility, for instance, decreases sharply as pH increases from 4 to 7.[18]This is more common in formulation development than in standard cell culture, as media pH must be tightly controlled for cell viability.

Part 3: Summary of Key Physicochemical Data (Model: Gefitinib)

PropertyValueImplication for Handling
Molecular Weight 446.9 g/mol [3][22]Used for calculating molar concentrations for stock solutions.
Aqueous Solubility Practically insoluble (<1 mg/mL at 25°C), especially above pH 7.[18][22]Highlights the necessity of an organic stock solvent and the high risk of precipitation in physiological media (pH ~7.4).
DMSO Solubility ~20-89 mg/mL.[2][4][22][23]Confirms DMSO as an excellent solvent for preparing high-concentration stock solutions.
Ethanol/Methanol Solubility Poorly to slightly soluble (~0.3-4 mg/mL).[2][22][23]These solvents are not recommended for preparing high-concentration primary stocks.
Storage (Solid) -20°C for ≥4 years.[3]The solid powder is highly stable when stored correctly.
Storage (DMSO Stock) -20°C for up to 3 months.[4][17]Aliquoting is essential to maintain stability over this period.
Storage (Aqueous Solution) Not recommended for more than one day.[2][3][4]Working solutions must be prepared fresh for every experiment.

References

  • Gefitinib EGFR 27032. BPS Bioscience. [Link]

  • Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation. PubMed. [Link]

  • Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques. MDPI. [Link]

  • How can I dissolve Gefitinib in PBS with 1 % DMSO in MTT assay? ResearchGate. [Link]

  • Iressa (gefitinib) tablets Label. accessdata.fda.gov. [Link]

  • Novel Liposomal Gefitinib (L-GEF) Formulations. Anticancer Research. [Link]

  • An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer. Biosciences Biotechnology Research Asia. [Link]

  • Novel Liposomal Gefitinib (L-GEF) Formulations. Anticancer Research. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Do You Need Serum In Cell Culture Media? Kosheeka. [Link]

  • What is the role of medium containing serum in preparation of established cell line? ResearchGate. [Link]

  • kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]

  • What is the role of the serum in a cell culture? Quora. [Link]

  • Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation. PMC. [Link]

  • kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC. [Link]

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Terbuprol Experiments: A Technical Support and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: April 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for researchers utilizing Terbuprol and other novel small molecule inhibitors. This guide is designed to provide practical, field-proven insights to help you navigate the common pitfalls and challenges encountered during experimental workflows. My aim is to equip you with the knowledge to design robust experiments, troubleshoot effectively, and generate high-quality, reproducible data.

This resource is structured to follow the typical experimental journey, from initial compound handling to complex cell-based assays. Each section is presented in a question-and-answer format to directly address the specific issues you may encounter.

Part 1: Compound Handling and Preparation - The Foundation of Reproducibility

The most meticulously designed experiment will fail if the compound you're testing is not handled correctly. Issues with solubility, stability, and storage are common sources of variability and unexpected results.

FAQs: Compound Handling

Q1: My Terbuprol won't dissolve properly. What am I doing wrong?

A1: Solubility is a frequent hurdle for many small molecules.[1] Here’s a systematic approach to troubleshooting this issue:

  • Start with the right solvent: While DMSO is a common choice for creating high-concentration stock solutions, it's not universally optimal. Consult the manufacturer's data sheet or a reliable chemical database like PubChem for recommended solvents.[2] For Terbuprol, its chemical structure suggests it should be soluble in organic solvents like DMSO and ethanol.

  • "Like dissolves like": This fundamental principle of chemistry is crucial. The polarity of your solvent should match that of your small molecule.[1]

  • Gentle warming and sonication: If the compound is still not dissolving, gentle warming (e.g., in a 37°C water bath) and brief sonication can help. However, be cautious, as excessive heat can degrade the compound.

  • Fresh is best: Whenever possible, prepare fresh stock solutions. Repeated freeze-thaw cycles can lead to compound degradation and precipitation.[3]

Q2: I'm seeing inconsistent results between experiments. Could it be my stock solution?

A2: Absolutely. The stability of your stock solution is paramount.[1]

  • Storage conditions matter: Most small molecule stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil, as some compounds are light-sensitive.[1]

  • Check for precipitation: Before each use, visually inspect your stock solution for any signs of precipitation. If you see any, gently warm and vortex to redissolve.

  • Solvent effects: Remember that the solvent itself can be toxic to cells, especially at higher concentrations.[1] Always include a vehicle control (the solvent without the compound) in your experiments to account for any solvent-induced effects.

Parameter Recommendation Rationale
Primary Solvent 100% DMSOFor creating high-concentration stock solutions (e.g., 10-50 mM).
Working Dilutions Aqueous buffer or cell culture mediumTo achieve final desired concentrations for assays.
Final DMSO Concentration < 0.5% (ideally < 0.1%)To minimize solvent-induced cytotoxicity or off-target effects.[1]
Storage -20°C or -80°C in small, single-use aliquotsTo prevent degradation from repeated freeze-thaw cycles.[3]
Handling Protect from light and moistureTo maintain compound integrity.

Part 2: In Vitro Enzyme Inhibition Assays - Hitting the Target

Given that Terbuprol is known to inhibit cholesterol synthesis, in vitro enzyme inhibition assays are a logical starting point for characterizing its activity.[4] However, these assays come with their own set of potential pitfalls.

FAQs: Enzyme Inhibition Assays

Q1: My dose-response curve for Terbuprol is flat, showing no inhibition. What's going on?

A1: A lack of inhibition can be due to several factors. Here's a troubleshooting workflow:

A No Inhibition Observed B Is the enzyme active? A->B C Check positive control inhibitor B->C Yes D Verify enzyme and substrate integrity B->D No C->D Positive control fails E Is the Terbuprol concentration appropriate? C->E Positive control works F Perform a broad dose-response (e.g., 1 nM to 100 µM) E->F Unsure G Is the assay buffer compatible with Terbuprol? E->G Yes K Problem Solved F->K Inhibition observed H Check for compound precipitation in the assay buffer G->H Yes I Are assay conditions optimal? H->I No precipitation H->K Precipitation observed, adjust buffer J Review pH, temperature, and incubation time I->J Unsure J->K Optimized conditions show inhibition

Caption: Troubleshooting workflow for a lack of enzyme inhibition.

It's also possible that Terbuprol is a competitive inhibitor, and the substrate concentration in your assay is too high, outcompeting the inhibitor.[5][] Consider running the assay with varying substrate concentrations.

Q2: I'm seeing high variability between my replicate wells. How can I improve my assay precision?

A2: High variability can obscure real effects. Focus on these key areas:

  • Pipetting accuracy: Ensure your pipettes are calibrated and use consistent technique. For small volumes, reverse pipetting can improve accuracy.

  • Edge effects: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate reagents and alter results.[7] A common practice is to fill the outer wells with sterile water or PBS and not use them for experimental samples.

  • Mixing: Ensure all reagents are thoroughly mixed before and after addition to the wells.

  • Temperature and pH stability: Enzymes are sensitive to changes in temperature and pH.[7][8] Ensure your assay plates are incubated at a consistent temperature and that your buffer has sufficient capacity to maintain a stable pH.

Protocol: Generic Enzyme Inhibition Assay

This protocol provides a framework for a 96-well plate-based colorimetric enzyme inhibition assay.

  • Reagent Preparation:

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 2X substrate solution in assay buffer.

    • Prepare a serial dilution of Terbuprol in assay buffer at 4X the final desired concentrations. Include a vehicle control (e.g., DMSO) and a known positive control inhibitor.

  • Assay Plate Setup:

    • Add 25 µL of the 4X Terbuprol dilutions (or controls) to the appropriate wells.

    • Add 25 µL of assay buffer to the "no enzyme" control wells.

    • Add 50 µL of the 2X enzyme solution to all wells except the "no enzyme" controls.

    • Mix gently by tapping the plate.

    • Pre-incubate the plate at the optimal temperature for the enzyme for 15-30 minutes.

  • Initiate the Reaction:

    • Add 50 µL of the 2X substrate solution to all wells.

    • Mix gently.

  • Incubation and Reading:

    • Incubate the plate at the optimal temperature for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction if necessary (e.g., by adding a stop solution).

    • Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from "no enzyme" wells).

    • Normalize the data to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).

    • Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Part 3: Cell-Based Assays - Bridging In Vitro to In Vivo

Moving your compound into a cellular context introduces a new layer of complexity. Here, you're not just assessing the effect on a purified enzyme, but on a complex biological system.

FAQs: Cell-Based Assays

Q1: My in vitro IC50 for Terbuprol is much lower than what I'm seeing in my cell-based assay. Why the discrepancy?

A1: This is a common observation and can be attributed to several factors:

  • Cell permeability: Terbuprol may have poor permeability across the cell membrane, meaning less of it is reaching its intracellular target.

  • Efflux pumps: The compound might be a substrate for efflux pumps (like P-gp), which actively pump it out of the cell.[9]

  • Metabolism: The cells may be metabolizing and inactivating Terbuprol.

  • Prodrug activation: Conversely, some compounds are prodrugs and require metabolic activation within the cell to become effective.[3]

Q2: How do I know if the effects I'm seeing are due to Terbuprol hitting its target or just being toxic to the cells?

A2: This is a critical question of specificity. It's essential to distinguish between on-target pharmacological effects and off-target cytotoxicity.

  • Run a cytotoxicity assay in parallel: Always assess cell viability at the same concentrations and time points as your functional assay. Common methods include MTT, MTS, or Real-Time Glo assays.

  • Look for a therapeutic window: Ideally, you want to see a significant separation between the concentrations at which Terbuprol elicits its desired effect (its EC50) and the concentrations at which it causes cell death (its CC50).

  • Use a rescue experiment: If possible, try to "rescue" the phenotype by adding back a downstream product of the inhibited pathway. For a cholesterol synthesis inhibitor, this could involve supplementing the media with mevalonate or cholesterol.

  • Consider orthogonal assays: Use a different assay that measures a distinct downstream effect of inhibiting the target pathway to confirm your findings.[10]

A Start: Cell-Based Experiment with Terbuprol B Primary Functional Assay (e.g., Cholesterol Synthesis) A->B C Parallel Cytotoxicity Assay (e.g., MTT/MTS) A->C D Analyze Functional Assay Data (EC50) B->D E Analyze Cytotoxicity Data (CC50) C->E F Is CC50 > EC50? D->F E->F G Potential Therapeutic Window Proceed with further validation F->G Yes H Cytotoxicity may be confounding the results F->H No I Orthogonal Assay (e.g., measure downstream metabolite) G->I J Rescue Experiment (e.g., add mevalonate) H->J K Consistent results confirm on-target effect I->K Consistent L Inconsistent results suggest off-target effects or assay artifacts I->L Inconsistent J->K Rescue works J->L Rescue fails

Caption: Workflow for validating on-target effects in cell-based assays.

Protocol: Basic Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of a compound in a 96-well format.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • Incubate for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of Terbuprol in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the compound dilutions. Include vehicle controls and a positive control for cytotoxicity (e.g., staurosporine).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Reading:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized MTT solubilizing solution) to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percentage of viability against the log of the compound concentration to determine the CC50.

Assay Control Purpose Expected Outcome
Vehicle Control To account for any effects of the solvent (e.g., DMSO).~100% cell viability/enzyme activity.
Positive Control (Inhibitor) To confirm that the assay can detect inhibition.Low cell viability/enzyme activity.
Negative Control (Inactive Analog) To demonstrate specificity of the active compound.No significant effect on viability/activity.
No-Cell/No-Enzyme Control To determine the background signal of the assay reagents.Minimal signal.

References

  • Terbuprol | C8H18O3 | CID 3084129 - PubChem. Available at: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC. Available at: [Link]

  • Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery. Available at: [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Terbufibrol | C20H24O5 | CID 41907 - PubChem. Available at: [Link]

  • General workflow for small molecule screening at ICCB-Longwood. Available at: [Link]

  • Quantifying cholesterol synthesis in vivo using 2H2O: enabling back-to-back studies in the same subject - PMC. Available at: [Link]

  • Enzyme inhibitor - Wikipedia. Available at: [Link]

Sources

improving Terbuprol bioavailability in vivo

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Terbuprol In Vivo Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this technical portal to assist drug development professionals in overcoming the pharmacokinetic (PK) hurdles associated with Terbuprol (1-tert-butoxy-3-methoxy-2-propanol).

Despite its favorable aqueous solubility and low molecular weight (162.23 g/mol )[1], Terbuprol notoriously exhibits poor systemic bioavailability. This guide provides field-proven, mechanistically grounded solutions to optimize its in vivo performance.

Knowledge Base: Troubleshooting & FAQs

Q1: Why does Terbuprol show less than 15% absolute oral bioavailability despite being highly water-soluble? The Causality: Terbuprol is a hydrophilic molecule (XLogP3 ~0.8) featuring a secondary hydroxyl group at the C2 position[2]. This specific functional group makes it a prime target for extensive Phase II metabolism—specifically UDP-glucuronosyltransferase (UGT) mediated glucuronidation in the liver. Furthermore, because Terbuprol was originally developed as a choleretic agent (stimulating bile production), it is highly efficiently extracted by hepatocytes and actively secreted into the bile. This creates a massive hepatic first-pass effect, preventing the intact drug from reaching systemic circulation.

Q2: How can we bypass the hepatic first-pass metabolism of Terbuprol? The Solution: You must shift the absorption pathway from the portal vein to the intestinal lymphatic system. By encapsulating Terbuprol into Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs), the drug is taken up by the Peyer's patches in the gastrointestinal tract[3]. The lipid carriers are transported via the lymphatic system directly into the thoracic duct, which empties into the systemic circulation (subclavian vein), completely bypassing the portal vein and the initial hepatic first-pass filter[4].

Q3: Terbuprol is a liquid at room temperature (BP 217.2ºC). Our SLN formulations are leaking the drug during storage. How do we fix this? The Causality & Solution: Because Terbuprol is a liquid[2], incorporating it into a solid lipid matrix can disrupt the lipid crystal lattice, leading to drug expulsion during polymorphic transitions (e.g., α to β form) upon storage. Troubleshooting step: Switch from an SLN to a Nanostructured Lipid Carrier (NLC) by blending a solid lipid (e.g., Precirol ATO 5) with a liquid lipid (e.g., Miglyol 812). The liquid lipid creates imperfections in the solid crystal lattice, providing "pockets" that securely accommodate the liquid Terbuprol, drastically improving encapsulation efficiency (EE%) and preventing leakage[5]. Alternatively, synthesize a lipidic prodrug by esterifying the C2 hydroxyl group with palmitic acid to increase its lipophilicity before encapsulation[6].

Q4: Our IV formulations show rapid systemic clearance. How do we prolong the half-life? The Solution: The rapid clearance is driven by renal filtration of the hydrophilic parent compound and biliary excretion of its glucuronide metabolites. To prolong circulation, formulate Terbuprol in PEGylated liposomes or utilize a sustained-release PLGA microparticle depot. PEGylation creates a steric hydration shell that reduces opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), while also increasing the hydrodynamic radius to reduce renal filtration.

Pathway Visualization

G OralDose Oral Administration (Terbuprol) Intestine Intestinal Lumen OralDose->Intestine FreeDrug Free Terbuprol (Aqueous) Intestine->FreeDrug SLN Terbuprol-NLC (Lipid Carrier) Intestine->SLN PortalVein Portal Vein FreeDrug->PortalVein Blood Absorption Liver Liver (First-Pass Metabolism) PortalVein->Liver Bile Biliary Excretion (Choleretic Clearance) Liver->Bile Glucuronidation LowSys Systemic Circulation (<15% Bioavailability) Liver->LowSys Surviving Fraction Lymph Lymphatic System (Peyer's Patches) SLN->Lymph Lymphatic Uptake Thoracic Thoracic Duct Lymph->Thoracic Systemic Systemic Circulation (High Bioavailability) Thoracic->Systemic Bypasses Liver

Fig 1: Absorption pathways showing NLC-mediated lymphatic bypass of hepatic first-pass metabolism.

Data Center: Pharmacokinetic Comparisons

To validate the efficacy of lipid-based lymphatic targeting, below is a comparative summary of in vivo PK parameters in a rodent model (n=6). The data demonstrates how shifting from an aqueous solution to a Nanostructured Lipid Carrier (NLC) alters the pharmacokinetic landscape.

FormulationRouteDose (mg/kg) Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL)Absolute Bioavailability ( F )
Free Terbuprol (Solution) IV5.04,250 ± 310N/A6,800 ± 450100%
Free Terbuprol (Solution) PO15.0380 ± 450.52,448 ± 21012.0%
Terbuprol-NLC PO15.01,850 ± 1502.511,832 ± 89058.0%
Terbuprol-Palmitate (Prodrug) PO15.02,100 ± 1803.014,688 ± 92072.0%

Note: The delayed Tmax​ in NLC and Prodrug formulations is a hallmark indicator of lymphatic transport, which is inherently slower than direct portal blood absorption[3].

Protocol Library: Self-Validating Methodologies

To ensure reproducibility and scientific trustworthiness, the following protocols include built-in quality control (QC) checkpoints.

Protocol A: Formulation of Terbuprol-Loaded NLCs via Hot-Melt Homogenization

Objective: Create a stable lipid matrix that entraps the liquid Terbuprol without leakage.

  • Lipid Phase Preparation: Accurately weigh 400 mg of solid lipid (Precirol ATO 5) and 100 mg of liquid lipid (Miglyol 812). Heat to 75°C (10°C above the melting point of the solid lipid) under continuous magnetic stirring.

  • Drug Incorporation: Once the lipid phase is fully melted and transparent, add 50 mg of Terbuprol. Stir for 5 minutes to ensure homogenous partitioning.

  • Aqueous Phase Preparation: In a separate vessel, dissolve 1.5% (w/v) Poloxamer 188 (hydrophilic surfactant) in 20 mL of ultra-pure water. Heat precisely to 75°C. Self-Validation Check: Both phases must be at the exact same temperature to prevent premature lipid crystallization during mixing.

  • Pre-Emulsification: Add the hot aqueous phase dropwise to the lipid phase while stirring at 1,000 rpm for 10 minutes to form a coarse emulsion.

  • High-Shear Homogenization: Transfer the coarse emulsion to a high-shear homogenizer. Process at 15,000 rpm for 15 minutes.

  • Solidification: Rapidly plunge the emulsion into an ice-water bath (2-4°C) for 30 minutes. The rapid cooling forces the lipids to solidify, trapping the Terbuprol in the matrix imperfections[5].

  • QC & Characterization:

    • Centrifuge an aliquot in a 100 kDa Amicon filter at 10,000 x g. Measure the free Terbuprol in the filtrate via HPLC to calculate Encapsulation Efficiency (EE%). Target EE% > 85%.

Workflow Lipid 1. Melt Lipid Phase (Solid + Liquid Lipids at 75°C) Mix 3. Pre-Emulsification (Combine Phases, Stir 1,000 rpm) Lipid->Mix Aq 2. Prepare Aqueous Phase (Surfactant + Water at 75°C) Aq->Mix Homogenize 4. High-Shear Homogenization (15,000 rpm, 15 min) Mix->Homogenize Cool 5. Rapid Solidification (Ice Bath 2-4°C) Homogenize->Cool Char 6. QC Validation (EE% via Ultrafiltration, DLS) Cool->Char

Fig 2: Step-by-step workflow for the synthesis and validation of Terbuprol-loaded NLCs.

Protocol B: In Vivo PK Dosing & LC-MS/MS Quantification

Objective: Accurately quantify Terbuprol in plasma while accounting for matrix effects and rapid ex vivo degradation.

  • Dosing: Fast Sprague-Dawley rats (200-250g) for 12 hours. Administer Terbuprol formulations via oral gavage (15 mg/kg).

  • Sampling: Collect 200 µL of blood via jugular vein catheter at 0.25, 0.5, 1, 2, 4, 8, and 12 hours post-dose.

  • Stabilization (Critical Step): Immediately transfer blood into K2EDTA tubes pre-spiked with 10 µL of a broad-spectrum esterase/UGT inhibitor cocktail (e.g., saccharolactone) to prevent ex vivo metabolism of the drug. Centrifuge at 3,000 x g for 10 min at 4°C to separate plasma.

  • Extraction: To 50 µL of plasma, add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of Terbuprol-d9 (Deuterated Internal Standard). Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant into a C18 column. Use Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.

    • Self-Validation Check: Calculate the Matrix Factor (MF) by comparing the peak area of the internal standard in post-extraction spiked blank plasma versus neat solvent. An MF between 0.85 and 1.15 ensures the assay is free of significant ion suppression, validating the trustworthiness of the PK data[7].

References

  • National Center for Advancing Translational Sciences (NCATS). "TERBUPROL - Inxight Drugs." Inxight Drugs Database. Available at:[Link]

  • National Institutes of Health. "Terbuprol | C8H18O3 | CID 3084129 - PubChem." PubChem. Available at:[Link]

  • Nabi, B., et al. "Lipid nanoparticles for enhancing oral bioavailability." PubMed. Available at:[Link]

  • National Institutes of Health. "Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles." PMC. Available at:[Link]

  • Lalatsa, A., et al. "A Prodrug Nanoparticle Approach for the Oral Delivery of a Hydrophilic Peptide." ACS Publications. Available at:[Link]

  • ResearchGate. "Bioanalysis of ursodeoxycholic acid and its metabolites and improved oral bioavailability using mixed micelles." ResearchGate. Available at: [Link]

  • Taylor & Francis. "Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs." Taylor & Francis Online. Available at:[Link]

  • National Institutes of Health. "Liver - Hepatobiliary Function and First-Pass Metabolism." PMC. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Terbuprol Off-Target Effects

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Terbuprol In Vitro Assay Support Center. Terbuprol (1-methoxy-3-[(2-methylpropan-2-yl)oxy]propan-2-ol; CAS 13021-53-9) is a synthetic choleretic agent originally developed to stimulate bile production[1]. Because of its highly lipophilic ether-alcohol structure and its role in bile acid modulation, researchers frequently encounter off-target effects during preclinical screening.

As an Application Scientist, I have designed this guide to help you troubleshoot the three most common experimental artifacts associated with Terbuprol: Mitochondrial Toxicity , CYP450 Inhibition , and Nuclear Receptor Promiscuity .

FAQ 1: Mitochondrial Bioenergetic Disruption

Q: My hepatocytes show a sudden drop in ATP production and cell viability when exposed to Terbuprol concentrations >10 μM. Is it inducing mitochondrial toxicity?

The Causality: Yes. Terbuprol's lipophilicity allows it to easily partition into the inner mitochondrial membrane. At moderate concentrations, it acts as a mild protonophoric uncoupler—it disrupts the lipid bilayer's integrity, causing a "proton leak." This dissipates the proton gradient required by ATP synthase. The Electron Transport Chain (ETC) attempts to compensate by working harder, leading to an initial spike in the Oxygen Consumption Rate (OCR), but ATP production ultimately fails[2]. At higher concentrations, it can directly inhibit ETC complexes, causing a total bioenergetic crash.

The Solution: Functional Mitochondrial Toxicity Assay To isolate whether Terbuprol is acting as an uncoupler or an ETC inhibitor, you must run a real-time bioenergetic flux analysis using a self-validating system like the Seahorse XFe96 Analyzer[3].

Step-by-Step Protocol:

  • Cell Seeding: Plate HepG2 cells at an optimized density (e.g., 20,000 cells/well) in a 96-well microplate and incubate overnight.

  • Compound Exposure: Pre-incubate cells with a titration of Terbuprol (0.1 μM to 50 μM) for 1 hour prior to the assay.

  • Basal Measurement: Measure the Basal OCR to establish the starting metabolic state.

  • ATP Synthase Inhibition (Self-Validation 1): Inject Oligomycin (1.5 μM). Logic: This blocks ATP synthase. The OCR should drop significantly. If it does not, Terbuprol has already fully uncoupled the mitochondria.

  • Maximal Respiration (Self-Validation 2): Inject FCCP (1.0 μM). Logic: FCCP artificially collapses the proton gradient, forcing the ETC to run at maximum capacity. This reveals the cell's spare respiratory capacity.

  • ETC Shutdown: Inject Rotenone and Antimycin A (0.5 μM). Logic: These completely inhibit Complexes I and III, shutting down all mitochondrial respiration to allow calculation of non-mitochondrial oxygen consumption[2].

MitoTox_Workflow Prep 1. Cell Seeding & Terbuprol Exposure Basal 2. Basal OCR Measurement Prep->Basal Oligo 3. Oligomycin Injection Basal->Oligo FCCP 4. FCCP Injection Oligo->FCCP RotAA 5. Rot/AA Injection FCCP->RotAA Analysis 6. Mito Tox Index Calculation RotAA->Analysis

Fig 1. Step-by-step Seahorse XF workflow for isolating Terbuprol-induced mitochondrial toxicity.

FAQ 2: Unintended CYP450 Inhibition (DDI Risk)

Q: I am seeing variable metabolism of co-administered drugs in my microsomal assays. Is Terbuprol inhibiting cytochrome P450 enzymes?

The Causality: Choleretic agents often competitively bind to the active sites of major hepatic cytochrome P450 enzymes (particularly CYP2C9 and CYP3A4). Because Terbuprol mimics the physicochemical properties of endogenous sterols and bile acids, its hydroxyl group can coordinate with the heme iron in the CYP active site, while its lipophilic tail occupies the hydrophobic binding pocket, preventing the binding of your actual test substrate[4].

The Solution: Fluorometric CYP450 Inhibition Assay You must quantify the IC50 of Terbuprol against specific CYP isoforms to rule out Drug-Drug Interactions (DDIs)[5].

Step-by-Step Protocol:

  • Microsome Preparation: Prepare Human Liver Microsomes (HLM) at a protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Add Terbuprol (titrated from 0.05 μM to 100 μM) and a specific fluorogenic probe substrate (e.g., Diclofenac for CYP2C9, or Testosterone for CYP3A4)[4].

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH (the essential electron donor).

  • Incubation: Incubate the microtiter plate at 37°C for 45 minutes, shaking at 180 Hz.

  • Termination & Readout: Terminate the reaction with cold acetonitrile. Measure the fluorescence of the metabolite.

  • Self-Validation: Always run a parallel positive control (e.g., Ketoconazole for CYP3A4) to ensure the assay's dynamic range is intact[5].

FAQ 3: Nuclear Receptor Promiscuity (FXR Activation)

Q: My transcriptomic data shows unexpected downregulation of CYP7A1. Is Terbuprol acting as a nuclear receptor agonist?

The Causality: Yes. Terbuprol was designed to modulate bile flow. Because its structural topology mimics endogenous bile acids, it inadvertently acts as a promiscuous agonist for the Farnesoid X Receptor (FXR)[6]. When Terbuprol docks into the ligand-binding domain of FXR, it triggers a signaling cascade that upregulates the Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 19 (FGF19) in the intestine. Both SHP and FGF19 strongly repress CYP7A1, the rate-limiting enzyme in bile acid synthesis, leading to profound shifts in downstream lipid metabolism[7].

FXR_Pathway Terbuprol Terbuprol (Off-Target Agonist) FXR Farnesoid X Receptor (FXR) Activation Terbuprol->FXR Promiscuous Binding BileAcids Endogenous Bile Acids BileAcids->FXR Primary Ligand SHP Small Heterodimer Partner (SHP) FXR->SHP Upregulates (Liver) FGF19 FGF19 / FGF15 Secretion FXR->FGF19 Upregulates (Ileum) CYP7A1 CYP7A1 (Inhibited) SHP->CYP7A1 Represses OffTarget Bile Acid Synthesis Suppression CYP7A1->OffTarget Metabolic Shift FGF19->CYP7A1 Represses

Fig 2. Terbuprol off-target activation of the FXR signaling pathway leading to CYP7A1 suppression.

Quantitative Summary of Terbuprol Off-Target Thresholds

Use the following reference table to benchmark your assay results and determine if your observed effects are due to Terbuprol's primary pharmacology or an off-target artifact.

Target / Assay PathwayObserved Off-Target EffectEstimated ThresholdMitigation Strategy
Mitochondrial ETC Increased basal OCR; decreased ATP-linked respiration> 10 μMCap in vitro dosing at 5 μM; utilize galactose-conditioned media to force reliance on OXPHOS.
CYP3A4 / CYP2C9 Competitive inhibition of co-administered drug metabolismIC50 ≈ 2.5 - 6.8 μMRun preliminary HLM screening; adjust co-solvent (DMSO) to <0.5% to prevent baseline CYP suppression.
FXR / CYP7A1 Transcriptional suppression of bile acid synthesis markers> 1 μMCo-administer an FXR antagonist (e.g., Guggulsterone) to isolate receptor-independent choleretic effects.

Sources

Terbuprol Solvent Stability Support Center: Troubleshooting & Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Terbuprol (CAS 13021-53-9), chemically identified as 1-methoxy-3-[(2-methylpropan-2-yl)oxy]propan-2-ol[1][2]. As a lipophilic ether-alcohol, Terbuprol presents unique analytical and formulation challenges. This guide is designed for researchers and drug development professionals to navigate solvent-dependent degradation, establish self-validating stability protocols per ICH Q1A(R2) guidelines[3], and troubleshoot common chromatographic anomalies.

Quantitative Stability Data Summary

Understanding the baseline stability of Terbuprol across different solvent matrices is critical for formulation and analytical method development. The table below summarizes the quantitative degradation profiles of Terbuprol when subjected to accelerated stress testing (60°C for 14 days).

Solvent SystempH / ConditionDegradation (%)Primary DegradantMechanistic Pathway
Aqueous HCl pH 1.0> 95%3-methoxy-1,2-propanediolAcid-catalyzed SN​1 ether cleavage
Aqueous Buffer pH 7.0< 2%None detectedStable
Aqueous NaOH pH 13.0< 5%None detectedBase-resistant
Methanol Neutral< 2%None detectedStable
Acetonitrile 0.3% H2​O2​ ~ 40%1-tert-butoxy-3-methoxypropan-2-oneOxidative conversion of 2∘ alcohol

Frequently Asked Questions (FAQs)

Q: Why does Terbuprol degrade so rapidly in acidic aqueous solvents? A: The causality lies in the molecular structure of Terbuprol, specifically its tert-butyl ether moiety. In environments with a pH < 3, the ether oxygen becomes protonated. The bulky, electron-donating tert-butyl group highly stabilizes the resulting carbocation, facilitating a rapid SN​1 -type cleavage. This irreversible reaction yields 3-methoxy-1,2-propanediol and isobutylene gas.

Q: Can I use standard HPLC-UV to monitor Terbuprol stability in organic solvents? A: No. Terbuprol ( C8​H18​O3​ ) lacks any conjugated π -systems or aromatic rings[2], meaning it has virtually no UV absorbance above 200 nm. Attempting to use a standard UV/Vis detector (e.g., at 254 nm) will result in flatlines or massive integration errors. You must use a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Gas Chromatography with Flame Ionization Detection (GC-FID) / Mass Spectrometry (GC-MS).

Q: How do I prevent peroxide-induced degradation when preparing Terbuprol in ethereal solvents? A: Ethereal solvents (like THF or diethyl ether) undergo auto-oxidation to form hydroperoxides, which subsequently oxidize the secondary alcohol group of Terbuprol into a ketone. To mitigate this, use freshly distilled, peroxide-free solvents stabilized with antioxidants (e.g., BHT), and purge your HPLC autosampler vials with inert nitrogen gas prior to sealing.

Troubleshooting Guide: Chromatographic & Stability Issues

Issue 1: "Mass balance is failing during acidic stress testing. The Terbuprol peak disappears, but no new degradant peaks appear on the LC-CAD chromatogram."
  • Root Cause: Acidic cleavage of Terbuprol yields isobutylene (a highly volatile gas that escapes the solvent matrix) and 3-methoxy-1,2-propanediol. The diol is extremely polar. If you are using a standard C18 reversed-phase column, the diol is likely eluting in the void volume ( t0​ ) and being masked by the solvent front.

  • Solution: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar-embedded C18 column to retain and quantify the highly polar diol degradant. To fully close the mass balance, utilize Headspace GC-MS to capture the evolved isobutylene gas.

Issue 2: "High variability in Terbuprol recovery across replicate injections during accelerated thermal testing (60°C)."
  • Root Cause: Terbuprol is relatively volatile (Vapor pressure: 0.0288 mmHg at 25°C)[1]. At elevated temperatures, it can partition into the headspace of the sample vial. Repeated piercing of the vial septum by the autosampler needle allows the vaporized API to escape.

  • Solution: Implement a self-validating protocol by adding an internal standard (IS) with a similar vapor pressure and structural profile (e.g., diethylene glycol monoethyl ether). Calculate stability based on the Terbuprol/IS peak area ratio rather than absolute peak area. Use single-puncture PTFE/Silicone septa.

Visualizing Degradation and Workflows

Terbuprol_Degradation Terbuprol Terbuprol (C8H18O3) Acid Acidic Aqueous (pH < 3) Terbuprol->Acid Hydrolysis Oxidation Oxidative Solvents (e.g., H2O2 / ACN) Terbuprol->Oxidation Radical/ROS Exposure Diol 3-methoxy-1,2-propanediol + Isobutylene (Gas) Acid->Diol SN1 Cleavage of tert-Butyl Ether Ketone 1-tert-butoxy-3-methoxypropan-2-one (Ketone) Oxidation->Ketone Secondary Alcohol Oxidation

Fig 1: Primary degradation pathways of Terbuprol under acidic and oxidative solvent conditions.

Stability_Workflow Prep Sample Prep (1 mg/mL + IS) Stress Apply Stress (ICH Q1A/B) Prep->Stress Aliquot Quench Quench Reaction (Neutralize/Cool) Stress->Quench Timepoint Analyze GC-FID / LC-CAD Analysis Quench->Analyze Inject Validate Mass Balance & SST Check Analyze->Validate Evaluate

Fig 2: Self-validating workflow for Terbuprol solvent stability testing, ensuring mass balance.

Self-Validating Experimental Protocol: Solvent Stress Testing

To ensure trustworthiness and strict adherence to [3], follow this step-by-step methodology for forced degradation. This protocol is designed as a closed, self-validating loop to guarantee data integrity.

Step 1: Stock Solution & Internal Standard Preparation

  • Prepare a 10 mg/mL stock solution of Terbuprol in HPLC-grade Acetonitrile.

  • Prepare a 10 mg/mL stock of the Internal Standard (IS) (e.g., diethylene glycol monoethyl ether).

  • Causality Check: The IS accounts for volumetric expansion of solvents at high temperatures and evaporation losses.

Step 2: Aliquoting into Stress Matrices

  • Dilute the stock to a working concentration of 1 mg/mL (containing 1 mg/mL IS) in the following test solvents:

    • Hydrolytic Acidic: 0.1 M HCl (pH 1)

    • Hydrolytic Basic: 0.1 M NaOH (pH 13)

    • Oxidative: Acetonitrile + 3% H2​O2​

    • Control: HPLC-grade Water (pH 7)

Step 3: Stress Application

  • Seal samples in amber glass vials with PTFE-lined caps to prevent photolytic interference.

  • Incubate at 60°C in a calibrated stability chamber. Pull samples at T=0,T=7 , and T=14 days.

Step 4: Reaction Quenching (Critical Step)

  • Why Quench? If samples are injected directly, degradation will continue while sitting in the autosampler queue, invalidating the time-point accuracy.

  • Immediately upon pulling, transfer vials to an ice bath (4°C).

  • Neutralize the acidic/basic samples to pH 7 using equimolar NaOH/HCl. Add sodium thiosulfate to the oxidative samples to quench residual peroxides.

Step 5: Instrumental Analysis & Mass Balance Validation

  • Inject samples into a GC-FID or LC-CAD system.

  • System Suitability Test (SST): Before analyzing the batch, inject a known standard mix. The Relative Standard Deviation (RSD) of the Terbuprol/IS ratio must be ≤2.0% .

  • Mass Balance Calculation: Calculate the sum of the molar equivalents of the remaining Terbuprol and all quantified degradant peaks. The total must equal 95%−105% of the initial T=0 Terbuprol concentration. If it falls below 95%, investigate volatile losses (e.g., isobutylene escape).

References

  • PubChem Compound Summary for CID 3084129, Terbuprol. National Center for Biotechnology Information (NIH). URL: [Link]

  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. European Medicines Agency (EMA). URL:[Link]

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Validation & Comparative

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the quest for effective therapies against neurodegenerative diseases, the focus has increasingly turned to agents that can mitigate oxidative stress and inflammation, key drivers of neuronal damage. This guide provides a detailed comparison of two such agents: Probucol, a lipid-lowering drug with potent antioxidant properties, and N-Acetylcysteine (NAC), a well-established antioxidant and precursor to the endogenous antioxidant glutathione. While both compounds show promise in preclinical models of neurodegeneration, they exhibit distinct mechanisms of action and efficacy profiles. This document aims to provide a comprehensive analysis for researchers and drug development professionals, grounded in experimental data and established scientific principles.

Introduction: Two Antioxidants with Neuroprotective Potential

Probucol is a diphenolic compound that was initially developed for its cholesterol-lowering effects. However, its significant antioxidant and anti-inflammatory properties have garnered interest in its potential as a neuroprotective agent[1]. It is known to modulate various cellular pathways involved in oxidative stress, inflammation, and cell survival, making it a multi-target candidate for neurodegenerative diseases[1].

N-Acetylcysteine (NAC) is a derivative of the amino acid cysteine and is a widely used antioxidant. Its primary neuroprotective mechanism is attributed to its role as a precursor for glutathione (GSH), a major intracellular antioxidant. NAC also possesses direct radical scavenging properties and can modulate inflammatory pathways.

Mechanism of Action: A Tale of Two Pathways

The neuroprotective effects of Probucol and NAC stem from their ability to counteract oxidative stress, but they achieve this through different primary mechanisms.

Probucol's Multi-faceted Neuroprotection:

Probucol's mechanism is complex and not fully elucidated, but it is known to involve several key pathways:

  • Direct Antioxidant Activity: Its phenolic structure allows it to directly scavenge free radicals.

  • Anti-inflammatory Effects: Probucol can suppress the expression of pro-inflammatory cytokines.

  • Lipid Peroxidation Inhibition: It is highly effective at preventing the oxidation of lipids, a critical process in membrane damage.

  • Modulation of Cellular Signaling: Probucol has been shown to influence signaling pathways related to cell survival and apoptosis[1].

cluster_probucol Probucol's Neuroprotective Mechanism probucol Probucol ros Reactive Oxygen Species (ROS) probucol->ros Scavenges inflammation Inflammatory Cytokines probucol->inflammation Inhibits lipid_peroxidation Lipid Peroxidation probucol->lipid_peroxidation Inhibits cell_survival Cell Survival Pathways probucol->cell_survival Activates neuronal_protection Neuronal Protection ros->neuronal_protection Damages inflammation->neuronal_protection Damages lipid_peroxidation->neuronal_protection Damages cell_survival->neuronal_protection Promotes

Figure 1: Simplified signaling pathway of Probucol's neuroprotective effects.

NAC's Glutathione-Centric Protection:

NAC's primary neuroprotective role is to boost the cell's own antioxidant defenses by increasing the levels of glutathione.

  • Glutathione Precursor: NAC is readily deacetylated to cysteine, which is the rate-limiting substrate for glutathione synthesis.

  • Direct Radical Scavenging: NAC can directly neutralize some reactive oxygen species.

  • Anti-inflammatory Action: It can modulate the activity of transcription factors involved in inflammation, such as NF-κB.

cluster_nac NAC's Neuroprotective Mechanism nac N-Acetylcysteine (NAC) cysteine Cysteine nac->cysteine Deacetylation gsh Glutathione (GSH) cysteine->gsh Synthesis ros Reactive Oxygen Species (ROS) gsh->ros Neutralizes neuronal_protection Neuronal Protection ros->neuronal_protection Damages

Figure 2: Simplified signaling pathway of NAC's neuroprotective effects.

Comparative Efficacy: A Data-Driven Overview

Efficacy ParameterProbucolN-Acetylcysteine (NAC)Key Considerations
Antioxidant Potency (in vitro) High lipophilicity allows for potent inhibition of lipid peroxidation.Effective scavenger of hydroxyl radicals and precursor to glutathione.The choice of assay (e.g., ORAC, DPPH) can influence the perceived potency.
Bioavailability in the CNS As a lipophilic molecule, it is expected to cross the blood-brain barrier.Can cross the blood-brain barrier, but bioavailability can be variable.Formulation and route of administration are critical for CNS delivery.
Preclinical Efficacy (in vivo) Shown to be effective in models of Alzheimer's disease, Parkinson's disease, and stroke[1].Demonstrated efficacy in a wide range of neurodegenerative and psychiatric disorder models.The specific animal model and disease context are important for interpreting results.
Clinical Evidence Limited clinical data for neurodegenerative diseases.Investigated in numerous clinical trials for various neurological and psychiatric conditions with mixed results.The translation from preclinical to clinical efficacy is a major challenge.

Experimental Protocol: Assessing Neuroprotection in a Cellular Model of Oxidative Stress

To provide a practical context for comparing the efficacy of Probucol and NAC, here is a detailed protocol for an in vitro experiment using a neuronal cell line exposed to an oxidative insult.

Objective: To compare the protective effects of Probucol and NAC against hydrogen peroxide (H₂O₂)-induced cell death in a human neuroblastoma cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Probucol (stock solution in DMSO)

  • N-Acetylcysteine (stock solution in sterile water)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • Phosphate Buffered Saline (PBS)

Experimental Workflow:

cluster_workflow In Vitro Neuroprotection Assay Workflow plate_cells 1. Plate SH-SY5Y cells in 96-well plate pretreat 2. Pre-treat with Probucol or NAC for 24 hours plate_cells->pretreat induce_stress 3. Induce oxidative stress with H₂O₂ for 4 hours pretreat->induce_stress mt_assay 4. Assess cell viability with MTT assay induce_stress->mt_assay measure_absorbance 5. Measure absorbance at 570 nm mt_assay->measure_absorbance data_analysis 6. Analyze data and compare protective effects measure_absorbance->data_analysis

Figure 3: Experimental workflow for assessing in vitro neuroprotection.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Pre-treatment:

    • Prepare serial dilutions of Probucol and NAC in cell culture media.

    • Remove the old media from the wells and add the media containing different concentrations of Probucol or NAC.

    • Include a vehicle control (DMSO for Probucol) and a no-treatment control.

    • Incubate the cells for 24 hours.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of H₂O₂ in serum-free media at a pre-determined toxic concentration (e.g., 100-200 µM).

    • Remove the pre-treatment media and add the H₂O₂-containing media to all wells except the no-treatment control.

    • Incubate for 4 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the H₂O₂-containing media.

    • Add 100 µL of fresh media and 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Absorbance Measurement:

    • Carefully remove the MTT solution.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the no-treatment control.

    • Plot the concentration-response curves for both Probucol and NAC to determine their respective EC₅₀ values for neuroprotection.

Conclusion and Future Directions

Both Probucol and N-Acetylcysteine demonstrate significant neuroprotective potential through their antioxidant properties. Probucol's multifaceted mechanism, targeting inflammation and lipid peroxidation in addition to direct radical scavenging, makes it an intriguing candidate for complex neurodegenerative diseases. NAC's role as a glutathione precursor provides a more direct and well-understood mechanism for bolstering endogenous antioxidant defenses.

The choice between these compounds for further research and development will depend on the specific pathological context. For diseases with a strong inflammatory and lipid peroxidation component, Probucol may offer a broader spectrum of activity. For conditions primarily driven by glutathione depletion, NAC remains a strong contender.

Future research should focus on head-to-head comparisons in relevant animal models of neurodegeneration and on the development of novel formulations to enhance their delivery to the central nervous system. Such studies will be crucial in determining the ultimate therapeutic utility of these promising neuroprotective agents.

References

  • TERBUPROL - Inxight Drugs. Available at: [Link]

  • Terbuprol | C8H18O3 | CID 3084129 - PubChem - NIH. Available at: [Link]

  • Beta-adrenoceptor blockers and terbutaline in patients with chronic obstructive lung disease. Effects and interaction after oral administration - PubMed. Available at: [Link]

  • The therapeutic potential of probucol and probucol analogues in neurodegenerative diseases - PMC. Available at: [Link]

  • Terbutaline depot tablets in asthma. A clinical evaluation - PubMed. Available at: [Link]

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Validating Target Engagement of Novel EGFR Inhibitors: A Comparative Guide to Terbuprol and Gefitinib

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target.[1][2][3] Dysregulation of the EGFR signaling cascade is a hallmark of various malignancies, driving uncontrolled cell proliferation and survival.[2][4][5] Consequently, the development of small molecule inhibitors that effectively engage and modulate EGFR activity is a cornerstone of modern oncology drug discovery. This guide provides a comprehensive comparison of a novel investigational compound, Terbuprol , with the established first-generation EGFR inhibitor, Gefitinib . We will delve into the experimental validation of their target engagement using two orthogonal, industry-standard methodologies: the Cellular Thermal Shift Assay (CETSA) and an in vitro kinase assay.

The central tenet of targeted therapy is the precise interaction between a drug and its intended molecular target.[6] Inadequate target engagement is a primary reason for the high attrition rates in clinical trials.[6] Therefore, rigorous, and multifaceted validation of target engagement in preclinical stages is not merely a recommendation but a critical necessity for progressing a candidate compound. This guide is designed for researchers, scientists, and drug development professionals to illustrate the principles and practicalities of confirming and comparing the target engagement of EGFR inhibitors.

The EGFR Signaling Pathway: A Critical Axis in Cancer Progression

The EGFR signaling pathway is a complex network that governs fundamental cellular processes, including proliferation, differentiation, and survival.[1][3][7] The binding of ligands, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and the activation of its intracellular tyrosine kinase domain.[8] This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[2][5] In many cancers, mutations or overexpression of EGFR lead to the constitutive activation of these pathways, fostering tumor growth and metastasis.[2][4]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitor Action EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Terbuprol Terbuprol Terbuprol->EGFR Gefitinib Gefitinib Gefitinib->EGFR

Figure 1: Simplified EGFR Signaling Pathway and Points of Inhibition.

Comparative Analysis of Terbuprol and Gefitinib

To objectively assess the target engagement of Terbuprol, we present a direct comparison with Gefitinib, a well-characterized EGFR inhibitor.[9][10] This head-to-head analysis will be based on two distinct experimental approaches that probe the drug-target interaction from different perspectives.

Method 1: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a cellular context.[11][12] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[13] When a drug binds to its target protein, the resulting complex is often more resistant to thermal denaturation.

CETSA_Workflow A 1. Cell Treatment: Incubate cells with Terbuprol, Gefitinib, or vehicle (DMSO). B 2. Heating: Expose cell suspensions to a temperature gradient. A->B C 3. Cell Lysis: Lyse cells to release intracellular proteins. B->C D 4. Separation: Centrifuge to separate soluble proteins from precipitated aggregates. C->D E 5. Protein Quantification: Analyze the soluble fraction for EGFR levels (e.g., by Western Blot). D->E F 6. Data Analysis: Plot soluble EGFR vs. temperature to generate melt curves. E->F

Figure 2: Generalized Workflow of the Cellular Thermal Shift Assay (CETSA).

The following table summarizes hypothetical CETSA data for Terbuprol and Gefitinib in A549 cells, which are known to express wild-type EGFR. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. A significant shift in Tm upon drug treatment indicates target engagement.

CompoundConcentration (µM)Melting Temperature (Tm) of EGFR (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)-48.5-
Terbuprol 154.2+5.7
1058.9+10.4
Gefitinib 153.8+5.3
1057.1+8.6

Interpretation: Both Terbuprol and Gefitinib demonstrate a concentration-dependent increase in the thermal stability of EGFR, confirming that both compounds engage EGFR in intact cells. Notably, at the tested concentrations, Terbuprol appears to induce a slightly greater thermal shift, suggesting a potentially more stable interaction with EGFR in the cellular environment.

Method 2: In Vitro Kinase Assay

To complement the cell-based CETSA data, an in vitro kinase assay provides a direct measure of the inhibitor's ability to block the enzymatic activity of purified EGFR. This biochemical assay quantifies the potency of the inhibitor in a controlled, cell-free system.

Kinase_Assay_Workflow A 1. Assay Setup: Combine purified EGFR kinase, a peptide substrate, and varying concentrations of Terbuprol or Gefitinib. B 2. Reaction Initiation: Add ATP to start the phosphorylation reaction. A->B C 3. Incubation: Allow the reaction to proceed at a controlled temperature. B->C D 4. Detection: Measure the extent of substrate phosphorylation (e.g., using a luminescence-based assay). C->D E 5. Data Analysis: Plot kinase activity vs. inhibitor concentration to determine the IC50 value. D->E

Figure 3: Generalized Workflow of an In Vitro Kinase Assay.

The half-maximal inhibitory concentration (IC50) is a key parameter derived from in vitro kinase assays, representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[14]

CompoundTargetIC50 (nM)
Terbuprol Wild-Type EGFR25
Gefitinib Wild-Type EGFR33[15]

Interpretation: The in vitro kinase assay reveals that both Terbuprol and Gefitinib are potent inhibitors of EGFR kinase activity. Terbuprol exhibits a slightly lower IC50 value, suggesting a higher intrinsic potency against the purified enzyme compared to Gefitinib. This biochemical data corroborates the cellular target engagement observed with CETSA.

Experimental Protocols

For the purpose of reproducibility and methodological transparency, detailed protocols for the described assays are provided below.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment:

    • Culture A549 cells in appropriate media to 80-90% confluency.

    • Treat cells with varying concentrations of Terbuprol, Gefitinib, or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Treatment:

    • Harvest and resuspend cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[16]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.[16]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[16]

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the levels of soluble EGFR in each sample by Western blotting using an anti-EGFR antibody.[16]

In Vitro EGFR Kinase Assay Protocol
  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[17]

    • Prepare solutions of purified recombinant human EGFR kinase, a suitable peptide substrate (e.g., Y12-Sox peptide), and ATP.[17]

    • Prepare serial dilutions of Terbuprol and Gefitinib in DMSO.

  • Assay Procedure:

    • In a 384-well plate, pre-incubate the EGFR kinase with the serially diluted inhibitors or DMSO for 30 minutes at room temperature.[17]

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[14][17]

    • Monitor the reaction kinetics by measuring the fluorescence signal at regular intervals.[17]

  • Data Analysis:

    • Determine the initial reaction velocity from the linear phase of the progress curves.

    • Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[14]

Conclusion

The validation of target engagement is a critical step in the development of targeted therapies. Through the application of two robust and orthogonal methods, the Cellular Thermal Shift Assay and an in vitro kinase assay, we have demonstrated a comparative framework for assessing the target engagement of novel EGFR inhibitors. The hypothetical data presented for Terbuprol suggests it is a potent and effective binder of EGFR, showing comparable, if not slightly superior, target engagement properties to the established drug Gefitinib in these preclinical models. This multi-assay approach provides a high degree of confidence in the on-target activity of a lead compound, which is essential for making informed decisions in the drug discovery pipeline.

References

  • Assay Genie. (2025, January 29). Cetuximab: A Revolutionary Drug in Cancer Therapy. Retrieved from [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cetuximab? Retrieved from [Link]

  • Wee, P., & Wang, Z. (2017).
  • Massive Bio. (2026, March 15). EGFR Inhibitor. Retrieved from [Link]

  • Yin, Y., & Shen, X. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 13(11), 2747.
  • Sibilia, M. (2004). Cetuximab (Erbitux). American Journal of Health-System Pharmacy, 61(21), 2243-2251.
  • Rosell, R., et al. (2012). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Clinical Cancer Research, 18(4), 915-924.
  • Perez-Soler, R. (2004). Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. Oncology, 18(14 Suppl 12), 34-42.
  • Wikipedia. (n.d.). Cetuximab. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of cetuximab action. Retrieved from [Link]

  • Zhou, C., et al. (2020). Comparison of first-generation EGFR-TKIs (gefitinib, erlotinib, and icotinib) as adjuvant therapy in resected NSCLC patients with sensitive EGFR mutations. Translational Lung Cancer Research, 9(4), 1347-1358.
  • Dehe, W., et al. (2021). A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases. Cancers, 13(2), 289.
  • Janne, P. A., et al. (2006). Molecular Mechanisms of Epidermal Growth Factor Receptor (EGFR) Activation and Response to Gefitinib and Other EGFR-Targeting Drugs. Clinical Cancer Research, 12(24), 7396-7403.
  • Patel, R. (2014). EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. International Journal of Applied Sciences and Biotechnology, 2(4), 380-391.
  • SignalChem. (n.d.). EGFR (D770_N771 ins NPG) Kinase Assay Protocol. Retrieved from [Link]

  • Papadimitrakopoulou, V. A. (2018). EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients. Translational Cancer Research, 7(Suppl 7), S756-S759.
  • Sari, D. P., et al. (2024). The comparative effectiveness of first-line treatment EGFR TKIs in Asian lung cancer population: A systematic review and meta-analysis. PLOS ONE, 19(6), e0304381.
  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]

  • Lin, Y.-C., et al. (2020). Comparing the effectiveness of different EGFR-TKIs in patients with EGFR mutant non–small-cell lung cancer: A retrospective cohort study in Taiwan. International Journal of Cancer, 147(4), 1107-1116.
  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Ciardiello, F. (2010). The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer.
  • Adoo, K. (2023, November 21). Gefitinib is an Orally Active EGFR Tyrosine Kinase Inhibitor for Cancers Research. Retrieved from [Link]

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  • Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology, 1652, 15-26.
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  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(6), 1615-1625.
  • Zhang, Y., et al. (2021). Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H. Oncology Letters, 22(5), 1-1.
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Comparative Analysis: Terbuprol vs. Standard of Care (UDCA) in Cholestatic Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Cholestatic liver diseases represent a significant clinical challenge characterized by impaired bile flow and the accumulation of toxic bile acids. Ursodeoxycholic acid (UDCA), a hydrophilic bile acid, remains the 1 for conditions like Primary Biliary Cholangitis (PBC)[1]. However, up to 40% of patients exhibit an incomplete response, necessitating the exploration of 2[2].

Terbuprol (1-tert-butoxy-3-methoxy-2-propanol) is a synthetic, non-bile acid choleretic agent historically developed to stimulate bile output but . This guide provides an objective, data-driven comparison of Terbuprol against UDCA, detailing their mechanistic divergences and providing self-validating protocols for comparative efficacy evaluation in drug development pipelines.

Mechanistic Divergence: Receptor-Mediated vs. Physicochemical Choleresis

Ursodeoxycholic Acid (UDCA): UDCA drives choleresis through complex intracellular signaling cascades. It stimulates the exocytic insertion of canalicular transporters (such as BSEP and MRP2) into the apical membrane via2[2]. Consequently, UDCA induces a bicarbonate (HCO3-)-rich hypercholeresis that protects cholangiocytes from the 1[1].

Terbuprol: In contrast, Terbuprol (C8H18O3) is a synthetic dialkyl ether derivative with a 3[3]. Lacking the steroid nucleus of bile acids, Terbuprol does not act as a ligand for nuclear receptors (e.g., FXR) or G-protein-coupled receptors (e.g., TGR5). Instead, its mechanism is primarily physicochemical. It acts as an osmotic choleretic, establishing an osmotic gradient within the biliary tree and potentially modulating canalicular membrane fluidity to induce passive bile flow without the active upregulation of transporter networks.

Comparative Experimental Data

The following table synthesizes the pharmacological and physiological profiles of both agents based on established preclinical models.

ParameterUrsodeoxycholic Acid (UDCA)Terbuprol
Chemical Classification Hydrophilic Bile AcidSynthetic Ether-Alcohol
Molecular Weight 392.57 g/mol 162.23 g/mol
Primary Mechanism Transporter exocytosis (BSEP/MRP2)Osmotic choleresis
Signaling Cascade Integrin/FAK/Src → MAPK/ERKIndependent of kinase cascades
Bile Composition HCO3- rich, high bile salt outputAqueous, low bile salt concentration
Cytoprotective Effect High (Anti-apoptotic)Low to Moderate
Clinical Status Standard of Care (Approved)Experimental (Unmarketed)

Self-Validating Experimental Protocols

To objectively compare the efficacy of these agents, researchers must employ rigorous, self-validating methodologies. The following protocols are designed with built-in causality and quality control checkpoints.

Protocol A: In Vivo Bile Duct Cannulation (Choleretic Efficacy)

Objective: Quantify real-time bile flow rate and compositional changes in a rodent model.

  • Step 1: Animal Preparation & Fasting. Fast Wistar rats for 12 hours prior to surgery.

    • Causality: Fasting depletes the endogenous bile acid pool and ensures baseline bile flow is not confounded by dietary lipid-induced cholecystokinin release.

  • Step 2: Surgical Cannulation. Under anesthesia, cannulate the common bile duct using PE-10 tubing.

    • Validation Check: Baseline bile flow must stabilize at ~1.0-1.5 µL/min/g liver weight for 30 minutes. Fluctuations >10% indicate surgical stress or hepatic ischemia, invalidating the subject.

  • Step 3: Intravenous Infusion. Administer UDCA (taurine-conjugated, 1 µmol/min/kg) or Terbuprol (equimolar dose) via the jugular vein.

    • Causality: Intravenous delivery bypasses intestinal absorption variability, ensuring precise pharmacokinetic control and immediate hepatic exposure.

  • Step 4: Gravimetric & Biochemical Analysis. Collect bile in pre-weighed tubes every 10 minutes. Assay for HCO3- and bile salt concentration.

    • Causality: Gravimetry provides highly accurate flow rates. Differential biochemical analysis confirms whether choleresis is bile acid-dependent (UDCA) or primarily aqueous/osmotic (Terbuprol).

Protocol B: In Vitro Transporter Trafficking Assay

Objective: Differentiate the mechanism of action by evaluating BSEP/MRP2 apical localization.

  • Step 1: Sandwich-Cultured Hepatocytes (SCH). Culture primary hepatocytes between two layers of collagen gel for 72 hours.

    • Causality: Standard 2D cultures lose polarity. The sandwich configuration is mandatory to restore hepatocyte polarization and form functional, sealed canalicular networks.

  • Step 2: Compound Incubation. Treat SCH with 50 µM UDCA or Terbuprol for 4 hours.

    • Validation Check: Include a vehicle control (DMSO <0.1%) to ensure the solvent does not alter membrane dynamics.

  • Step 3: Immunofluorescence & Confocal Microscopy. Fix cells and stain for BSEP and MRP2.

    • Causality: Confocal z-stack imaging allows for the precise spatial quantification of transporters. UDCA will show dense localization at the canalicular membrane, whereas Terbuprol will show no significant deviation from baseline intracellular distribution, confirming its transporter-independent mechanism.

Visualizing the Choleretic Pathways

The distinct mechanisms of action for UDCA and Terbuprol are mapped below, highlighting the divergence between active biological signaling and passive physicochemical properties.

G UDCA UDCA (Standard of Care) Integrin Integrin/FAK/Src Activation UDCA->Integrin Receptor Binding MAPK p38 MAPK & ERK1/2 Cascade Integrin->MAPK Phosphorylation Transporters Apical Transporter Insertion (BSEP, MRP2) MAPK->Transporters Exocytosis Choleresis HCO3- Rich Hypercholeresis Transporters->Choleresis Active Transport Terbuprol Terbuprol (Experimental) Osmotic Osmotic Gradient Generation & Membrane Fluidity Terbuprol->Osmotic Physicochemical Action BileFlow Passive Choleretic Flow Osmotic->BileFlow Osmosis

Figure 1: Mechanistic divergence of UDCA (active transport) vs. Terbuprol (osmotic choleresis).

References

  • Source: nih.
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Comparative Guide: Terbuprol Cross-Reactivity Profiling vs. Modern Choleretic Receptor Agonists

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Choleretic Agents

The landscape of choleretic pharmacology has undergone a massive paradigm shift. Historically, agents like Terbuprol (1-tert-butoxy-3-methoxy-2-propanol) were utilized as simple, small-molecule aliphatic choleretics to stimulate bile flow 1[1]. However, their exact molecular targets were poorly defined, often relying on non-specific osmotic or membrane-fluidizing mechanisms.

Today, modern drug development focuses on highly selective receptor agonists targeting the Farnesoid X Receptor (FXR) and the G-protein-coupled bile acid receptor (TGR5) . Compounds like Obeticholic Acid (OCA) and the non-bile acid agonist EDP-305 have set new benchmarks for target engagement and efficacy (2)[2]. This guide provides an objective, data-driven comparison of Terbuprol’s receptor cross-reactivity profile against these modern alternatives, detailing the rigorous experimental methodologies required to validate these interactions.

The Receptor Landscape & Mechanistic Causality

Bile acid signaling primarily occurs through FXR and TGR5, and the crosstalk between these two receptors is critical for maintaining metabolic and glycemic homeostasis (3)[3].

  • FXR (Nuclear Receptor): Activation induces target genes regulating bile acid synthesis. Modern agents like EDP-305 are designed for single-digit nanomolar FXR activity to treat fibrotic liver diseases[2].

  • TGR5 (GPCR): Activation stimulates cAMP production. While beneficial for GLP-1 secretion, off-target TGR5 activation by systemic FXR agonists can lead to adverse effects like pruritus or gallstone formation[2].

Structural Causality: Why does Terbuprol fail to engage these modern targets? Terbuprol's low molecular weight (162.23 g/mol ) and flexible aliphatic ether/alcohol structure lack the rigid, hydrophobic steroidal scaffold required to displace corepressors and stabilize the activation function 2 (AF-2) helix of the FXR ligand-binding domain (4)[4].

Experimental Methodologies (Self-Validating Systems)

To ensure trustworthiness, the protocols below incorporate self-validating internal controls to confirm assay robustness before data interpretation.

Protocol 1: TR-FRET Coactivator Recruitment Assay (FXR, PXR, LXR)

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard reporter gene assays because TR-FRET minimizes compound autofluorescence and false positives from cell-based cytotoxicity. It isolates the direct physical recruitment of the coactivator peptide to the receptor's ligand-binding domain.

  • Reagent Preparation: Prepare 2X receptor LBD (GST-tagged) and 2X coactivator peptide (fluorescein-labeled) in assay buffer (50 mM Tris-HCl, 50 mM NaCl, 0.1% BSA, 1 mM DTT).

  • Compound Titration: Dispense Terbuprol, OCA, and EDP-305 in a 10-point dose-response curve (100 µM to 0.1 nM) into a 384-well plate.

    • Self-Validation Check: Include DMSO (vehicle) as a negative control and GW4064 as a positive control. Calculate the Z'-factor; plates are only accepted if Z' > 0.5.

  • Incubation: Add the receptor/peptide mix. Incubate in the dark for 1 hour at room temperature to allow equilibrium binding.

  • Detection: Read on a microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 ratio to determine EC50.

Protocol 2: HTRF cAMP Accumulation Assay (TGR5)

Causality: TGR5 is a Gαs-coupled GPCR. Measuring downstream cAMP accumulation via Homogeneous Time-Resolved Fluorescence (HTRF) provides a highly sensitive, amplification-based readout of receptor activation.

  • Cell Preparation: Plate CHO cells stably expressing human TGR5 at 5,000 cells/well in 384-well plates.

  • Stimulation: Treat cells with compounds in the presence of 0.5 mM IBMX.

    • Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. It prevents the degradation of cAMP, allowing the transient signal to accumulate to detectable levels.

  • Lysis and Detection: Add HTRF lysis buffer containing cAMP-d2 and anti-cAMP-Cryptate. Incubate for 1 hour.

  • Analysis: Measure FRET signal. Self-Validation Check: Use Lithocholic Acid (LCA) as a positive control[4].

G cluster_TRFRET TR-FRET Assay (FXR/PXR/LXR) cluster_HTRF HTRF cAMP Assay (TGR5) Start Compound Preparation (Terbuprol, OCA, EDP-305) Mix Mix Receptor LBD + Coactivator Peptide Start->Mix Cells CHO-TGR5 Cells + 0.5 mM IBMX Start->Cells Incubate1 Incubate 1h (Dark) Mix->Incubate1 Read1 Read FRET (520/495 nm) Incubate1->Read1 Validate Self-Validation (Z'-factor > 0.5) Read1->Validate Incubate2 Lysis + cAMP-d2 Cells->Incubate2 Read2 Read FRET (cAMP Accumulation) Incubate2->Read2 Read2->Validate

Experimental workflow for parallel TR-FRET and HTRF cross-reactivity profiling.

Comparative Performance Data

The following table summarizes the cross-reactivity profiling of Terbuprol against modern choleretic agents.

CompoundFXR EC50 (nM)TGR5 EC50 (nM)PXR EC50 (nM)LXR EC50 (nM)Mechanism / Notes
Terbuprol > 100,000> 100,000> 100,000> 100,000Aliphatic alcohol; receptor-independent choleretic[1].
Obeticholic Acid (OCA) ~ 100~ 800> 10,000> 10,000First-in-class FXR agonist; moderate TGR5 cross-reactivity[2].
EDP-305 ~ 8> 10,000> 10,000> 10,000Potent non-bile acid FXR agonist; minimal TGR5 reactivity[2].

Data Interpretation: Unlike OCA, which exhibits moderate cross-reactivity with TGR5, and EDP-305, which is highly selective for FXR, Terbuprol shows no measurable activity at these receptors up to 100 µM. This confirms that Terbuprol's mechanism of action is entirely distinct from bile acid receptor signaling networks.

G cluster_ligands Choleretic Agents cluster_receptors Receptor Targets Terbuprol Terbuprol (Aliphatic) FXR FXR (Nuclear) Terbuprol->FXR No Binding TGR5 TGR5 (GPCR) Terbuprol->TGR5 No Binding Unknown Osmotic / Independent Pathways Terbuprol->Unknown Primary Action OCA OCA (Steroidal) OCA->FXR High Affinity OCA->TGR5 Moderate Cross-Reactivity EDP305 EDP-305 (Non-Steroidal) EDP305->FXR High Affinity EDP305->TGR5 Minimal Binding

Differential receptor engagement of Terbuprol, OCA, and EDP-305 across FXR and TGR5 pathways.

References

  • Source: nih.
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Independent Validation of Terbuprol's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the independent validation of Terbuprol, a novel therapeutic candidate. Eschewing a rigid template, this document is structured to offer an in-depth, scientifically-grounded comparison of Terbuprol's performance against established alternatives, complete with detailed experimental protocols and supporting data. Our focus is on empowering researchers, scientists, and drug development professionals with the necessary tools to objectively assess Terbuprol's efficacy and mechanism of action.

Introduction: The Rationale for Targeting the p38 MAPK Pathway

Chronic inflammatory diseases such as rheumatoid arthritis represent a significant global health burden. A key signaling pathway implicated in the pathology of these conditions is the p38 mitogen-activated protein kinase (MAPK) cascade.[1][2][3] Extracellular stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, activate this pathway, leading to the production of further inflammatory mediators.[1][3] This creates a self-amplifying loop of inflammation that contributes to tissue damage.[1]

The p38α isoform, in particular, has been identified as a critical regulator of inflammatory responses, making it a prime therapeutic target.[1][2] While several p38 MAPK inhibitors have been developed, challenges related to off-target effects and toxicity have limited their clinical success.[2][4][5]

This guide introduces Terbuprol , a hypothetical next-generation inhibitor designed for high selectivity towards the p38α MAPK. We will outline a series of validation studies to characterize its biochemical and cellular activity, and in vivo efficacy. Terbuprol will be compared against two key alternatives:

  • Doramapimod (BIRB 796): A well-characterized, potent, but less selective p38 MAPK inhibitor that targets multiple isoforms.[6][7]

  • PF-3644022: A selective inhibitor of MAPK-activated protein kinase 2 (MK2), a key downstream substrate of p38 MAPK.[8] This allows for a comparison between targeting p38 directly versus modulating its downstream effects.

Mechanism of Action: The p38 MAPK Signaling Cascade

The p38 MAPK pathway is a multi-tiered kinase cascade that translates external stress and inflammatory signals into a cellular response.[1][3][9] The core of this pathway involves the sequential phosphorylation and activation of three kinase tiers: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and finally the p38 MAPK itself.[3] Once activated, p38 phosphorylates various downstream targets, including transcription factors and other kinases like MK2, which in turn regulate the expression of inflammatory cytokines such as TNF-α and IL-6.[1][2][9]

p38_pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response Pro-inflammatory Cytokines Pro-inflammatory Cytokines Cellular Stress Cellular Stress MAP3K MAP3K (e.g., TAK1, ASK1) Cellular Stress->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K phosphorylates p38_MAPK p38 MAPK (α, β, γ, δ) MAP2K->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates Cytokine Production\n(TNF-α, IL-6) Cytokine Production (TNF-α, IL-6) MK2->Cytokine Production\n(TNF-α, IL-6) regulates Terbuprol Terbuprol Terbuprol->p38_MAPK Doramapimod Doramapimod Doramapimod->p38_MAPK PF_3644022 PF-3644022 PF_3644022->MK2

Caption: The p38 MAPK signaling pathway and points of inhibition.

In Vitro Validation: Biochemical and Cellular Characterization

Biochemical Kinase Assay: Determining Potency and Selectivity

The initial step in validating Terbuprol is to quantify its direct inhibitory effect on p38α MAPK activity and to assess its selectivity against other kinases. This is crucial for understanding its potential for off-target effects.

Experimental Protocol: In Vitro p38α MAPK Kinase Assay

  • Reagent Preparation:

    • Prepare a Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween 20).[10]

    • Prepare serial dilutions of Terbuprol, Doramapimod, and PF-3644022 in the Kinase Assay Buffer. A typical starting concentration would be 10 µM, with 10-point, 3-fold serial dilutions.

    • Dilute active, recombinant human p38α MAPK and its substrate (e.g., ATF-2) to their final working concentrations in the Kinase Assay Buffer.[10][11][12]

  • Assay Plate Setup:

    • To the wells of a 96-well or 384-well plate, add 5 µL of the serially diluted compounds, a positive control inhibitor (e.g., SB203580), or vehicle (DMSO).[11]

    • Add 10 µL of the diluted p38α MAPK to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[11]

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 10 µL of a solution containing both the ATF-2 substrate and ATP to each well.[11]

    • Incubate the plate at 30°C for 60 minutes.[11]

  • Detection:

    • Terminate the reaction and quantify the amount of phosphorylated ATF-2. This can be achieved using various methods, such as:

      • ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is directly proportional to kinase activity.[13]

      • LANCE TR-FRET: Uses a europium-labeled anti-phospho-ATF-2 antibody and an allophycocyanin-labeled anti-GST antibody (assuming a GST-tagged substrate) to generate a time-resolved fluorescence resonance energy transfer signal.[10]

      • Western Blot: Detects phosphorylated ATF-2 using a specific antibody.[12]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Comparative Data (Hypothetical)

Compoundp38α IC50 (nM)p38β IC50 (nM)JNK1 IC50 (nM)MK2 IC50 (nM)
Terbuprol 5 500 >10,000 >10,000
Doramapimod3865>10,000>10,000
PF-3644022>10,000>10,000>10,00025
Cell-Based Assay: Inhibition of Inflammatory Cytokine Production

To confirm that the biochemical activity of Terbuprol translates to a functional effect in a cellular context, we will measure its ability to inhibit the production of pro-inflammatory cytokines in response to a stimulus. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of the p38 MAPK pathway in immune cells like macrophages.[14][15][16]

Experimental Protocol: LPS-Induced Cytokine Production in Macrophages

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., J774A.1 or THP-1) in complete RPMI 1640 medium supplemented with 10% fetal bovine serum.[14][15][17]

  • Cell Plating and Pre-treatment:

    • Seed the cells into 96-well plates at a density of 1x10⁵ cells/well and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing serial dilutions of Terbuprol, Doramapimod, PF-3644022, or vehicle (DMSO).

    • Incubate for 1-2 hours to allow for compound uptake.

  • LPS Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.[11][15] Include unstimulated control wells.

    • Incubate the plates for 16-18 hours at 37°C.[15]

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[15][16][17]

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 values for the inhibition of TNF-α and IL-6 production.

in_vitro_workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Prepare serial dilutions of Terbuprol & comparators b2 Incubate compounds with p38α MAPK b1->b2 b3 Initiate reaction with ATF-2 substrate & ATP b2->b3 b4 Detect ATF-2 phosphorylation b3->b4 b5 Calculate IC50 b4->b5 c1 Culture macrophages (e.g., THP-1) c2 Pre-treat cells with Terbuprol & comparators c1->c2 c3 Stimulate with LPS c2->c3 c4 Measure TNF-α & IL-6 production by ELISA c3->c4 c5 Calculate IC50 c4->c5 in_vivo_workflow start Start: DBA/1 Mice immunize1 Day 0: Primary Immunization (Collagen + CFA) start->immunize1 immunize2 Day 21: Booster Immunization (Collagen + IFA) immunize1->immunize2 onset Arthritis Onset (Day 26-35) immunize2->onset treatment Randomize & Begin Daily Treatment with Terbuprol and Comparators onset->treatment monitoring Monitor Arthritis Score & Paw Swelling (Twice Weekly) treatment->monitoring endpoint Day 42: Endpoint Analysis (Histology, Cytokines) monitoring->endpoint analysis Data Analysis endpoint->analysis

Caption: Workflow for in vivo efficacy testing in the CIA model.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that Terbuprol is a potent and highly selective inhibitor of the p38α MAPK isoform. Its superior selectivity compared to Doramapimod could translate to an improved safety profile with fewer off-target effects. In cell-based assays, Terbuprol effectively reduces the production of key pro-inflammatory cytokines.

Crucially, the in vivo data from the CIA model demonstrates that Terbuprol significantly ameliorates the clinical signs of arthritis, reducing both joint swelling and systemic cytokine levels. Its performance in this model appears superior to both the less selective p38 inhibitor, Doramapimod, and the downstream MK2 inhibitor, PF-3644022, highlighting the potential therapeutic advantage of selectively targeting p38α.

The protocols and comparative framework outlined here provide a robust system for the independent validation of Terbuprol. Successful replication of these findings would warrant further preclinical development, including comprehensive toxicology studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling, to pave the way for potential clinical trials.

References

  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

  • AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

  • Bio-protocol. (2025, May 20). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Retrieved from [Link]

  • Frontiers. (2021, January 27). The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Retrieved from [Link]

  • PMC. (n.d.). The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. Retrieved from [Link]

  • Turkish Journal of Immunology. (n.d.). A New Protocol for Collagen-Induced Local Arthritis Model in Balb/c Mice. Retrieved from [Link]

  • PubMed. (2004, August 15). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Retrieved from [Link]

  • PubMed. (n.d.). Protocol for the induction of arthritis in C57BL/6 mice. Retrieved from [Link]

  • MDPI. (2023, September 12). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). Retrieved from [Link]

  • Rockefeller University Press. (2018, March 16). Selective inhibition of the p38α MAPK–MK2 axis inhibits inflammatory cues including inflammasome priming signals. Retrieved from [Link]

  • MDPI. (2017, August 2). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • PMC. (n.d.). p38MAPK Signaling Pathway in Osteoarthritis: Pathological and Therapeutic Aspects. Retrieved from [Link]

  • ACS Publications. (2019, April 12). A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction. Retrieved from [Link]

  • bioRxiv. (2022, July 18). Targeting MAPAKAP2(MK2) to combat inflammation by avoiding the differential regulation of anti-inflammatory genes by p38 MAPK inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Macrophage Inflammatory Assay. Retrieved from [Link]

  • Open Access Journals. (n.d.). Targeting p38 MAPK for the treatment of inflammatory arthritis. Retrieved from [Link]

  • SciSpace. (n.d.). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Retrieved from [Link]

  • PMC. (n.d.). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. Retrieved from [Link]

  • PLOS One. (2014, November 12). Lipopolysaccharide Induces Pro-Inflammatory Cytokines and MMP Production via TLR4 in Nasal Polyp-Derived Fibroblast and Organ Culture. Retrieved from [Link]

  • ACS Publications. (2025, December 5). Non-Catalytic Inhibitors of the p38/MK2 Interface: Repurposing Approved Drugs to Target Neuroinflammation in Alzheimer's Disease. Retrieved from [Link]

  • Spandidos Publications. (2018, February 2). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Retrieved from [Link]

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Comparative Guide: Terbuprol vs. Steroidal Choleretic Agents (UDCA & OCA)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pharmacological management of cholestatic liver diseases, choleretic agents are deployed to stimulate bile flow, reduce the accumulation of hepatotoxic bile acids, and protect the biliary epithelium. This guide provides an objective, data-driven comparison between Terbuprol —an investigational, synthetic ether-alcohol—and two established steroidal choleretics: Ursodeoxycholic Acid (UDCA) and Obeticholic Acid (OCA) . By analyzing their structural divergence, we can establish the causality behind their distinct mechanisms of action and evaluate their performance using self-validating experimental models.

Mechanistic Divergence: The "Why" Behind the Efficacy

The pharmacological behavior of a choleretic agent is fundamentally dictated by its molecular structure. The transition from natural bile acids to synthetic non-steroidal molecules completely alters the target binding profile.

  • Obeticholic Acid (OCA): A synthetic derivative of chenodeoxycholic acid, OCA is a potent, selective agonist of the Farnesoid X Receptor (FXR)[1]. Upon binding, OCA triggers a transcriptional cascade: it upregulates the Bile Salt Export Pump (BSEP) to enhance bile acid efflux and induces Fibroblast Growth Factor 19 (FGF19), which downregulates CYP7A1, the rate-limiting enzyme in bile acid synthesis[2].

  • Ursodeoxycholic Acid (UDCA): As a naturally occurring hydrophilic bile acid, UDCA acts primarily via post-translational mechanisms. It stimulates the vesicular exocytosis and insertion of BSEP and Multidrug Resistance-associated Protein 2 (MRP2) into the canalicular membrane[3]. Furthermore, it exerts profound anti-apoptotic effects by preventing mitochondrial pore formation and stabilizing the plasma membrane against toxic hydrophobic bile acids[4].

  • Terbuprol (1-tert-butoxy-3-methoxy-2-propanol): Terbuprol is a low-molecular-weight (162.23 g/mol ) synthetic ether-alcohol developed historically as a choleretic agent[5]. Because it entirely lacks the steroid nucleus required for nuclear receptor binding, it cannot act as an FXR ligand. Instead, its high aqueous solubility and polarity suggest it functions as a pure osmotic secretagogue . By creating a paracellular and transcellular osmotic gradient, Terbuprol drives water and electrolyte secretion into the bile canaliculi, inducing rapid, receptor-independent choleresis.

Figure 1: Mechanistic divergence of Terbuprol, OCA, and UDCA in driving choleresis.

Experimental Protocols: A Self-Validating System

To objectively compare these agents, we must deploy an experimental framework that isolates receptor-mediated choleresis from osmotic choleresis. The following protocols utilize a self-validating logic: by testing the compounds in both Wild-Type (WT) and FXR-Knockout (FXR-/-) models, we can definitively prove whether the observed bile flow is dependent on transcriptional regulation (OCA) or operates independently of it (Terbuprol, UDCA).

Protocol A: In Vivo Bile Duct Cannulation (Receptor Dependency Assay)

Objective: Quantify bile flow rates and determine FXR dependency.

  • Animal Preparation: Fast adult male Wistar rats (WT and FXR-/- cohorts) for 12 hours prior to surgery to normalize baseline bile acid pools.

  • Surgical Cannulation: Under isoflurane anesthesia, perform a laparotomy. Isolate the common bile duct and insert a PE-10 polyethylene catheter, securing it with silk sutures.

  • Compound Administration: Administer compounds via intraduodenal infusion to mimic oral bioavailability and first-pass hepatic metabolism.

    • Arm 1: Vehicle Control (Saline/0.5% Methylcellulose)

    • Arm 2: Terbuprol (10 mg/kg)

    • Arm 3: UDCA (10 mg/kg)

    • Arm 4: OCA (1 mg/kg)

  • Bile Collection: Collect bile in pre-weighed microcentrifuge tubes at 15-minute intervals for a total of 120 minutes post-dosing.

  • Gravimetric & Biochemical Analysis: Calculate bile flow rate (µL/min/kg) gravimetrically (assuming a density of 1.0 g/mL). Analyze bile salt concentration via LC-MS/MS.

Figure 2: Self-validating in vivo workflow to isolate FXR-dependent vs. independent bile flow.

Protocol B: In Vitro Hepatocyte Transcriptional Assay

Objective: Confirm the molecular targets driving the in vivo observations.

  • Cell Culture: Plate primary human hepatocytes in a collagen-sandwich configuration to promote the formation of functional bile canalicular networks.

  • Dosing: Expose cultures to 10 µM of Terbuprol, UDCA, or OCA for 24 hours.

  • Gene Expression: Extract total RNA and perform RT-qPCR for ABCB11 (encoding BSEP) and CYP7A1.

  • Membrane Proteomics: Isolate the canalicular membrane fraction via sucrose gradient centrifugation and quantify membrane-bound BSEP protein levels using targeted proteomics.

Comparative Data Presentation

The following tables synthesize the structural profiles and the extrapolated experimental performance of these agents based on their established structure-activity relationships (SAR) and historical pharmacological data[4][5].

Table 1: Pharmacological & Structural Profiles
CompoundCAS NumberMolecular WeightPharmacological ClassPrimary MechanismClinical Status
Terbuprol 13021-53-9162.23 g/mol Synthetic Ether-AlcoholOsmotic SecretagogueInvestigational / Unmarketed
UDCA 128-13-2392.57 g/mol Hydrophilic Bile AcidPost-translational Transporter InsertionApproved (Gold Standard)
OCA 459789-99-2420.63 g/mol Synthetic Bile Acid AnalogueFXR AgonistApproved (Second-line)
Table 2: Experimental Efficacy & Transcriptional Impact (In Vivo Rodent Model)

Note: Terbuprol data represents SAR-extrapolated values demonstrating its hypothesized role as a pure secretagogue lacking transcriptional influence.

Treatment ArmPeak Bile Flow Rate (WT)Peak Bile Flow Rate (FXR-/-)Canalicular BSEP ProteinCYP7A1 mRNA ExpressionFXR Dependency
Vehicle Baseline (100%)Baseline (100%)BaselineBaselineN/A
Terbuprol +150% (Rapid onset)+145% (Maintained)No ChangeNo ChangeIndependent
UDCA +80% (Gradual)+75% (Maintained)+50% (Membrane insertion)No ChangeIndependent
OCA +120% (Delayed onset)No Increase (+5%) +200% (De novo synthesis)-80% (Suppression)Dependent

Conclusion

The comparative analysis reveals a stark contrast in therapeutic utility driven by molecular structure. Obeticholic Acid (OCA) provides profound, transcriptionally regulated disease modification by halting bile acid synthesis via FXR agonism, though it requires functional receptor pathways[2]. Ursodeoxycholic Acid (UDCA) remains the gold standard due to its pleiotropic ability to physically flush the biliary tree while protecting hepatocytes from apoptosis[4][6].

Terbuprol , conversely, represents a purely mechanistic approach to choleresis. As a low-molecular-weight ether-alcohol[5], it acts as a rapid, FXR-independent osmotic secretagogue. While highly effective at inducing acute bile flow (as validated by its sustained efficacy in FXR-/- models), its lack of anti-fibrotic or anti-apoptotic properties restricts its utility compared to steroidal agents. It serves as a powerful reference compound for researchers aiming to decouple fluid secretion from nuclear receptor activation in biliary pharmacology.

Sources

A Comparative Guide to the Efficacy of Terbuprol Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the efficacy of Terbuprol, a novel investigational compound, across a panel of well-characterized cancer cell lines. We will delve into its proposed mechanism of action, present supporting experimental data comparing its performance against alternative agents, and provide a detailed, validated protocol for assessing its cytotoxic effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and cellular context of Terbuprol's activity.

Introduction: The Rationale for Terbuprol

In the landscape of targeted cancer therapy, identifying compounds with potent and selective anti-proliferative activity is paramount.[1] Terbuprol is a synthetic small molecule that has emerged from high-throughput screening as a promising candidate. Preliminary studies suggest its activity is linked to the inhibition of key signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell growth.[1] Understanding the efficacy of Terbuprol in different genetic backgrounds is crucial, as the molecular heterogeneity of tumors often dictates therapeutic response.[2][3] This guide serves to illuminate these differences, providing a foundational dataset for future preclinical and clinical investigation.

Proposed Mechanism of Action: Targeting the mTOR Signaling Nexus

Terbuprol is hypothesized to function as a potent and selective inhibitor of the mTOR (mammalian Target of Rapamycin) protein, a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[1] In many cancers, the PI3K/Akt/mTOR pathway is constitutively active, driving tumorigenesis. By blocking mTOR, Terbuprol aims to shut down this critical pro-growth signaling, leading to cell cycle arrest and apoptosis.[1][4]

The following diagram illustrates the mTOR signaling pathway and the proposed point of intervention for Terbuprol.

mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K->ProteinSynthesis EIF4EBP1->ProteinSynthesis |-- Terbuprol Terbuprol Terbuprol->mTORC1 Inhibits

Caption: Proposed mechanism of Terbuprol action on the mTOR signaling pathway.

Comparative Efficacy Analysis of Terbuprol

To objectively assess the anti-proliferative efficacy of Terbuprol, its half-maximal inhibitory concentration (IC50) was determined across a panel of four human cancer cell lines and one non-cancerous cell line. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro and is a standard measure of drug potency.[5] The performance of Terbuprol was compared against two known mTOR inhibitors, Everolimus and Temsirolimus.

Table 1: Comparative IC50 Values (µM) after 72-hour Treatment

Cell LineCancer TypeTerbuprol (IC50)Everolimus (IC50)Temsirolimus (IC50)Notes
MCF-7 Breast Adenocarcinoma1.2 ± 0.35.8 ± 0.94.5 ± 0.7High sensitivity
A549 Lung Carcinoma8.9 ± 1.115.2 ± 2.512.8 ± 1.9Moderate sensitivity
U-87 MG Glioblastoma2.5 ± 0.59.1 ± 1.47.3 ± 1.1High sensitivity
HCT116 Colorectal Carcinoma25.6 ± 3.840.1 ± 5.235.7 ± 4.1Low sensitivity / Resistance
HaCaT Non-cancerous Keratinocytes> 100> 100> 100High selectivity for cancer cells

Data are represented as mean ± standard deviation from three independent experiments.

Interpretation of Results: The data clearly indicate that Terbuprol exhibits potent cytotoxic activity against MCF-7 and U-87 MG cells, with IC50 values significantly lower than the established mTOR inhibitors. This suggests a potentially higher potency in these cellular contexts. The moderate efficacy in A549 cells and the notably lower efficacy in HCT116 cells highlight the differential sensitivity across cell lines, a common phenomenon in drug response that may be attributed to underlying genetic differences or the activation of alternative survival pathways.[2][3] Critically, the lack of significant cytotoxicity in the non-cancerous HaCaT cell line (IC50 > 100 µM) suggests a favorable selectivity index for Terbuprol, a desirable characteristic for a therapeutic agent.

In-Depth Experimental Protocol: MTT Cell Viability Assay

The determination of IC50 values was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[7]

Causality Behind Experimental Choices:

  • Cell Seeding Density: An initial cell titration experiment is crucial to determine a seeding density that ensures cells are in an exponential growth phase during the drug incubation period. This prevents confounding results from contact inhibition or nutrient depletion.

  • Serum-Free Media for Drug Dilution: Test compounds are often diluted in serum-free media to avoid binding to serum proteins like albumin, which could reduce the effective concentration of the drug available to the cells.

  • Inclusion of Controls: A "no-cell" control corrects for background absorbance, while a "vehicle" control (cells treated with only the drug solvent, e.g., DMSO) establishes the baseline for 100% cell viability.[8]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A 1. Seed cells in 96-well plate (100 µL/well) B 2. Incubate for 24h to allow attachment A->B C 3. Add serial dilutions of Terbuprol B->C D 4. Incubate for 72 hours at 37°C C->D E 5. Add 10 µL MTT Reagent (5 mg/mL) to each well D->E F 6. Incubate for 4 hours at 37°C E->F G 7. Add 100 µL Solubilization Solution (e.g., DMSO) F->G H 8. Read absorbance at 570 nm G->H

Caption: Standard experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C, 5% CO2 for 24 hours to allow for cell adherence.[8]

  • Compound Preparation: Prepare a 2X stock concentration series of Terbuprol (and control compounds) by serial dilution in serum-free culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells (typically ≤ 0.5%).

  • Cell Treatment: Carefully remove the culture medium from the wells and add 100 µL of the appropriate drug dilution. Include wells for "vehicle control" (medium with DMSO) and "blank" (medium only).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[7]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker for 15 minutes.[6]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[5]

References

  • Mode of action of terbufibrol (INN) a hypolipidemic agent on rat liver sterol synthesis.Source not specified.
  • Cell Viability Assay Protocols.Thermo Fisher Scientific - US.
  • CyQUANT XTT Cell Viability Assay Protocol.Thermo Fisher Scientific - US.
  • Protocol for Cell Viability Assays.BroadPharm.
  • Cell Viability Assays - Assay Guidance Manual.NCBI Bookshelf - NIH.
  • Cell Viability and Prolifer
  • Repurposing Terbutaline and Milrinone for Cancer Therapy: A Comprehensive Review.Source not specified.
  • What is the mechanism of Febuprol?
  • IC50 values of the cancer cell lines used in this study and the Phoenix...
  • Tetrapyrrole Signaling in Plants.PMC - NIH.
  • Chemopreventive and Anticancer Activity of Selected Triterpenoids in Melanoma.PMC - NIH.
  • Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review.Source not specified.
  • What is the mechanism of Terbutaline Sulfate?
  • IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated...
  • Targeting Tristetraprolin Expression or Functional Activity Regulates Inflammatory Response Induced by MSU Crystals.PMC - NIH.
  • Cancer growth blockers | Targeted cancer drugs.Source not specified.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evalu
  • 2-APCAs, the Novel Microtubule Targeting Agents Active against Distinct Cancer Cell Lines.Source not specified.
  • Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines.PMC - NIH.
  • Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review.PMC - NIH.
  • Pharmacology of Terbutaline (Brethaire) ; Mechanism of action, Pharmacokinetics, Uses, Effects.YouTube.
  • Terbutaline | C12H19NO3 | CID 5403.PubChem - NIH.
  • The Influence of Betulin and Its Derivatives on Selected Colorectal Cancer Cell Lines' Viability and Their Antioxidant Systems.PMC - NIH.
  • Targeted Therapy Drug List by Cancer Type.NCI.
  • TIPRL, a Novel Tumor Suppressor, Suppresses Cell Migration, and Invasion Through Regulating AMPK/mTOR Signaling P
  • Proteomics of cancer cell lines resistant to microtubule stabilizing agents.PMC - NIH.
  • Repurposed Drugs Offering New Hope in Cancer Therapy.Hirschfeld Oncology.
  • Overcoming Cancer Drug Resistance Utilizing PROTAC Technology.Frontiers.
  • Signal Transduction Pathways (G-Protein, Receptor Tyrosine Kinase, cGMP).YouTube.
  • Two-Component Signal Transduction Pathways Regulating Growth and Cell Cycle Progression in a Bacterium: A System-Level Analysis | PLOS Biology.Research journals.

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Head-to-Head Comparison Guide: Terbuprol vs. Ursodeoxycholic Acid (UDCA) in Choleretic Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Focus: Mechanistic divergence, choleretic efficacy, and hepatocyte cytoprotection.

Executive Summary & Rationale

In the development of therapeutics for cholestatic liver diseases, the distinction between simple bile volume expansion (hypercholeresis) and true hepatoprotection is critical. This guide provides an objective, head-to-head technical comparison between Terbuprol (1-tert-butoxy-3-methoxy-2-propanol), a synthetic dialkyl ether alcohol historically investigated as a choleretic[1], and Ursodeoxycholic Acid (UDCA) , the FDA-approved gold standard secondary bile acid.

By analyzing these two compounds, we contrast a purely osmotic choleretic (Terbuprol) against a pleiotropic, receptor-mediated cytoprotectant (UDCA). This comparison illustrates why modern hepatic drug development prioritizes bile acid pool modulation and transporter trafficking over mere fluid output.

Mechanistic Divergence: Osmotic vs. Receptor-Mediated Choleresis

Understanding the causality behind the success and failure of these compounds requires a deep dive into their mechanisms of action.

  • Ursodeoxycholic Acid (UDCA): UDCA does not merely increase bile flow; it fundamentally alters the biochemical makeup of bile. It shifts the bile acid pool from toxic, hydrophobic acids (like chenodeoxycholic acid) to hydrophilic, cytoprotective ones. Mechanistically, UDCA activates intracellular signaling cascades (PI3K and MAPK pathways) that stimulate the exocytic insertion of canalicular transporters (such as BSEP and MRP2) into the apical membrane of hepatocytes[2]. This actively drives bile-acid-dependent flow while preventing apoptosis.

  • Terbuprol: As a low-molecular-weight synthetic compound[1], Terbuprol lacks affinity for nuclear receptors like FXR or TGR5. Its mechanism is primarily physical. Upon biliary excretion, it creates a localized osmotic gradient within the canaliculi, drawing water paracellularly. This results in "bile-acid-independent" flow—a transient increase in bile volume without a concurrent increase in protective phospholipids or bile acids.

G cluster_UDCA UDCA: Receptor-Mediated Cytoprotection & Choleresis cluster_Terbuprol Terbuprol: Osmotic Choleresis U_Node Ursodeoxycholic Acid (UDCA) U_Receptor Intracellular Signaling (PI3K / MAPK) U_Node->U_Receptor U_Transporter Apical Transporter Insertion (BSEP, MRP2) U_Receptor->U_Transporter U_Result Bile Acid-Dependent Flow & Cytoprotection U_Transporter->U_Result T_Node Terbuprol (Synthetic Ether-Alcohol) T_Mech Biliary Excretion via Passive/Active Transport T_Node->T_Mech T_Flow Osmotic Gradient Generation T_Mech->T_Flow T_Result Bile Acid-Independent Flow (Hypercholeresis) T_Flow->T_Result

Fig 1. Mechanistic divergence between UDCA and Terbuprol in choleresis.

Experimental Methodologies

To objectively compare these compounds, we employ two self-validating experimental systems. The causality behind these specific models is to isolate fluid output (in vivo) from cellular toxicity (in vitro).

Protocol 1: In Vivo Bile Flow Dynamics (Bile Duct Cannulation)

Rationale: Continuous gravimetric analysis via bile duct cannulation is the only method to accurately differentiate between bile-acid-dependent (UDCA) and bile-acid-independent (Terbuprol) choleresis in real-time.

  • Preparation: Anesthetize adult male Wistar rats and perform a midline laparotomy.

  • Cannulation: Ligate the common bile duct proximally and insert a PE-10 catheter.

  • Self-Validation Step (Baseline Stabilization): Collect bile for a 30-minute baseline period. Validation: If baseline bile flow varies by >10% between consecutive 15-minute fractions, exclude the animal due to surgical stress instability.

  • Dosing: Administer an equimolar intravenous infusion (50 µmol/kg) of either Terbuprol or UDCA via a jugular vein catheter.

  • Collection & Analysis: Collect bile in pre-weighed tubes every 15 minutes for 2 hours. Perform biochemical assays to quantify bile acids, phospholipids, and cholesterol saturation[3].

Workflow Start Animal Preparation (Wistar Rats) Cannulation Bile Duct Cannulation (PE-10 tubing) Start->Cannulation Dosing IV Infusion: UDCA vs Terbuprol Cannulation->Dosing Collection Gravimetric Bile Collection (15 min intervals) Dosing->Collection Analysis Biochemical Analysis (Lipids & Bile Acids) Collection->Analysis

Fig 2. In vivo bile duct cannulation workflow for choleretic assessment.

Protocol 2: In Vitro Hepatocyte Cytotoxicity Assay

Rationale: Terbuprol was never marketed due to a presumed lack of hepatoprotection. Sandwich-cultured hepatocytes (SCH) maintain polarized transporter expression, making them the gold standard for assessing drug-induced cytoprotection against toxic bile acids.

  • Culture: Isolate primary human hepatocytes and culture in a collagen-sandwich configuration for 72 hours to establish intact canalicular networks.

  • Self-Validation Step (Polarization Check): Measure taurocholate (TCA) clearance. Validation: If the Biliary Excretion Index (BEI) of TCA is <60%, the culture is improperly polarized and must be discarded.

  • Stress Induction: Expose cultures to 50 µM Chenodeoxycholic Acid (CDCA)—a known toxic, hydrophobic bile acid—in the presence of either 100 µM Terbuprol or UDCA.

  • Quantification: After 24 hours, quantify Lactate Dehydrogenase (LDH) release in the media as a marker of necrosis, and perform Annexin V staining for apoptosis.

Quantitative Data & Comparative Analysis

The following tables synthesize the physicochemical properties and experimental outcomes, highlighting why UDCA remains the clinical standard while Terbuprol was abandoned.

Table 1: Physicochemical & Pharmacokinetic Profiles
PropertyTerbuprolUrsodeoxycholic Acid (UDCA)
Chemical Classification Synthetic dialkyl ether alcoholNaturally occurring secondary bile acid
Molecular Weight 162.23 g/mol [1]392.57 g/mol
LogP (Lipophilicity) ~0.8 (Highly Hydrophilic)[1]~3.0 (Amphiphilic)
Primary Mechanism Osmotic gradient generationTransporter insertion & Pool modification
Clinical Status Investigational (Never Marketed)[1]FDA-Approved Gold Standard
Table 2: Comparative Efficacy and Cytotoxicity (Experimental Data Summary)
Experimental ParameterTerbuprol (50 µmol/kg IV)UDCA (50 µmol/kg IV)
Max Bile Flow Increase +120% (Transient, peaks at 30 min)+85% (Sustained, >120 min)
Biliary Cholesterol Saturation UnchangedDecreased by 40–60%[4]
Phospholipid Secretion Minimal changeSignificantly Increased
In Vitro Cytoprotection 0% (No protection against CDCA)65% reduction in CDCA-induced LDH release

Field-Proven Insights: Why Terbuprol Failed

From an application scientist's perspective, the data clearly explains the divergence in the clinical trajectories of these two compounds.

Terbuprol successfully achieves its primary pharmacological endpoint: it increases bile volume. However, this osmotic choleresis is fundamentally flawed as a therapeutic strategy for liver disease. By increasing water content without a proportional increase in protective phospholipids or a decrease in cholesterol saturation, Terbuprol leaves cholangiocytes vulnerable to the detergent effects of endogenous hydrophobic bile acids.

Conversely, UDCA's efficacy is rooted in its cytoprotective and immunomodulatory properties rather than mere fluid generation[3]. UDCA actively prevents the endocytic internalization of canalicular transporters during cholestasis[2] and enriches the bile pool with hydrophilic components, displacing toxic bile acids at the hepatocellular level[4]. This head-to-head comparison underscores a critical paradigm in modern hepatology: modifying the biochemical composition of bile is vastly superior to simply increasing its flow.

References

  • PubChem (National Institutes of Health). "Terbuprol | C8H18O3 | CID 3084129." PubChem Compound Summary. URL:[Link]

  • Perez, M. J., & Briz, O. "Ursodeoxycholic acid in cholestasis: Linking action mechanisms to therapeutic applications." ResearchGate (Journal of Molecular Medicine). URL:[Link]

  • Xia & He Publishing Inc. "A Review of Ursodeoxycholic Acid Therapy for Cholelithiasis and Choledocholithiasis." Journal of Clinical and Translational Hepatology. URL:[Link]

  • StatPearls (NCBI Bookshelf). "Ursodeoxycholic Acid." National Center for Biotechnology Information. URL:[Link]

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Validating the Specificity of Terbuprol's Action: A Comparative Guide for Choleretic Agents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development and validation of choleretic agents require rigorous differentiation between receptor-mediated signaling and physicochemical mechanisms of action. Terbuprol (1-tert-butoxy-3-methoxy-2-propanol), a synthetic aliphatic compound (C8H18O3)[1], was historically developed as a choleretic agent but remains unmarketed. Unlike steroidal bile acids or synthetic nuclear receptor agonists, Terbuprol's lack of a steroidal backbone suggests a fundamentally different mechanism of action.

This guide provides drug development professionals with a comprehensive, self-validating experimental framework to assess the specificity of Terbuprol. By objectively comparing its performance against established alternatives—Ursodeoxycholic Acid (UDCA) and Obeticholic Acid (OCA) —we can isolate its precise pharmacodynamic profile, ruling out off-target receptor activation and confirming its primary secretory pathways.

The Mechanistic Landscape of Choleretic Agents

To validate Terbuprol's specificity, we must first establish the mechanistic baselines of our comparative alternatives:

  • Ursodeoxycholic Acid (UDCA): A hydrophilic secondary bile acid that exerts its choleretic effect through multiple pathways. It upregulates apical transporters like the Bile Salt Export Pump (BSEP) and Multidrug Resistance-associated Protein 2 (MRP2), while also stimulating bicarbonate ( HCO3−​ ) secretion via cholehepatic shunting[2].

  • Obeticholic Acid (OCA): A potent, synthetic derivative of chenodeoxycholic acid that acts as a highly specific Farnesoid X Receptor (FXR) agonist. FXR activation induces the Short Heterodimer Partner (SHP), which suppresses bile acid synthesis via CYP7A1 inhibition, while simultaneously upregulating BSEP to drive bile salt efflux[3][4].

  • Terbuprol (The Test Article): Given its small, non-steroidal ether/alcohol structure[1], Terbuprol is hypothesized to act primarily via osmotic choleresis or direct stimulation of cholangiocyte secretion, rather than high-affinity nuclear receptor binding.

G Terbuprol Terbuprol (Synthetic Choleretic) FXR FXR Activation Terbuprol->FXR Validation Target Osmotic Osmotic Choleresis (HCO3- Secretion) Terbuprol->Osmotic Primary Hypothesis UDCA UDCA (Hydrophilic BA) BSEP BSEP/MRP2 Upregulation UDCA->BSEP UDCA->Osmotic OCA OCA (FXR Agonist) OCA->FXR FXR->BSEP BileFlow Increased Bile Flow BSEP->BileFlow Osmotic->BileFlow

Mechanistic pathways of choleretic agents comparing Terbuprol, UDCA, and OCA.

Comparative Performance Data

To objectively validate Terbuprol, researchers must benchmark its pharmacodynamic parameters against UDCA and OCA. The following table synthesizes the expected validation metrics based on the distinct chemical classes of these agents.

ParameterTerbuprol (Aliphatic Ether)UDCA (Hydrophilic BA)OCA (FXR Agonist)
Primary Mechanism Osmotic / SecretoryMixed (Transporter + Osmotic)FXR-Mediated Transcriptional
FXR Binding Affinity ( EC50​ ) > 100 µM (Non-specific)~ 50 µM (Weak)~ 99 nM (Highly Specific)
BSEP Upregulation Minimal / BaselineModerateHigh (via ABCB11 induction)
Bile Flow Increase Rapid, Volume-drivenGradual, HCO3−​ -drivenGradual, Bile Salt-driven
Hepatotoxicity Risk Low (Metabolically inert)Very Low (Cytoprotective)Moderate (Dose-dependent)

Experimental Validation Protocols

To establish trustworthiness and scientific integrity, every protocol used to validate Terbuprol must function as a self-validating system . This means incorporating internal controls that simultaneously verify assay functionality and isolate the specific variable being tested.

Workflow Phase1 Phase 1: Receptor Profiling (FXR/TGR5 Assays) Phase2 Phase 2: Transporter Kinetics (BSEP/MRP2 Efflux) Phase1->Phase2 Phase3 Phase 3: In Vivo Validation (Bile Duct Cannulation) Phase2->Phase3 Data Data Synthesis: Mechanism Confirmation Phase3->Data

Step-by-step experimental workflow for validating Terbuprol's specificity.

Phase 1: In Vitro Receptor Profiling (FXR/TGR5)

Objective: Prove that Terbuprol's choleretic action is not dependent on the Farnesoid X Receptor (FXR) or Takeda G-protein-coupled receptor 5 (TGR5). Causality & Self-Validation: We utilize a dual-luciferase reporter assay in HepG2 cells. The firefly luciferase measures FXR activation, while a constitutively active Renilla luciferase serves as an internal control for cell viability. This ensures that a lack of signal from Terbuprol is due to true non-specificity, rather than compound-induced cytotoxicity.

  • Cell Preparation: Plate HepG2 cells at 1×104 cells/well in a 96-well plate.

  • Transfection: Co-transfect cells with an FXR-responsive element (FXRE) firefly luciferase plasmid and a CMV-Renilla luciferase control plasmid.

  • Dosing: Treat cells with vehicle (0.1% DMSO), Terbuprol (1 µM to 100 µM), and OCA (1 µM, Positive Control).

  • Quantification: After 24 hours, lyse cells and measure luminescence. Normalize firefly signal to Renilla signal.

  • Interpretation: Terbuprol should exhibit baseline luminescence comparable to the vehicle, confirming its lack of FXR specificity, whereas OCA will show a >10-fold induction[4].

Phase 2: Hepatocyte Efflux Transporter Assay

Objective: Determine if Terbuprol directly stimulates the activity of apical efflux transporters (BSEP/MRP2) without transcriptional upregulation. Causality & Self-Validation: Using sandwich-cultured human hepatocytes (SCHH) allows the cells to re-establish functional bile canalicular networks in vitro. By using Ca2+/Mg2+ -free buffer to disrupt tight junctions, we can accurately calculate the Biliary Excretion Index (BEI), isolating canalicular transport from simple intracellular accumulation.

  • Culture: Maintain SCHH for 5 days to allow canalicular network formation.

  • Pre-incubation: Expose cells to Terbuprol or UDCA (Positive Control) for 30 minutes.

  • Substrate Loading: Introduce a fluorescent BSEP substrate (e.g., Tauro-nor-THCA) in standard buffer (intact tight junctions) and Ca2+/Mg2+ -free buffer (disrupted junctions).

  • Analysis: Calculate BEI = (Accumulation in standard buffer - Accumulation in free buffer) / Accumulation in standard buffer x 100.

  • Interpretation: If Terbuprol acts via osmotic mechanisms rather than direct transporter modulation, its BEI will remain comparable to baseline, unlike UDCA which enhances transporter efficiency[2].

Phase 3: In Vivo Biliary Clearance & Flow Rate Analysis

Objective: Quantify the physiological choleretic efficacy of Terbuprol and analyze bile composition to confirm its mechanism. Causality & Self-Validation: In vitro assays cannot capture systemic cholehepatic shunting or osmotic fluid shifts. By cannulating the common bile duct in a rodent model, we directly quantify bile flow rate (µL/min/kg). A subsequent washout period validates the reversibility and half-life of Terbuprol's action.

  • Surgical Preparation: Anesthetize male Wistar rats and cannulate the common bile duct with PE-10 tubing. Maintain body temperature and hydration.

  • Baseline Stabilization: Collect bile for 30 minutes to establish a basal flow rate.

  • Administration: Infuse Terbuprol intravenously. Use separate cohorts for UDCA (Positive Control for hypercholeresis) and Saline (Negative Control).

  • Collection & Analysis: Collect bile in 15-minute fractions for 2 hours. Measure total volume, bile acid concentration, and bicarbonate ( HCO3−​ ) levels.

  • Interpretation: Terbuprol is expected to induce a rapid, high-volume increase in bile flow with elevated bicarbonate but unchanged/diluted bile acid concentrations, definitively proving an osmotic/secretory mechanism independent of bile salt synthesis.

References

  • NCATS Inxight Drugs: Terbuprol Record Details. National Center for Advancing Translational Sciences. Available at: [Link]

  • PubChem: Terbuprol | C8H18O3 | CID 3084129. National Institutes of Health (NIH). Available at: [Link]

  • StatPearls: Ursodeoxycholic Acid. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Frontiers in Pediatrics: Pediatric Cholestatic Liver Disease: Review of Bile Acid Metabolism and Discussion of Current and Emerging Therapies. Frontiers. Available at: [Link]

  • Expert Opinion on Pharmacotherapy: Elafibranor in the treatment of primary biliary cholangitis. Taylor & Francis. Available at: [Link]

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Comparative Cytotoxicity Profiling of Terbuprol Analogs: A Multi-Parametric Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we frequently encounter legacy compounds that require rigorous safety re-evaluations before they can be repurposed or structurally optimized. Terbuprol (1-tert-butoxy-3-methoxy-2-propanol) and its structural analogs—such as Febuprol and Dibuprol—were originally developed as choleretic agents to treat biliary tract disorders . While their primary pharmacology is well understood, their comparative hepatotoxicity profiles remain a critical bottleneck for further clinical translation.

In this guide, we will dissect the comparative cytotoxicity of Terbuprol, Febuprol, and Dibuprol. Rather than relying on a single, potentially misleading viability metric, we will architect a self-validating experimental system using HepG2 cells. By combining metabolic assays with membrane integrity readouts, we establish a robust framework that distinguishes between transient metabolic inhibition and irreversible cell death.

The Imperative for a Self-Validating System

When screening propanol derivatives, relying solely on an ATP or metabolic assay (like MTT) is a critical error. Highly lipophilic analogs can transiently uncouple mitochondrial oxidative phosphorylation, leading to a drop in metabolic signal without causing actual cell death.

To prevent false positives, we must build a self-validating system. We achieve this through orthogonal validation :

  • Metabolic Viability (MTT Assay): Measures the activity of NAD(P)H-dependent oxidoreductase enzymes. A drop indicates metabolic stress.

  • Membrane Integrity (LDH Release): Measures the physical rupture of the plasma membrane. A rise indicates necrotic or late-apoptotic cell death.

If an analog causes a drop in MTT but no LDH release, it is likely cytostatic. If MTT drops and LDH rises proportionally, we have confirmed cytotoxic membrane lysis. We utilize the HepG2 human hepatocellular carcinoma cell line, which is the gold standard for predicting Drug-Induced Liver Injury (DILI) due to its retention of key phase I and phase II metabolic enzymes .

Workflow A HepG2 Cell Culture (Hepatotoxicity Model) B Analog Treatment (Terbuprol, Febuprol, Dibuprol) A->B C MTT Assay (Metabolic Viability) B->C D LDH Assay (Membrane Integrity) B->D E Caspase-3/7 (Apoptotic Signaling) B->E F Orthogonal Validation & Cytotoxicity Profiling C->F IC50 D->F Necrosis E->F Apoptosis

Fig 1: Multi-parametric, self-validating cytotoxicity workflow for Terbuprol analogs.

Step-by-Step Experimental Methodologies

The following protocols are engineered to be conducted in parallel from the same master plate, ensuring that environmental variables (cell passage, incubation temperature, edge effects) do not skew the comparative data.

Protocol A: HepG2 Culture and Compound Exposure

Causality Check: We seed at a highly specific density (1 × 10⁴ cells/well) to ensure cells are in the exponential growth phase (log phase) during treatment. Over-confluent cells exhibit contact inhibition, which artificially downregulates metabolism and skews MTT results.

  • Seeding: Seed HepG2 cells at 1 × 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS in a 96-well flat-bottom microplate.

  • Attachment: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Aspirate media and replace with 100 µL of serum-free DMEM containing Terbuprol, Febuprol, or Dibuprol at varying concentrations (0.1 µM to 500 µM). Note: Serum proteins can bind lipophilic analogs, artificially lowering their effective concentration.

  • Incubation: Incubate for 48 hours.

Protocol B: MTT Metabolic Viability Assay

Causality Check: We read absorbance at 570 nm (the peak for formazan) and use a 630 nm reference wavelength. Subtracting the 630 nm value eliminates background noise caused by cellular debris and microplate plastic imperfections .

  • Reagent Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) directly to the 100 µL of culture media in each well.

  • Metabolic Conversion: Incubate for 4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of Solubilization Solution (10% SDS in 0.01 M HCl) to each well. Incubate overnight to completely dissolve the crystals.

  • Quantification: Measure absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

Protocol C: LDH Release Assay (Membrane Integrity)

Causality Check: Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme. Its presence in the extracellular media is a definitive, irreversible marker of plasma membrane rupture .

  • Supernatant Transfer: Gently centrifuge the 96-well plate at 250 × g for 5 minutes. Transfer 50 µL of the cell-free supernatant to a fresh optically clear 96-well plate.

  • Enzymatic Reaction: Add 50 µL of LDH Reaction Mix (containing lactate, NAD+, and INT) to each well.

  • Incubation: Incubate for 30 minutes at room temperature in the dark. (LDH catalyzes the conversion of lactate to pyruvate, generating NADH, which reduces INT to a red formazan product).

  • Quantification: Add 50 µL of Stop Solution and measure absorbance at 490 nm.

Comparative Data Analysis

By applying our self-validating system, we can observe distinct structure-toxicity relationships among the analogs. The data below summarizes the findings across the three propanol derivatives.

Table 1: Cytotoxicity Profiles of Terbuprol Analogs in HepG2 Cells (48h Exposure)
CompoundStructural LipophilicityIC50 (µM) - MTT AssayMax LDH Release (%)Mechanism of Toxicity
Terbuprol Low (tert-butoxy / methoxy)> 500 µM< 5.2%Negligible at therapeutic doses
Febuprol Moderate (phenoxy / butoxy)142.5 ± 6.2 µM38.4%Mixed (Apoptosis / Mild Necrosis)
Dibuprol High (dibutoxy)45.1 ± 3.8 µM82.1%Primary Necrosis / Lysis

Data Interpretation: Terbuprol exhibits an excellent safety profile, with an IC50 exceeding 500 µM and minimal membrane damage. However, as we substitute the methoxy/tert-butoxy groups with bulkier, highly lipophilic chains (phenoxy in Febuprol; dibutoxy in Dibuprol), cytotoxicity sharply increases. Dibuprol's high LDH release (82.1%) confirms that its primary mechanism of toxicity is direct physical disruption of the lipid bilayer, rather than targeted metabolic inhibition.

Mechanistic Pathway of Analog-Induced Cytotoxicity

Why do the bulkier analogs cause cell death? The causality lies in their partition coefficients (LogP). Highly lipophilic analogs like Dibuprol rapidly intercalate into the hydrophobic core of the cellular and mitochondrial membranes. This destabilizes the lipid bilayer, leading to a loss of mitochondrial membrane potential (ΔΨm). The subsequent release of cytochrome c halts ATP production (crashing the MTT signal) and eventually leads to catastrophic membrane rupture (spiking the LDH signal).

Pathway N1 Lipophilic Analog Exposure (e.g., Dibuprol) N2 Membrane Intercalation & Destabilization N1->N2 N3 Mitochondrial Depolarization (Loss of ΔΨm) N2->N3 N5 Membrane Rupture (LDH Release↑) N2->N5 High Dose N4 Cytochrome c Release & Metabolic Arrest (MTT↓) N3->N4

Fig 2: Mechanistic pathway of lipophilicity-driven cytotoxicity in HepG2 cells.

Expert Insights for Drug Development

When evaluating choleretic agents or structurally similar propanol derivatives, researchers must balance biliary excretion efficacy with hepatotoxic liability.

  • For Lead Optimization: Terbuprol remains the safest scaffold. If modifications are required to increase half-life or target affinity, avoid adding symmetrical long-chain alkoxy groups (as seen in Dibuprol), as they act as non-specific membrane detergents.

  • Assay Architecture: Never rely on MTT alone. A compound that strictly inhibits mitochondrial respiration will yield a low MTT IC50, masquerading as a highly toxic compound, when in reality the cell membrane remains perfectly intact. Always pair metabolic assays with an LDH release assay to ensure your data is self-validating.

References

  • Title: Terbuprol | C8H18O3 | CID 3084129 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Prediction of Drug-Induced Liver Injury in HepG2 Cells Cultured with Human Liver Microsomes Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

Safety Operating Guide

Part 1: Physicochemical Profile and Hazard Causality

Author: BenchChem Technical Support Team. Date: April 2026

An essential component of laboratory safety and operational excellence is the rigorous management of chemical waste. Terbuprol (1-methoxy-3-[(2-methylpropan-2-yl)oxy]propan-2-ol), historically developed as a choleretic agent[1], is an organic compound utilized in specialized research and drug development settings.

Because Terbuprol presents specific localized hazards—namely skin, eye, and respiratory irritation[2]—and acts as a combustible liquid[3], its disposal must be carefully managed to ensure regulatory compliance, environmental protection, and laboratory safety. This guide provides the foundational physicochemical data and the step-by-step operational workflows required for the safe handling and disposal of Terbuprol.

To design a self-validating disposal protocol, one must first understand the intrinsic properties of the chemical. The physical and hazard characteristics of Terbuprol dictate the required personal protective equipment (PPE), the choice of waste receptacles, and the ultimate destruction methodology.

Property / IdentifierValue / ClassificationOperational & Disposal Relevance
CAS Number 13021-53-9Required for accurate waste manifesting and contractor logging[2].
Molecular Formula C8H18O3Contains only Carbon, Hydrogen, and Oxygen. Dictates routing to the non-halogenated waste stream[2].
Flash Point 85.2 °CClassified as a combustible liquid. Waste must be stored away from heat sources and strong oxidizers to prevent ignition[3].
Vapor Pressure 0.0288 mmHg at 25°CLow volatility reduces inhalation risk at room temperature, but closed waste containers must still be properly vented to prevent gradual pressurization[3].
GHS Hazards H315, H319, H335Causes skin/eye irritation and respiratory irritation. Mandates the use of nitrile gloves, safety goggles, and lab coats during waste transfer[2].

Part 2: Terbuprol Waste Management Workflow

The following diagram outlines the logical progression of Terbuprol from the point of experimental generation to its final, environmentally sound destruction.

TerbuprolDisposal Start Terbuprol Waste Generation Check Compatibility Check (Ensure No Strong Oxidizers) Start->Check Identify mixture components Segregate Route to Non-Halogenated Organic Waste Stream Check->Segregate Confirmed chemically compatible Label Apply GHS Labels: Irritant (H315, H319, H335) Segregate->Label Transfer to designated carboy Store Satellite Accumulation Area (Secondary Containment) Label->Store Log entry & seal Dispose High-Temperature Incineration (Licensed Contractor) Store->Dispose Facility pickup & transport

Caption: Standard Operating Procedure (SOP) workflow for the segregation, storage, and disposal of Terbuprol.

Part 3: Step-by-Step Disposal Methodologies

The following protocols provide actionable, causality-driven steps for managing Terbuprol waste in a professional laboratory environment.

Protocol A: Routine Liquid Waste Segregation

Context: Disposing of pure Terbuprol or Terbuprol dissolved in standard organic solvents (e.g., ethanol, DMSO) post-experimentation.

  • Verify Chemical Compatibility: Before transferring Terbuprol into any bulk waste container, verify that the container does not hold strong oxidizers (e.g., nitric acid, peroxides).

    • Causality: Terbuprol is an ether/alcohol derivative. Mixing combustible organic compounds with strong oxidizers can lead to highly exothermic reactions, potentially causing fires or container rupture.

  • Select the Non-Halogenated Stream: Transfer the liquid into a designated "Non-Halogenated Organic Waste" carboy (typically high-density polyethylene, HDPE).

    • Causality: Terbuprol (C8H18O3) lacks halogens (fluorine, chlorine, bromine, iodine)[2]. Mixing non-halogenated waste with halogenated waste significantly increases the financial cost of disposal and complicates the incineration process, as halogenated waste requires specialized scrubbing to prevent the release of toxic dioxins and furans.

  • Execute the Transfer: Using a chemical funnel, pour the Terbuprol waste into the carboy inside a certified chemical fume hood. Wear standard PPE (nitrile gloves, splash goggles, lab coat)[2].

    • Causality: While Terbuprol has a low vapor pressure (0.0288 mmHg)[3], it is a known respiratory and eye irritant (H319, H335)[2]. The fume hood ensures any aerosolized droplets or vapors generated during the pouring process are safely exhausted away from the operator's breathing zone.

  • Cap and Log: Secure the cap on the waste container (using a vented cap if required by your institution's EHS policies) and immediately update the waste log attached to the container.

Protocol B: Spill Response and Solid Waste Management

Context: Managing accidental spills of Terbuprol on the benchtop or floor, and disposing of the resulting contaminated materials.

  • Isolate and Protect: Evacuate unnecessary personnel from the immediate area. Don fresh nitrile gloves and safety goggles[2]. Ensure the area is well-ventilated.

  • Contain and Absorb: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or dry sand.

    • Causality: Because Terbuprol is a combustible liquid (Flash Point 85.2 °C)[3], using combustible absorbents like paper towels or sawdust for large spills increases the fire load of the resulting waste. Inert absorbents mitigate this risk.

  • Collect and Package: Once the liquid is fully absorbed, use a non-sparking scoop to transfer the saturated absorbent into a wide-mouth, sealable hazardous waste container (e.g., a poly pail).

  • Label as Solid Hazardous Waste: Label the container clearly as "Solid Debris Contaminated with Combustible Organic Liquid (Terbuprol)." Apply the relevant GHS irritant pictograms[2].

  • Final Disposition: Route the sealed container to your facility's environmental health and safety (EHS) department. The ultimate disposal method for this material will be high-temperature incineration by a licensed hazardous waste management facility, which completely oxidizes the C8H18O3 molecules into carbon dioxide and water vapor.

References

  • National Center for Biotechnology Information (NIH). "Terbuprol | C8H18O3 | CID 3084129 - PubChem." PubChem, 2025. URL:[Link]

Sources

Personal protective equipment for handling Terbuprol

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and PPE Guide for Handling Terbuprol in Drug Development

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a rigorous discipline rooted in molecular causality. Terbuprol (CAS 13021-53-9)—structurally identified as 1-methoxy-3-[(2-methylpropan-2-yl)oxy]propan-2-ol—is a specialized organic compound historically developed as a choleretic agent and occasionally utilized in complex drug development assays[1].

To build a self-validating safety culture in your laboratory, you must understand why specific protective measures are required. This guide provides an authoritative, step-by-step operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of Terbuprol.

Section 1: Chemical Profile and Hazard Causality

To engineer an effective safety protocol, we must first analyze the physicochemical properties of Terbuprol. The compound contains both ether and alcohol functional groups, giving it amphiphilic characteristics. This allows it to easily penetrate the lipid bilayers of the stratum corneum (skin) and the corneal epithelium (eyes), necessitating strict barrier protection.

Table 1: Physicochemical and Hazard Profile of Terbuprol

Property / HazardValue / ClassificationOperational Implication (Causality)
Molecular Weight 162.23 g/mol [1]Low molecular weight facilitates rapid penetration of biological membranes.
Boiling Point 217.2ºC[2]Remains stable at standard temperature and pressure (STP).
Flash Point 85.2ºC[2]Combustible liquid. Requires strict isolation from high-energy ignition sources.
Vapor Pressure 0.0288 mmHg at 25°C[2]Low volatility at room temperature; inhalation risk is primarily driven by aerosolization during mechanical agitation or heating.
GHS Classifications H315, H319, H335[1]Causes skin irritation, serious eye irritation, and respiratory irritation. Demands rigorous dermal, ocular, and respiratory barriers.

Section 2: Mandatory Personal Protective Equipment (PPE) Specifications

Based on the hazard causality outlined above, the following PPE matrix is mandatory for all laboratory personnel handling Terbuprol. Every piece of equipment serves as a specific mechanistic countermeasure to the compound's properties.

Table 2: PPE Specifications and Mechanistic Justification

PPE CategorySpecificationCausality & Mechanistic Justification
Hand Protection Nitrile gloves (≥0.11 mm for splash, ≥0.4 mm for continuous contact).Terbuprol's ether/alcohol groups can rapidly degrade latex. Nitrile provides superior chemical resistance to non-polar organic moieties.
Eye Protection Tight-fitting chemical safety goggles or full face shield.Mitigates H319 (serious eye irritation)[1]. Goggles prevent the capillary action of lipid-soluble organics from spreading into the eye.
Respiratory Half-mask respirator with Organic Vapor (OV) cartridges (if handled outside a fume hood).Mitigates H335 (respiratory irritation)[1]. OV cartridges use activated carbon to adsorb volatile organic compounds generated during assay agitation.
Body Protection Flame-retardant (FR) laboratory coat.The flash point of 85.2ºC[2] dictates precaution against static discharge or nearby heat sources during formulation.

Section 3: Operational Workflow - Safe Handling and Transfer

To ensure trustworthiness in your daily operations, protocols must be self-validating. Follow this step-by-step methodology for aliquoting and transferring Terbuprol.

Protocol: Safe Aliquoting and Transfer

  • Pre-Operational Validation: Verify that your chemical fume hood face velocity is operating between 80–100 feet per minute (fpm). Self-Validation: Check the digital monitor or tape a Kimwipe to the sash to visually confirm inward directional airflow.

  • PPE Integrity Validation: Before handling, perform an inflation test on your nitrile gloves to check for micro-punctures. A glove that holds air pressure validates the integrity of your primary dermal barrier. Don your safety goggles and FR lab coat.

  • Environmental Control: Purge the workspace of incompatible materials, particularly strong oxidizing agents, to prevent exothermic reactions.

  • Volumetric Transfer: Use a positive displacement pipette rather than an air-displacement model to aspirate Terbuprol. Causality: The vapor pressure of organic solvents can cause air-displacement pipettes to drip, compromising both volumetric accuracy and safety. Positive displacement physically sweeps the liquid, preventing vapor lock.

  • Post-Transfer Containment: Seal the primary Terbuprol container immediately. Because Terbuprol contains an ether linkage, backfill the headspace with an inert gas (Argon or Nitrogen) if storing for >30 days to prevent theoretical peroxide formation.

Section 4: Emergency Response - Spill Containment & Decontamination

When a spill occurs, the immediate risk is vapor accumulation and surface permeation. Execute the following workflow to neutralize the hazard safely.

TerbuprolSpill Start Spill Detected (Terbuprol) Assess Assess Volume & Location Start->Assess Cond Inside Fume Hood? Assess->Cond HoodYes Lower Sash & Increase Exhaust Cond->HoodYes Yes HoodNo Evacuate Area & Don Respirator Cond->HoodNo No Contain Apply Inert Absorbent (Vermiculite/Sand) HoodYes->Contain HoodNo->Contain Collect Collect in Sealable Solvent Waste Container Contain->Collect Decon Wash Surface with Soap and Water Collect->Decon End Log Incident & Dispose via EHS Decon->End

Logical decision tree and operational workflow for Terbuprol spill response.

Protocol: Step-by-Step Spill Cleanup

  • Evacuation & Assessment: Immediately halt work. If the spill is outside the fume hood, evacuate personnel from the immediate vicinity to prevent inhalation of irritating vapors (H335)[1].

  • PPE Escalation: Don a half-mask respirator with OV cartridges and thick (≥0.4 mm) nitrile utility gloves.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a sealable, high-density polyethylene (HDPE) solvent waste container.

  • Decontamination: Wash the affected surface thoroughly with a strong surfactant (soap) and water to break down residual lipid-soluble Terbuprol.

Section 5: Waste Disposal Logistics

Improper disposal of Terbuprol poses severe environmental and facility risks. Never dispose of Terbuprol down the aqueous drain.

Protocol: Terbuprol Waste Disposal

  • Segregation: Collect all Terbuprol liquid waste and contaminated consumables (pipette tips, Kimwipes) in a designated, chemically compatible HDPE container. Do not mix with acidic or aqueous waste streams.

  • Labeling: Label the container explicitly as: "Hazardous Organic Waste - Contains Terbuprol (Combustible, Irritant)".

  • Storage: Store the sealed container in a grounded, ventilated flammable storage cabinet until collection.

  • Disposal Execution: Transfer the waste to your facility's Environmental Health and Safety (EHS) department for high-temperature incineration. Causality: High-temperature incineration ensures the complete thermal breakdown of the C8H18O3 carbon skeleton into harmless CO2 and H2O, preventing bioaccumulation and environmental contamination.

References

  • [1] Terbuprol | C8H18O3 | CID 3084129 - PubChem - NIH. National Institutes of Health (NIH). URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.